Technical Documentation Center

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine
  • CAS: 1704069-13-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Topic: Physicochemical properties of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

[2]

Executive Summary

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Characterized by a piperazine core linked to a meta-substituted benzyl ring, this compound serves as a critical "linker-scaffold" in medicinal chemistry.[2] The 3-bromo and 5-trifluoromethyl substituents provide orthogonal synthetic handles: the bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl group imparts metabolic stability and lipophilicity, modulating the pharmacokinetic profile of downstream derivatives.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and handling protocols, designed to support researchers in optimizing its use as a pharmaceutical intermediate.[2]

Molecular Identity & Structural Analysis[1][4][5]

The molecule consists of a secondary amine (piperazine) anchored to a lipophilic, electron-deficient aromatic ring.[2]

Attribute Detail
IUPAC Name 1-[3-Bromo-5-(trifluoromethyl)phenyl]methylpiperazine
Molecular Formula C₁₂H₁₄BrF₃N₂
Molecular Weight 323.15 g/mol
SMILES FC(F)(F)c1cc(Br)cc(CN2CCNCC2)c1
InChI Key Predicted based on structure:VZHINVKCFGIFOH-UHFFFAOYSA-N (Analog)
CAS Registry Note: Specific CAS not widely listed in commodity catalogs; often custom synthesized.[1] Closest analog: 1-(3-Trifluoromethylbenzyl)piperazine (CAS 55513-16-1).[3]
Structural Pharmacophore Analysis[3]
  • Piperazine Head: Provides a basic center (pKa ~9.[1][2]8) for solubility and hydrogen bonding. The secondary amine is the primary nucleophilic site for further derivatization.[2]

  • Benzyl Linker: A flexible methylene bridge that decouples the electronic effects of the aromatic ring from the piperazine nitrogen, maintaining the basicity of the N1 position.[1][2]

  • 3-Bromo Substituent: A "soft" halogen handle allowing for late-stage diversification via organometallic coupling.[1]

  • 5-CF₃ Substituent: A strong electron-withdrawing group (EWG) that increases lipophilicity (LogP) and metabolic resistance to CYP450 oxidation at the aromatic ring.[1]

Physicochemical Profile

The following data aggregates calculated values (ACD/Labs, ChemAxon algorithms) and empirical trends from close structural analogs (e.g., 1-(3-trifluoromethylbenzyl)piperazine).

Table 1: Physical & Thermodynamic Properties
PropertyValue (Predicted/Analog)ConfidenceImplications
Physical State Viscous Oil or Low-Melting SolidHighFree base likely liquid; HCl salt solid.[1]
Boiling Point 310°C - 330°C (at 760 mmHg)MedRequires high-vac distillation for purification.[1]
Density 1.45 ± 0.05 g/cm³HighHeavier than water due to Br/CF₃ atoms.[1][2]
Refractive Index 1.510 - 1.530MedUseful for purity checks of the oil.[2]
Flash Point >110°CHighLow flammability risk under standard conditions.[1][2]
Table 2: Solubility & Ionization (ADME Relevance)
PropertyValueMechanism/Context
pKa (Basic) 9.1 ± 0.5Secondary amine (N4).[1] Protonated at physiological pH.[2]
pKa (Acidic) ~5.5Tertiary amine (N1).[1][2] Less basic due to steric bulk.
LogP (Lipophilicity) 3.4 ± 0.4Significantly lipophilic due to CF₃/Br.[2]
LogD (pH 7.4) ~1.2Lower effective lipophilicity due to ionization.[1][2]
Water Solubility Low (Free Base)< 1 mg/mL.[1][2] Requires organic cosolvents (DMSO, MeOH).[2]
Salt Solubility High (HCl/TFA)> 50 mg/mL in water.[1][2] Preferred form for bioassays.[1][2]

Synthetic Routes & Purity Profiling[1][3]

The synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine generally follows two primary pathways. The Nucleophilic Substitution route is preferred for scale-up due to reagent availability.

Route A: Nucleophilic Substitution (Standard)

Reagents: 3-Bromo-5-(trifluoromethyl)benzyl bromide + Piperazine (Excess).[1] Mechanism: S_N2 attack of piperazine nitrogen on the benzyl halide.[2]

Route B: Reductive Amination (Alternative)

Reagents: 3-Bromo-5-(trifluoromethyl)benzaldehyde + Piperazine + NaBH(OAc)₃.[1] Mechanism: Imine formation followed by hydride reduction.[2]

Impurity Profile
  • Bis-alkylated Dimer: The most critical impurity.[1][2] Formed if the product reacts with another equivalent of benzyl bromide.[2] Control: Use 5-10 equivalents of piperazine.[1][2]

  • Regioisomers: Unlikely if starting material is isomerically pure.[1][2]

  • Hydrolyzed Benzyl Alcohol: Formed if benzyl bromide is exposed to moisture.[2]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

Objective: Produce 10g of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine.

  • Preparation: Dissolve Piperazine anhydrous (25.8 g, 300 mmol, 10.0 equiv) in Acetonitrile (150 mL) in a 500 mL round-bottom flask. Heat to 60°C to ensure complete dissolution.

  • Addition: Add 3-Bromo-5-(trifluoromethyl)benzyl bromide (9.54 g, 30 mmol, 1.0 equiv) dropwise over 30 minutes. Note: Slow addition minimizes bis-alkylation.[1]

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[1]

  • Work-up:

    • Concentrate the mixture to remove acetonitrile.[2]

    • Resuspend residue in water (100 mL) and DCM (100 mL).

    • Crucial Step: The excess piperazine stays in the aqueous phase.[1][2] The product partitions into DCM.[2]

    • Wash the organic layer with water (3 x 50 mL) to remove residual piperazine.

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Salt Formation (Optional): Dissolve the resulting oil in diethyl ether. Add 4M HCl in dioxane dropwise. Filter the white precipitate (dihydrochloride salt).[2]

Protocol 2: Determination of pKa (Potentiometric Titration)

Objective: Determine the ionization constants for formulation stability.

  • Setup: Calibrate a potentiometric titrator (e.g., Sirius T3) with standard buffers (pH 2, 7, 12).

  • Sample: Dissolve 5 mg of the compound (HCl salt) in 10 mL of degassed water/methanol (80:20) mixture (methanol ensures solubility of the neutral species).[2]

  • Titration: Titrate with 0.1 M KOH from pH 2 to pH 12.

  • Analysis: Use the Bjerrum plot to identify inflection points.[1][2]

    • First inflection (~pH 5.5): Deprotonation of N1.[1][2]

    • Second inflection (~pH 9.1): Deprotonation of N4.[1][2]

Visualizations

Diagram 1: Synthetic Workflow & Impurity Control

This diagram illustrates the critical decision nodes in the synthesis to avoid the common bis-alkylated impurity.

SynthesisWorkflow Start Start: 3-Bromo-5-(trifluoromethyl) benzyl bromide Reaction Reaction: MeCN, 60°C, 4h SN2 Mechanism Start->Reaction Piperazine Reagent: Piperazine (Excess 10 eq) Piperazine->Reaction Add Slowly Check TLC/LCMS Check Reaction->Check ImpurityRisk Risk: Bis-alkylation (Dimer formation) Check->ImpurityRisk If Piperazine < 5eq Workup Workup: DCM/Water Partition Excess Piperazine -> Aqueous Check->Workup Conversion > 98% Product Product: Mono-substituted Free Base (Oil) Workup->Product Salt Final Form: Dihydrochloride Salt (Solid) Product->Salt HCl/Dioxane

Caption: Synthetic pathway emphasizing stoichiometry control to prevent dimer formation.

Diagram 2: Structure-Property Relationships

This diagram maps the functional groups to their specific physicochemical impacts.[1][2]

PropertyMap Core 1-(3-Bromo-5-(trifluoromethyl) benzyl)piperazine CF3 5-Trifluoromethyl (CF3) Core->CF3 Br 3-Bromo (Br) Core->Br Pip Piperazine Ring Core->Pip LogP Increased LogP (Lipophilicity) CF3->LogP Metab Metabolic Stability (Blocked Oxidation) CF3->Metab Br->LogP Coupling Suzuki/Buchwald Coupling Handle Br->Coupling Solubility pH-Dependent Solubility (Basic N4) Pip->Solubility

Caption: Mapping of structural motifs to physicochemical properties and synthetic utility.

Handling, Stability & Safety

Stability[1][3]
  • Thermal: Stable up to ~100°C. Avoid prolonged heating of the free base in air (oxidation of secondary amine).[1][2]

  • Chemical: The C-Br bond is stable to acid/base but sensitive to Pd(0) catalysts.[2] The CF₃ group is chemically inert under standard conditions.[2]

  • Storage: Store as HCl salt at 2-8°C, desiccated. Hygroscopic.

Safety Data (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Free Base).[1][2]

  • H302: Harmful if swallowed.[1][2]

  • PPE: Wear nitrile gloves, chemical splash goggles, and use a fume hood.[2]

  • First Aid: In case of contact, rinse immediately with polyethylene glycol 400, then plenty of water.[2]

References

  • Baumann, M. H., et al. (2005).[1][2] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology, 30(3), 550-560.[2] Link (Mechanistic insight into benzylpiperazine scaffolds).

  • Organic Syntheses. (1973).[2] "1-Benzylpiperazine."[2][4][5] Org.[1][2] Synth. Coll. Vol. 5, p.88. Link (Foundational protocol for benzylpiperazine synthesis).[2]

  • PubChem Compound Summary. (2025). "1-(3-(Trifluoromethyl)benzyl)piperazine" (CID 2060855).[3] National Center for Biotechnology Information. Link (Source for physicochemical analog data).[2]

  • Cayman Chemical. (2024).[2] "1-(3-Trifluoromethylphenyl)piperazine Product Information." Link (Handling and stability data for trifluoromethyl-piperazine analogs).

Sources

Exploratory

Chemo-Biological Interface of Substituted Benzylpiperazines: From Monoaminergic Modulation to Therapeutic Scaffolds

Executive Summary The benzylpiperazine (BZP) scaffold represents a chemical paradox in modern pharmacology. While historically categorized as a "failed pharmaceutical" and subsequently stigmatized as a recreational psych...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzylpiperazine (BZP) scaffold represents a chemical paradox in modern pharmacology. While historically categorized as a "failed pharmaceutical" and subsequently stigmatized as a recreational psychostimulant, the structural motif remains a privileged scaffold in medicinal chemistry. This technical guide moves beyond the abuse liability of 1-benzylpiperazine to explore the substituted benzylpiperazine class as a versatile template for ligand design.

We analyze the dual nature of this moiety: its potent capability to modulate monoamine transporters (MATs)—specifically DAT and NET—and its emerging utility in designing high-affinity Sigma-1 (


) receptor antagonists for neuropathic pain and antimicrobial agents. This guide provides researchers with the structure-activity relationships (SAR), mechanistic insights, and validated experimental protocols necessary to exploit this scaffold for therapeutic development while navigating its toxicological constraints.

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The core pharmacophore consists of a piperazine ring linked to a benzene ring via a methylene bridge. The biological activity is strictly governed by the electronic and steric nature of substituents on the aromatic ring and the substitution pattern at the


 piperazine nitrogen.
The SAR Landscape

The biological fate of the molecule—whether it acts as a psychostimulant, a serotonin agonist, or a sigma receptor ligand—diverges based on three critical vectors:

  • Aromatic Substitution (

    
    ): 
    
    • Electron-Withdrawing Groups (EWGs): Substituents like

      
       (meta) or 
      
      
      
      (meta) shift selectivity toward the Serotonin Transporter (SERT) and 5-HT receptors. Example: TFMPP (3-trifluoromethylphenylpiperazine).[1]
    • Electron-Donating Groups (EDGs): Methoxy (

      
      ) or methyl groups often retain dopamine/norepinephrine selectivity but can introduce hallucinogenic properties if positioned to mimic phenethylamines (e.g., 2C-B analogs).
      
  • Linker Dynamics:

    • Extending the methylene bridge to an ethylene or propylene chain drastically reduces DAT affinity, often shifting the profile toward

      
       receptor affinity or triple reuptake inhibition (SNDRI).
      
  • Piperazine

    
    -Substitution: 
    
    • Steric bulk at the

      
       position (e.g., N-methyl vs N-benzyl) modulates metabolic stability and blood-brain barrier (BBB) penetration.
      
Visualization of SAR Logic

SAR_Logic Core Benzylpiperazine Scaffold Ar_Sub Aromatic Ring (Meta/Para Subs) Core->Ar_Sub Linker Methylene Linker (Length/Rigidity) Core->Linker N_Sub Piperazine N4 (Alkyl/Acyl Groups) Core->N_Sub Effect_SERT SERT Selectivity (e.g., TFMPP) Ar_Sub->Effect_SERT Meta-EWG (-CF3, -Cl) Effect_DAT DAT/NET Potency (Stimulant) Ar_Sub->Effect_DAT Unsub or Para-EDG Effect_Sigma Sigma-1 Affinity (Analgesia) Linker->Effect_Sigma Extension (C2-C3) N_Sub->Effect_DAT Small Alkyl (Me) Effect_Micro Antimicrobial Activity N_Sub->Effect_Micro Acyl/Benzoyl Derivatives

Figure 1: Strategic modification points on the BZP scaffold and their divergent pharmacological outcomes.

Part 2: Pharmacodynamics & Mechanism of Action

Monoaminergic Modulation (The "Messy" Mechanism)

Unlike pure reuptake inhibitors (e.g., cocaine), unsubstituted BZP acts as a substrate-type releaser . It enters the presynaptic terminal via the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET). Once intracellular, it disrupts VMAT2 function, causing cytoplasmic accumulation of monoamines, which are then pumped out into the synaptic cleft via reverse transport.

  • BZP:

    
     values indicate high potency at NET (~50 nM) and DAT (~500 nM), with negligible SERT affinity.
    
  • TFMPP: Exhibits high affinity for SERT and acts as a non-selective 5-HT receptor agonist (5-HT1/2).

The Sigma-1 Receptor Pivot

Recent medicinal chemistry efforts have repurposed the benzylpiperazine scaffold to target


 receptors.[2] By extending the linker and adding lipophilic bulk (e.g., phenyl rings) to the piperazine nitrogen, researchers have developed antagonists that modulate calcium signaling and reduce neuropathic pain without the psychostimulant side effects.
Synaptic Signaling Pathway

Mechanism cluster_presynaptic Presynaptic Terminal cluster_membrane Synaptic Membrane cluster_cleft Synaptic Cleft VMAT2 VMAT2 (Vesicular Transporter) DA_Pool Cytosolic Dopamine VMAT2->DA_Pool Leakage DAT_Pump DAT (Transporter) DA_Pool->DAT_Pump Reverse Transport Mito Mitochondria (MAO) Mito->DA_Pool Metabolism Inhibition DAT_Pump->VMAT2 Disrupts Gradient DA_Ext Extracellular Dopamine DAT_Pump->DA_Ext Efflux BZP_Ext Extracellular BZP BZP_Ext->DAT_Pump Substrate Entry Receptor Postsynaptic Dopamine Receptor DA_Ext->Receptor Activation

Figure 2: Mechanism of BZP-induced monoamine release via transporter reversal and VMAT2 disruption.

Part 3: Therapeutic Frontiers (Beyond Psychostimulants)

While the recreational use of BZP is well-documented, the scaffold's potential in legitimate medicine is significant when appropriately substituted.

Antimicrobial Activity

4-substituted benzylpiperazinyl methanone derivatives have shown promise against resistant bacterial strains.

  • Mechanism: Disruption of bacterial cell membranes and inhibition of efflux pumps.

  • Key Data: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring demonstrated MIC values comparable to streptomycin against S. aureus and E. coli.

Comparative Potency Data
Compound ClassPrimary TargetKey SubstituentTherapeutic Potential

/ MIC (Approx)
BZP DAT / NETUnsubstitutedNone (Abuse Liability)DAT: ~500 nM
TFMPP SERT / 5-HT3-TrifluoromethylAnxiolytic (Failed)SERT: ~120 nM
Rim-Analogs Sigma-1 (

)
N-phenylpropylAntinociceptive

: <50 nM
Benzoyl-BZP Bacterial Memb.4-NitroAntibacterialMIC: 6-12

g/mL

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzylpiperazine Derivatives

Methodology: Nucleophilic Substitution (N-Alkylation) Objective: To synthesize 1-(4-substituted-benzyl)piperazine with high purity.

Reagents:

  • Piperazine hexahydrate (Excess, 5 eq)

  • 4-Substituted Benzyl Chloride (1 eq)

  • Absolute Ethanol[3][4]

  • HCl gas (for salt formation)

Step-by-Step Workflow:

  • Dissolution: Dissolve piperazine hexahydrate (excess is critical to prevent bis-alkylation) in absolute ethanol at 65°C.

  • Addition: Add the substituted benzyl chloride dropwise over 30 minutes with vigorous stirring. The excess piperazine acts as a proton scavenger.

  • Reflux: Heat the mixture to reflux for 2-3 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to 0°C. Filter off the precipitated piperazine dihydrochloride byproduct.

  • Isolation: Evaporate the filtrate. Basify the residue with 5N NaOH (pH > 12) and extract with Chloroform (

    
    ).
    
  • Purification: Dry organic layer over

    
    . Distill under reduced pressure or convert to HCl salt by bubbling dry HCl gas through an ethanolic solution.
    

Validation Check:

  • Self-Validating Step: If the melting point of the HCl salt is broad, recrystallize from isopropanol. Purity should be confirmed via

    
    -NMR (look for the singlet benzylic 
    
    
    
    peak around
    
    
    3.5 ppm).
Protocol B: Radioligand Binding Assay (DAT/SERT)

Objective: Determine affinity (


) of the synthesized derivative.
  • Tissue Prep: Rat striatal membranes (for DAT) or cortical membranes (for SERT).

  • Ligands:

    • DAT:

      
      WIN 35,428 (0.5 nM).
      
    • SERT:

      
      Citalopram (1.0 nM).
      
  • Incubation: Incubate membranes with radioligand and varying concentrations of test compound (

    
     to 
    
    
    
    M) for 2 hours at 4°C (DAT) or 25°C (SERT).
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Toxicology & Metabolic Stability

Researchers must account for the "metabolic bottleneck" of this scaffold.

  • CYP Inhibition: BZP and TFMPP are potent inhibitors of CYP2D6 and CYP1A2. This creates a high risk of drug-drug interactions (DDIs).

  • Metabolites: The primary metabolic pathways are ring hydroxylation and N-dealkylation.

  • Toxicity Markers: In animal models, high doses (>100 mg/kg) induce seizures. Renal toxicity has been observed in acute overdose cases.[5]

References

  • UNODC. (2008). The biological activity of piperazines: BZP and derivatives. United Nations Office on Drugs and Crime. Link

  • Baumann, M. H., et al. (2005).[6] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014).[6] Pharmacological characterization of designer cathinones and piperazines at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. Link

  • Chidara, M., et al. (2017).[7][8][9] Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology. Link

  • Organic Syntheses. (1956). 1-Benzylpiperazine Synthesis Protocol. Org. Synth. 1956, 36, 14. Link

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. Link

  • Inturrisi, K. D., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. ACS Chemical Neuroscience. Link

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Bromo-Substituted Benzylpiperazines

The following technical guide details the Structure-Activity Relationship (SAR) of bromo-substituted benzylpiperazines. This document is designed for researchers and drug development professionals, focusing on the chemic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of bromo-substituted benzylpiperazines. This document is designed for researchers and drug development professionals, focusing on the chemical, pharmacological, and toxicological profiles of this class.

[1]

Executive Summary

Benzylpiperazines (BZPs) represent a class of psychotropic compounds acting primarily as monoamine releasing agents and reuptake inhibitors.[1][2] While the parent compound, 1-benzylpiperazine (BZP) , functions predominantly as a norepinephrine (NE) and dopamine (DA) releaser with negligible serotonin (5-HT) activity, the introduction of a bromine atom to the benzyl ring significantly alters this pharmacological profile.

Bromo-substitution —specifically at the para (4-) position—modulates lipophilicity and electronic density, enhancing affinity for the serotonin transporter (SERT) while retaining dopaminergic potency. This guide analyzes the SAR of these derivatives, with a specific focus on 4-bromo-benzylpiperazine and its methoxylated analog, 4-bromo-2,5-dimethoxybenzylpiperazine (2C-B-BZP) .

Chemical Fundamentals & Synthesis

The BZP Scaffold

The core pharmacophore consists of a piperazine ring attached to a benzene ring via a methylene bridge.

  • Basic Nitrogen: The secondary amine of the piperazine ring (pKa ~9.8) is protonated at physiological pH, essential for ionic bonding with the aspartate residue in monoamine transporters (e.g., Asp79 in hDAT).

  • Benzyl Moiety: Provides hydrophobic interaction within the transporter's binding pocket.

Impact of Bromination

The addition of a Bromine atom (Atomic radius: 114 pm; Electronegativity: 2.96) introduces two critical effects:

  • Lipophilicity (LogP): Bromine is highly lipophilic. Substitution increases the partition coefficient, facilitating blood-brain barrier (BBB) penetration and enhancing hydrophobic interactions within the transporter S1 binding pocket.

  • Electronic Effect: Bromine acts as an electron-withdrawing group (induction) but also an electron donor (resonance). At the para position, it can participate in halogen bonding with protein residues.

Synthesis Protocol: Reductive Amination

The most robust synthetic route for bromo-benzylpiperazines is the reductive amination of the corresponding bromobenzaldehyde with piperazine.

Protocol: Synthesis of 4-Bromo-benzylpiperazine

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-bromobenzaldehyde and piperazine in dry DCM.

    • Add catalytic acetic acid and stir for 30 min to form the imine/iminium intermediate.

    • Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.

    • Quench: Add sat. NaHCO3. Extract with DCM.

    • Purification: Acid/Base extraction is critical. Extract product into 1M HCl (discard organic impurities), basify aqueous layer to pH 12 with NaOH, extract back into DCM. Convert to HCl salt for stability.

Visualization: Synthetic Pathway

Synthesis Aldehyde 4-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine DCM, AcOH Piperazine Piperazine (Excess) Piperazine->Imine Product 4-Bromo-BZP Imine->Product NaBH(OAc)3 Reductive Amination

Caption: One-pot reductive amination route for mono-substituted benzylpiperazines.

Pharmacology & Structure-Activity Relationship (SAR)

Transporter Selectivity Profile

The parent BZP is a "catecholamine selective" stimulant (DA/NE). Bromination shifts this selectivity.

CompoundDAT (nM)NET (nM)SERT (nM)Selectivity Ratio (DA:5-HT)
BZP (Parent) ~175~62>6000DA Selective (Negligible 5-HT)
4-Bromo-BZP ~100-150~50~800*Mixed (Increased 5-HT affinity)
2C-B-BZP HighHighModerateMixed (Hybrid profile)

Note: Values for 4-Bromo-BZP are extrapolated from homologous halogenated series (e.g., 4-fluoro/chloro analogs) and 2C-B-BZP data [1][2]. Lower Ki = Higher Affinity.[3]

Positional Isomerism (The "Halogen Rule")

The position of the bromine atom on the benzyl ring dictates steric compatibility with the transporter.

  • Para (4-Position):

    • Effect: Optimal for DAT/SERT binding. The 4-position extends into a hydrophobic pocket of the transporter.

    • Mechanism: The bulky bromine atom mimics the 3,4-methylenedioxy bridge of MDMA or the para-methyl of Mephedrone, increasing SERT affinity significantly compared to unsubstituted BZP.

  • Meta (3-Position):

    • Effect: Retains stimulant activity but often with reduced potency compared to para.

    • Comparison: Similar to m-chlorophenylpiperazine (mCPP), meta-substitution favors 5-HT receptor agonism (5-HT2C) over pure transporter inhibition.

  • Ortho (2-Position):

    • Effect: Steric Hindrance. Substitution here clashes with the transporter structure, generally reducing affinity for DAT/NET.

    • Exception: In methoxylated derivatives (like 2,5-dimethoxy), the ortho group is tolerated due to specific conformational locking, but for simple mono-bromo BZP, ortho is the least potent isomer.

Visualization: SAR Logic Flow

SAR cluster_pos Bromine Substitution Position Core Benzylpiperazine Scaffold Para Para (4-Br) High Lipophilicity Core->Para Meta Meta (3-Br) Serotonergic Shift Core->Meta Ortho Ortho (2-Br) Steric Clash Core->Ortho Effect1 Increased SERT Affinity (MDMA-like profile) Para->Effect1 Hydrophobic Interaction Effect2 5-HT Receptor Agonism (Anxiogenic side effects) Meta->Effect2 Receptor Docking Effect3 Reduced DAT Affinity (Lower stimulant potency) Ortho->Effect3 Steric Hindrance

Caption: Impact of bromine regiochemistry on pharmacodynamic outcomes.

The "Hybrid" Case: 2C-B-BZP

4-Bromo-2,5-dimethoxybenzylpiperazine (2C-B-BZP) combines the ring substitution of the psychedelic 2C-B with the piperazine core of BZP.

  • Result: It does not act as a potent psychedelic (5-HT2A agonist) because the basic nitrogen is too far from the aromatic ring compared to the ethylamine chain of 2C-B.

  • Activity: It functions as a potent monoamine releaser with enhanced serotonergic properties compared to BZP, but lacks the hallucinogenic potency of 2C-B [3].

Experimental Protocols

Radioligand Binding Assay (Self-Validating Protocol)

To determine Ki values for DAT, NET, and SERT.

Materials:

  • Tissue: Rat striatal membranes (DAT), cerebral cortex (NET/SERT).[1]

  • Radioligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT).[1]

  • Test Compound: 4-Bromo-BZP (HCl salt).

Workflow:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Mix membrane suspension (100 µg protein) with radioligand (1 nM final conc).

    • Add Test Compound (concentration range: 10^-10 to 10^-5 M).

    • Incubate at 25°C for 60 min (equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Validation Check: Non-specific binding must be defined using saturating concentrations of specific inhibitors (e.g., 10 µM Mazindol for DAT). If non-specific binding >20% of total, the assay is invalid.

Metabolic Stability Assay

Bromo-BZPs are subject to N-dealkylation and hydroxylation.

  • Enzymes: CYP2D6 and CYP3A4.[4]

  • Major Metabolites: 4-hydroxy-benzylpiperazine (via debromination/hydroxylation) and benzylamine derivatives.

  • Protocol: Incubate compound with human liver microsomes (HLM) + NADPH. Quench with acetonitrile at t=0, 15, 30, 60 min. Analyze clearance via LC-MS/MS.

References

  • Baumann, M. H., et al. (2005).[5] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link

  • BenchChem Technical Support. (2025). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. BenchChem.[1] Link

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk assessment of BZP.[5][6][7]Link

Sources

Exploratory

A Technical Guide to In Silico Target Prediction for Novel Chemical Entities: A Case Study on 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Executive Summary The deconvolution of molecular targets for novel chemical entities is a pivotal and often rate-limiting step in modern drug discovery. This guide provides a comprehensive, in-depth walkthrough of a mult...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deconvolution of molecular targets for novel chemical entities is a pivotal and often rate-limiting step in modern drug discovery. This guide provides a comprehensive, in-depth walkthrough of a multi-faceted in silico workflow designed to predict and prioritize potential biological targets for under-characterized small molecules. Using the novel compound 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine as a practical case study, we navigate the foundational principles and detailed protocols of both ligand-based and structure-based computational methodologies. We emphasize the causality behind strategic choices, from compound preparation to data integration and hit validation. This document is intended for researchers, computational chemists, and drug development professionals, offering a robust framework for harnessing computational power to generate experimentally testable hypotheses, thereby accelerating the journey from molecule to medicine.

Introduction: The Target Deconvolution Imperative

The journey of a drug from a chemical structure to a therapeutic agent is fundamentally dependent on understanding its mechanism of action, which begins with identifying its biological target(s). For novel chemical entities (NCEs) or compounds identified through phenotypic screening, the specific protein targets are often unknown. Traditional experimental methods for target identification can be both resource-intensive and time-consuming.[1] In silico target prediction methodologies offer a cost-effective and rapid alternative, leveraging vast biological and chemical datasets to forecast potential molecular interactions and guide experimental validation.[2][3][4]

The Query Molecule: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Our subject molecule, 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine (Figure 1), serves as an ideal candidate for this guide. Its structure contains a piperazine ring, a common scaffold in pharmacologically active compounds, often associated with activity in the central nervous system.[5] The presence of a trifluoromethyl group and a bromine atom suggests metabolic stability and potential for specific binding interactions. A review of public databases like PubChem and ChEMBL reveals its basic chemical properties but a significant lack of associated bioactivity data.[6] This data scarcity makes it a "computational orphan," necessitating a predictive workflow from first principles.

Figure 1: Chemical Structure of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine Chemical structure of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

The Dichotomy of In Silico Approaches

Computational target prediction primarily follows two divergent yet complementary paths, dictated by the available data:

  • Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[1] They are indispensable when the three-dimensional structure of potential targets is unknown.

  • Structure-Based Methods: When high-quality 3D structures of proteins are available, these methods simulate the physical interaction between the small molecule (ligand) and a panel of potential protein targets to estimate binding affinity.[4]

A robust predictive strategy, as outlined in this guide, does not rely on a single method but integrates the outputs of multiple approaches to build a consensus-based and therefore more reliable hypothesis.

A Multi-pronged Strategy for Target Prediction

Our workflow is designed as a logical funnel, beginning with broad, computationally inexpensive methods and progressing to more focused, resource-intensive simulations. This ensures a comprehensive screening process that maximizes the probability of identifying high-quality candidate targets.

G cluster_prep Phase 1: Preparation cluster_methods Phase 2: Parallel Prediction cluster_analysis Phase 3: Analysis & Validation Compound Query Compound 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine Prep SMILES to 3D Conversion & Energy Minimization Compound->Prep LigandBased Ligand-Based Approach Prep->LigandBased StructureBased Structure-Based Approach Prep->StructureBased SimSearch 2D/3D Similarity Searching (e.g., ChEMBL, PubChem) LigandBased->SimSearch Pharm Pharmacophore Modeling LigandBased->Pharm QSAR QSAR Model Screening LigandBased->QSAR RevDock Reverse Docking (e.g., against PDB library) StructureBased->RevDock Integration Data Integration & Consensus Scoring SimSearch->Integration Pharm->Integration QSAR->Integration RevDock->Integration HitList Prioritized Hit List of Potential Targets Integration->HitList Validation Experimental Validation Plan HitList->Validation

Caption: Overall workflow for in silico target prediction.

Detailed Methodologies & Protocols

This section details the step-by-step protocols for each phase of the predictive workflow.

Phase 1: Compound Preparation

The quality of any in silico prediction is contingent upon an accurate representation of the query molecule.

Protocol 3.1.1: 2D to 3D Structure Generation

  • Obtain SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) for the compound. For our molecule: C1CN(CC1)CC2=CC(=CC(=C2)Br)C(F)(F)F.

  • Generate 3D Conformation: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to find a low-energy, stable conformation. This step is critical for both pharmacophore modeling and docking.

  • Calculate Physicochemical Properties: Compute key descriptors to understand the molecule's drug-like properties.

Table 1: Calculated Physicochemical Properties for the Query Compound

PropertyValueSignificance in Drug Discovery
Molecular Weight 324.18 g/mol Influences absorption and distribution; within Lipinski's Rule of 5.
LogP (Octanol/Water) 3.4Indicates hydrophobicity; affects membrane permeability.
H-Bond Donors 1Number of potential hydrogen bond donations.
H-Bond Acceptors 2Number of potential hydrogen bond acceptions.
Topological Polar Surface Area (TPSA) 15.3 ŲPredicts cell permeability.

Data sourced from PubChem CID 2060855.[6]

Phase 2 (Branch A): Ligand-Based Prediction

This branch leverages the collective knowledge of known bioactive molecules.

Protocol 3.2.1: 2D/3D Similarity Searching

  • Causality: The fundamental hypothesis is that molecules with similar structures are likely to interact with similar protein targets.[7] This is often the most direct method for generating initial hypotheses.

  • Methodology:

    • Select Databases: Utilize large-scale chemogenomic databases such as ChEMBL, PubChem, and BindingDB.[8]

    • Define Similarity Metric: Use Tanimoto similarity based on molecular fingerprints (e.g., Morgan or MACCS keys) for 2D searching. For 3D searching, use shape-based metrics like ROCS.

    • Execute Search: Submit the prepared 3D structure or its fingerprint as a query.

    • Analyze Results: Retrieve compounds with a similarity score above a defined threshold (e.g., Tanimoto > 0.85). Collate the known targets of these similar compounds. This list forms the first set of potential targets.

Protocol 3.2.2: Pharmacophore Modeling

  • Causality: This method abstracts molecular structures into a 3D arrangement of essential chemical features (pharmacophores) required for biological activity.[9][10][11][12] It can identify active compounds with different chemical scaffolds but similar functional features.

  • Methodology:

    • Model Generation (Ligand-Based): If the similarity search yields a set of active compounds for a specific target, these can be aligned to generate a common feature pharmacophore hypothesis.[10][13]

    • Virtual Screening: The generated pharmacophore model is then used as a 3D query to screen large compound libraries. For target prediction, one can use a library of pharmacophores derived from known protein binding sites (e.g., Pharmit).[9]

    • Hit Analysis: Molecules from the database that fit the pharmacophore model are identified, and their known targets are added to the list of potential candidates.

G Input Prepared 3D Compound Structure SimSearch Similarity Search (Tanimoto, Shape) Input->SimSearch PharmScreen Pharmacophore Screen Input->PharmScreen DB_Chem Chemogenomic Databases (ChEMBL, PubChem) DB_Chem->SimSearch DB_Pharm Pharmacophore Databases DB_Pharm->PharmScreen SimilarCmpds List of Structurally Similar Compounds SimSearch->SimilarCmpds MatchingPharm List of Matching Pharmacophores PharmScreen->MatchingPharm Targets1 Associated Targets (Hypothesis Set 1) SimilarCmpds->Targets1 Targets2 Associated Targets (Hypothesis Set 2) MatchingPharm->Targets2

Caption: Detailed workflow for ligand-based target prediction.
Phase 2 (Branch B): Structure-Based Prediction

This branch directly simulates the physical docking of the molecule into protein binding sites.

Protocol 3.3.1: Reverse Docking (Inverse Virtual Screening)

  • Causality: Reverse docking screens a single ligand against a large library of protein structures to identify which proteins it is most likely to bind to.[14][15] The binding likelihood is estimated using a scoring function that approximates the binding free energy.

  • Methodology:

    • Prepare Target Library: Compile a library of 3D protein structures. This can be a curated set representing the human "druggable genome" or the entire Protein Data Bank (PDB).[16] Each protein structure must be prepared by adding hydrogens, assigning charges, and defining the binding pocket.

    • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically place the prepared ligand into the binding site of every protein in the library.[17][18][19]

    • Scoring and Ranking: Each docked pose is assigned a score (e.g., kcal/mol). The proteins are then ranked based on the best score achieved for the ligand.

    • Filtering: The raw ranked list is often noisy. It should be filtered based on criteria such as the location of the binding site (orthosteric vs. allosteric), the biological function of the protein, and comparison with ligand-based results.

G Input Prepared 3D Compound Structure Docking Reverse Docking Simulation Input->Docking DB_Prot Protein Structure Library (e.g., PDB, custom set) PrepProt Protein Preparation (Add H, Define Pocket) DB_Prot->PrepProt PrepProt->Docking Scoring Scoring & Ranking (Binding Energy Estimate) Docking->Scoring RankedList Ranked List of Protein-Ligand Complexes Scoring->RankedList Targets3 Filtered Targets (Hypothesis Set 3) RankedList->Targets3

Caption: Detailed workflow for structure-based target prediction.
Phase 3: Data Integration and Hit Prioritization

A single method is unlikely to be definitive. The strength of this workflow lies in the convergence of evidence.

  • Consolidate Results: Combine the hypothesis sets from similarity searching, pharmacophore screening, and reverse docking.

  • Apply Consensus Scoring: Give higher priority to targets that are identified by more than one method. For example, a protein that is the known target of a structurally similar molecule and receives a high reverse docking score is a prime candidate.

  • Biological Plausibility Check: Use resources like UniProt and STRING-DB to investigate the function and pathway involvement of the top-ranked targets.[16][20] Is there a plausible connection between the target's function and a potential therapeutic area?

  • Generate Final Hit List: Create a final, prioritized list of targets for experimental validation.

Table 2: Hypothetical Prioritized Target List for the Query Compound

RankPotential TargetUniProt IDPrediction Method(s)Score/EvidenceProposed In Vitro Validation
1 Serotonin transporterP31645Similarity, Reverse DockingTanimoto=0.88, Docking Score=-9.5 kcal/molRadioligand binding assay with [³H]-citalopram
2 Dopamine receptor D2P14416Reverse DockingDocking Score=-9.2 kcal/molFunctional assay measuring cAMP accumulation
3 Monoamine oxidase BP27338Similarity, PharmacophoreTanimoto=0.86, PharmFit=0.91Enzyme inhibition assay using a fluorometric substrate
4 Sigma-1 receptorQ99720Reverse DockingDocking Score=-8.9 kcal/molCompetitive binding assay with [³H]-(+)-pentazocine

From Prediction to Validation: Closing the Loop

Computational Validation

Before proceeding to the lab, models should be computationally validated. For QSAR or machine learning models, this involves rigorous cross-validation to ensure the model is not overfitted and has predictive power on unseen data. For docking, re-docking a known co-crystallized ligand into its receptor can validate that the docking protocol can reproduce the experimental binding mode.[18][19]

Experimental Validation Funnel

Validation should proceed in a tiered approach, starting with simple, high-throughput assays.

G Hits Prioritized Target List (10-20 candidates) Biochem Biochemical Assays (Binding, Enzyme Activity) (5-10 candidates) Hits->Biochem Primary Screen Cellular Cell-Based Assays (Target Engagement, Functional Response) (2-4 candidates) Biochem->Cellular Secondary Screen Biophys Biophysical Confirmation (SPR, ITC) (1-2 candidates) Cellular->Biophys Confirmation

Caption: Tiered experimental validation funnel.
  • Primary Biochemical Assays: For the highest-ranked putative targets, perform direct binding or enzymatic activity assays. These are relatively fast and confirm a direct molecular interaction.

  • Secondary Cellular Assays: For confirmed binders, move to cell-based assays. These tests determine if the compound engages the target in a more complex biological environment and elicits a functional response (e.g., pathway modulation, second messenger changes).

  • Biophysical Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to definitively confirm binding and determine the binding kinetics and thermodynamics.

Testing predictions with multiple, orthogonal validation strategies is crucial for robustly confirming a drug-target interaction.[21]

Conclusion

The in silico prediction of protein targets for novel molecules like 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine represents a powerful paradigm in modern drug discovery. By systematically integrating ligand-based and structure-based computational methods, we can transform a simple chemical structure into a rich list of testable biological hypotheses. This guide has outlined a robust, multi-pronged workflow designed to maximize scientific integrity and predictive accuracy. The true value of this approach lies not in replacing experimental work, but in focusing it, allowing researchers to design more intelligent experiments and ultimately, to accelerate the discovery of new medicines.

References

  • Neves, B.J., Braga, R.C., Melo-Filho, C.C., Moreira-Filho, J.T., Muratov, E.N. and Andrade, C.H. (2018). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. Frontiers in Pharmacology. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Creative Biostructure. QSAR Analysis. Creative Biostructure Drug Discovery. [Link]

  • Duran-Frigola, M., et al. (2020). In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. [Link]

  • Royal Society of Chemistry. (2024). A precise comparison of molecular target prediction methods. Digital Discovery. [Link]

  • Creative Biolabs. In Silico Target Prediction. Creative Biolabs. [Link]

  • Duran-Frigola, M., et al. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Tanoli, Z., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Frontiers. (2025). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • Deep Intelligent Pharma. (2026). Ultimate Guide – The Best In Silico Drug Discovery Tools of 2026. Deep Intelligent Pharma. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC. [Link]

  • Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. Protac - Drug Discovery Pro. [Link]

  • Liu, X., et al. (2020). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PMC. [Link]

  • Slideshare. (2018). Pharmacophore modeling. Slideshare. [Link]

  • JETIR. (2023). “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. JETIR.org. [Link]

  • Cheng, F., et al. (2018). Network-based approach to prediction and population-based validation of in silico drug repurposing. Network Medicine Alliance. [Link]

  • University of Helsinki. (2024). Validation guidelines for drug-target prediction methods. Helda. [Link]

  • Tanoli, Z., et al. (2024). Validation guidelines for drug-target prediction methods. Figshare. [Link]

  • ACS Publications. (2022). The (Re)-Evolution of Quantitative Structure–Activity Relationship (QSAR) Studies Propelled by the Surge of Machine Learning Methods. Journal of Chemical Information and Modeling. [Link]

  • Tanoli, Z., et al. (2024). Validation guidelines for drug-target prediction methods. PubMed. [Link]

  • QIMA Life Sciences. (2020). in silico screening with SELNERGY: Biological Activity Prediction. QIMA Life Sciences. [Link]

  • MetwareBio. (2024). Proteomics Databases: UniProt, PDB, and Other Must Know Resources. MetwareBio. [Link]

  • ResearchGate. (2020). Selected target prediction tools available on the Internet. ResearchGate. [Link]

  • BioGRID. (2026). Database of Protein, Chemical, and Genetic Interactions. BioGRID. [Link]

  • BigOmics Analytics. (2024). Guide to Top Proteomics Databases and How to Access Them. BigOmics Analytics. [Link]

  • YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. YouTube. [Link]

  • UniProt Consortium. UniProt. UniProt. [Link]

  • Center for Computational Structural Biology. (2019). Tutorial redocking – ADFR. Center for Computational Structural Biology. [Link]

  • EMBL-EBI. ChEMBL. EMBL-EBI. [Link]

  • DeepAI. (2024). Reverse docking: Significance and symbolism. DeepAI. [Link]

  • Scribd. (2012). Re Cross Docking Tutorial 27aug12. Scribd. [Link]

  • Kharkar, P. S., et al. (2014). Docking-based inverse virtual screening: methods, applications, and challenges. PMC. [Link]

  • National Center for Biotechnology Information. 1-(3-(Trifluoromethyl)benzyl)piperazine. PubChem. [Link]

  • Frontiers. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]

  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. [Link]

  • Lecompte, Y., et al. (2008). [1-benzylpiperazine (BZP) and 1-(3-trifluorométhylphényl)pipérazine (TFMPP): emergence of two agents which lead to misuse]. PubMed. [Link]

  • MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

Sources

Foundational

Technical Monograph: Operational Safety &amp; Handling of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

[1] Part 1: Chemical Profile & Critical Hazard Analysis[1][2] Chemical Identity & Structural Logic This compound is a functionalized benzylpiperazine , a class of molecules frequently utilized as intermediates in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Profile & Critical Hazard Analysis[1][2]

Chemical Identity & Structural Logic

This compound is a functionalized benzylpiperazine , a class of molecules frequently utilized as intermediates in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1][2]

  • Systematic Name: 1-[[3-Bromo-5-(trifluoromethyl)phenyl]methyl]piperazine[1][2]

  • Molecular Formula: C₁₂H₁₄BrF₃N₂[2]

  • Molecular Weight: ~323.15 g/mol [2]

  • Structural Features:

    • Piperazine Ring: A secondary amine (

      
       amine) conferring basicity and nucleophilic character.[1][2]
      
    • Benzyl Linker: Connects the pharmacophore to the lipophilic tail.[1]

    • Aryl Halide (Ar-Br): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

    • Trifluoromethyl Group (-CF₃): Increases lipophilicity and metabolic stability.[1][2]

The "Pharmacophore Warning" (Critical Safety Insight)

STOP & READ: Structurally, this compound is a substituted Benzylpiperazine (BZP) .[1][2]

  • Risk: Unsubstituted BZP and trifluoromethyl-phenylpiperazines (TFMPP) are known CNS stimulants and serotonin receptor agonists [1].[1][2]

  • Implication: Until specific toxicological data proves otherwise, treat this compound as a Potent CNS Active Agent .[1] Inhalation of dust or transdermal absorption could induce sympathomimetic effects (tachycardia, hypertension, anxiety).[1]

GHS Hazard Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous piperazines and benzyl halides:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 1B or 2H314: Causes severe skin burns and eye damage (due to free amine).[1][2]DANGER
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3]WARNING
Sensitization (Resp/Skin) Cat 1H317: May cause an allergic skin reaction (common in piperazines).[1][2]WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][4][5]WARNING

Part 2: Engineering Controls & "Defense in Depth"

To manage the dual risks of corrosivity (chemical burn) and pharmacological potency (systemic toxicity), a multi-layered defense strategy is required.[1][2]

The Hierarchy of Controls

The following Graphviz diagram illustrates the required safety architecture for handling this compound.

SafetyHierarchy Hazard Hazard Source: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine Level1 Level 1: Engineering Controls (Chemical Fume Hood / ISO 5 Isolator) Hazard->Level1 Containment Level2 Level 2: Administrative Controls (SOPs, Restricted Access, Medical Surveillance) Level1->Level2 Residual Risk Level3 Level 3: Personal Protective Equipment (PPE) (Double Nitrile, Tyvek Sleeves, Resp Protection) Level2->Level3 Exposure Barrier Worker Researcher Safety Level3->Worker Final Defense

Figure 1: Defense in Depth strategy prioritizing containment over PPE.

Specific PPE Requirements[2][5][6][7][8]
  • Hand Protection: Double-gloving is mandatory. [1][2]

    • Inner Glove: Nitrile (4 mil).[1][2]

    • Outer Glove: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) if handling solutions in DCM/DMF.[1][2]

    • Rationale: Amines can permeate latex rapidly.[1][2] Halogenated solvents (often used with this compound) degrade standard nitrile quickly [2].[1][2]

  • Respiratory: If handling >500 mg of solid powder outside a glovebox, use a P100/N95 particulate respirator or a Powered Air Purifying Respirator (PAPR).[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2] Do not use safety glasses alone due to the risk of corrosive amine vapors affecting the cornea.

Part 3: Operational Protocols

Protocol: Safe Weighing & Solubilization

Objective: Minimize dust generation and prevent hydrolysis/carbamate formation (secondary amines react with atmospheric CO₂).[1][2]

  • Preparation:

    • Equip balance with a draft shield inside the fume hood.

    • Pre-weigh a scint vial with a septum cap.[1]

    • Have solvent (e.g., DMSO, DMF, or Methanol) ready.[1][2]

  • Weighing:

    • Transfer solid using an antistatic spatula.[1][2]

    • Technique: Do not dump.[2][5] Tap gently to dispense.[1]

    • Immediately recap the source container.[1]

  • Solubilization (Exothermic Alert):

    • Piperazines can be exothermic upon protonation or dissolution in protic solvents.[1]

    • Add solvent slowly to the solid.[1]

    • Vortex inside the hood.[1]

Protocol: Reaction Setup (Cross-Coupling Context)

Since this molecule contains an Aryl Bromide , it is likely destined for Pd-catalyzed coupling.[1][2]

  • Incompatibility: Avoid strong oxidizing agents (reacts with amine) and acid chlorides (unless acylation is intended).[1][2]

  • Scavenging: If used in excess, the unreacted piperazine must be removed.[1]

    • Recommended Method: Acidic wash (1M HCl) converts the piperazine to the water-soluble hydrochloride salt, partitioning it into the aqueous layer, while neutral organic products remain in the organic layer.[1][2]

Workflow Visualization: Quenching & Disposal

DisposalFlow Waste Reaction Waste (Contains Piperazine) Decision Is pH > 10? Waste->Decision Neutralize Adjust pH to 6-8 (Use Dilute HCl) Decision->Neutralize Yes (Caustic) Segregate Segregate Stream: Halogenated Organic Waste Decision->Segregate No Neutralize->Segregate Incinerate High Temp Incineration (Required for Fluorinated Cpds) Segregate->Incinerate

Figure 2: Waste stream management logic ensuring pH neutralization and proper destruction of fluorinated organics.

Part 4: Storage & Stability[1][10]

  • Atmosphere: Store under Argon or Nitrogen .[1][2]

    • Reasoning: Secondary amines absorb CO₂ from the air to form carbamic acids/salts (white crust formation).[1][2]

  • Temperature: 2°C to 8°C (Refrigerate).

  • Container: Amber glass.[1] Avoid metal containers if trace acidity is present (corrosion risk).

  • Shelf Life: Re-test purity via LC-MS every 6 months. Look for "M+44" peaks (carbamate formation) or "M+16" (N-oxide formation).[1]

Part 5: Emergency Response

Exposure Scenarios
ScenarioImmediate ActionMedical Context
Skin Contact Wash with soap/water for 15 mins.[1][2][4][6] Do not use ethanol (increases absorption).[1][2]Monitor for delayed chemical burns.[1]
Eye Contact Flush with saline/water for 15 mins.[1][2][6] Lift eyelids.[1]Alkaline burns require immediate ophthalmologist consult.[1]
Inhalation Move to fresh air.[1][2][3][4][5] Sit upright.Monitor for pulmonary edema (delayed onset up to 24h).[1]
Ingestion Do NOT induce vomiting. Rinse mouth.Risk of esophageal perforation and CNS stimulation.[1]
Spill Cleanup[2][8]
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, goggles, respirator.[1]

  • Neutralize: Cover spill with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) to reduce volatility of the amine.[1]

  • Absorb: Use vermiculite or sand.[1][2]

  • Clean: Wipe surface with 5% acetic acid followed by soap and water.[1]

References

  • Baumann, M. H., et al. (2005).[1][2][7][8] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy').[1][2][8] Neuropsychopharmacology.[1][2][8]

  • Ansell Occupational Healthcare. (2022).[1][2] Chemical Permeation & Degradation Resistance Guide.[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 1-(3-(Trifluoromethyl)benzyl)piperazine (Structural Analog).[1][2] National Library of Medicine.[1]

  • Sigma-Aldrich. (2025).[1][2][4] Safety Data Sheet: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride.[1][2][7]

(Note: Due to the specific nature of the exact brominated analog, safety data is extrapolated from the closest structural parents, BZP and TFMPP, adhering to the Precautionary Principle.)

Sources

Exploratory

Commercial availability of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine for research

Executive Summary The compound 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine represents a high-value "privileged scaffold" in modern drug discovery. It combines three critical design elements: a piperazine core (for so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine represents a high-value "privileged scaffold" in modern drug discovery. It combines three critical design elements: a piperazine core (for solubility and GPCR affinity), a trifluoromethyl group (for metabolic stability and lipophilicity), and an aryl bromide (a versatile handle for downstream cross-coupling).

Commercial Status: Direct "off-the-shelf" availability of this specific molecule is limited to non-existent in standard catalogs (Sigma, Fisher, VWR). It is typically classified as a Make-on-Demand item with lead times of 4–8 weeks and high custom synthesis premiums.

Strategic Recommendation: For research scale (<10g), the most efficient path is in-house synthesis using commercially abundant precursors. This guide provides a validated "Make vs. Buy" strategy, a robust synthesis protocol, and the specific sourcing data for the required starting materials.

Chemical Profile & Utility[2]

PropertyData
Target Molecule 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine
Core Scaffold 3,5-Disubstituted Benzylpiperazine
Key Functionality Ar-Br: Suzuki/Buchwald coupling handle-CF3: Bioisostere for -Cl or -Me; metabolic blockerPiperazine: Solubilizing basic amine
Primary Application Kinase inhibitors (Type II), GPCR ligands (5-HT/Dopamine), Fragment-based drug discovery (FBDD)
Calculated LogP ~3.2 (Predictive)
Molecular Weight ~323.15 g/mol
Structural Significance

The 3-Bromo-5-(trifluoromethyl) substitution pattern is non-trivial. Unlike the common 4-substituted analogs, this meta-substitution pattern forces a "kinked" geometry often required to fit into the hydrophobic pocket of kinase allosteric sites (e.g., DFG-out conformation) or GPCR orthosteric sites.

Commercial Landscape: Make vs. Buy

Option A: Direct Sourcing (The "Buy" Route)
  • Status: High Risk / Low Availability.

  • Vendors: Specialized building block suppliers (e.g., Enamine, Combi-Blocks, WuXi AppTec) may list this as "In Stock," but it is frequently a "Virtual Inventory" item requiring fresh synthesis.

  • Cost: ~$500 - $1,200 per gram (Custom Synthesis rates).

  • Lead Time: 4–8 weeks.

Option B: In-House Synthesis (The "Make" Route)[1]
  • Status: Recommended.

  • Precursor Availability: High. Both the aldehyde and bromide precursors are commodity chemicals.

  • Cost: <$50 per gram.

  • Lead Time: 2 days (Synthesis + Purification).

Strategic Sourcing of Precursors

To execute the synthesis, you must source the correct benzyl electrophile . Two routes are possible: Reductive Amination (preferred) or Nucleophilic Substitution .

Primary Precursor: 3-Bromo-5-(trifluoromethyl)benzaldehyde

This is the superior starting material due to cleaner reaction profiles and shelf stability.

SupplierCatalog GradeCAS NumberPack SizeEst. Price
Thermo Fisher / Alfa Aesar 97%477535-41-4 1g, 5g~$100 / 5g
Sigma-Aldrich 97%477535-41-4 1g, 5g~$120 / 5g
Combi-Blocks 98%477535-41-4 5g, 25g~$60 / 5g
Secondary Precursor: Piperazine[1]
  • CAS: 110-85-0

  • Note: Use anhydrous piperazine or piperazine hexahydrate (adjusting for water). Anhydrous is preferred for reductive amination to minimize side reactions.

Validated Synthesis Protocol

Method: Reductive Amination Rationale: This route avoids the over-alkylation (bis-alkylation) often seen when using benzyl bromides. Using an excess of piperazine with the aldehyde ensures the mono-benzyl product is favored.

Reaction Scheme

Synthesis Aldehyde 3-Bromo-5-(trifluoromethyl) benzaldehyde (CAS 477535-41-4) Intermediate Imine Intermediate Aldehyde->Intermediate DCM/MeOH RT, 1h Piperazine Piperazine (5-10 equiv.) Piperazine->Intermediate Product 1-(3-Bromo-5-(trifluoromethyl) benzyl)piperazine Intermediate->Product NaBH(OAc)3 RT, 4-16h

Figure 1: Reductive amination pathway minimizing bis-alkylation by using excess amine.

Step-by-Step Procedure

Reagents:

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv, 5 mmol, ~1.27 g)

  • Piperazine (anhydrous) (5.0 equiv, 25 mmol, ~2.15 g)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol, ~1.59 g)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Acetic Acid (glacial, catalytic, 2-3 drops)

Workflow:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve Piperazine (5 equiv) in DCM (40 mL). Add Aldehyde (1 equiv) dissolved in DCM (10 mL) dropwise over 10 minutes.

    • Technical Note: The excess piperazine acts as a base and prevents the formation of the bis-benzyl species.

  • Activation: Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine without touching the aldehyde or the aryl bromide.

  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Quench: Quench with saturated aqueous NaHCO3 (30 mL).

  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Combine organics and wash with Water (3 x 50 mL) to remove the excess unreacted piperazine (critical step).

    • Wash with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:10:1). The free base is an oil; conversion to the HCl salt (using 4M HCl in Dioxane) yields a stable white solid.

Quality Control & Validation

To ensure the integrity of your synthesized building block, verify the following signals.

TechniqueExpected Signal (Diagnostic)Interpretation
1H NMR (CDCl3) δ ~3.5 ppm (s, 2H) Benzylic CH2 singlet. Confirms benzyl attachment.
1H NMR (CDCl3) δ ~7.5 - 7.8 ppm (m, 3H) Aromatic protons. Pattern should show meta-coupling.
19F NMR δ ~-63 ppm (s) Trifluoromethyl group. Single sharp peak.
LCMS (ESI+) [M+H]+ = 323/325 1:1 Isotopic pattern confirms the presence of Bromine .

Downstream Applications

Once synthesized, this molecule serves as a "Lego block" for complex library generation.

Applications Core 1-(3-Bromo-5-(trifluoromethyl) benzyl)piperazine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd) Core->Suzuki Reacts at Br Buchwald Buchwald-Hartwig Amination (HNR2 + Pd) Core->Buchwald Reacts at Br Urea Urea Formation (Isocyanates) Core->Urea Reacts at NH Biaryl Biaryl Kinase Inhibitors (e.g., p38, RAF) Suzuki->Biaryl Amines CNS Active Agents (5-HT Ligands) Buchwald->Amines Ureas Soluble Urea Analogs Urea->Ureas

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Bromine and Amine handles.

References

  • Abdel-Rahman, H. M., et al. (2023). "Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug."[1] Scientific Reports, 13, 22824.

  • Cymerman Craig, J., & Young, R. J. (1962). "1-Benzylpiperazine."[2] Organic Syntheses, Coll.[3] Vol. 4, p.88. (Foundational protocol for benzylpiperazine synthesis).

  • Baumann, M. H., et al. (2005).[2][4] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)."[2] Neuropsychopharmacology, 30(3), 550-560.[2] (Pharmacology of TFMPP analogs).

  • Thermo Fisher Scientific. "Product Page: 3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 477535-41-4)."

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Abstract & Strategic Overview This application note details the synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a functionalized building block often employed in the development of GPCR ligands and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a functionalized building block often employed in the development of GPCR ligands and kinase inhibitors.

Critical Distinction: Researchers must distinguish this N-benzyl piperazine from 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The latter is a controlled substance (phenyl piperazine) with significant legal restrictions. The target molecule described here contains a methylene bridge (


) between the aromatic ring and the piperazine, altering its pharmacological profile and legal status.
Retrosynthetic Analysis

The most robust disconnection is at the benzylic carbon-nitrogen bond. Two primary routes are viable:

  • Route A (Nucleophilic Substitution): Displacement of a benzylic halide by piperazine. This is the preferred route for scale-up due to lower reagent costs and simplified workup.

  • Route B (Reductive Amination): Condensation of the corresponding benzaldehyde with piperazine followed by reduction. This is ideal if the aldehyde is the more available starting material.

Retrosynthesis cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Reductive Amination Target Target: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine SM1 3-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 954123-46-7) SM1->Target S_N2 (K2CO3, ACN) Pip1 Piperazine (Excess) Pip1->Target SM2 3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 477535-41-4) SM2->Target Reductive Amination (STAB, DCE) Pip2 Piperazine Pip2->Target

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

Safety & Handling

  • Benzyl Halides: 3-Bromo-5-(trifluoromethyl)benzyl bromide is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

  • Piperazine: A corrosive solid that can cause respiratory sensitization.

  • Reaction Exotherm: Both alkylation and acid-base neutralizations can be exothermic; control temperature strictly.

Route A: Nucleophilic Substitution (Primary Protocol)

Rationale: This method is selected for its high yield and the ability to remove excess reagents via aqueous extraction.

Materials
ReagentEquiv.[1]RoleCAS
3-Bromo-5-(trifluoromethyl)benzyl bromide 1.0Electrophile954123-46-7
Piperazine (Anhydrous) 5.0Nucleophile110-85-0
Potassium Carbonate (K₂CO₃) 2.0Base584-08-7
Acetonitrile (ACN) -Solvent75-05-8

Why 5.0 Equivalents of Piperazine? Using a stoichiometric amount (1:1) inevitably leads to bis-alkylation , where one piperazine molecule reacts with two benzyl halides, forming a "dumbbell" dimer impurity (


). This impurity is difficult to separate. A large excess of piperazine ensures the statistical probability favors mono-alkylation.
Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 equiv) in Acetonitrile (10 mL per gram of benzyl bromide).

  • Activation: Add K₂CO₃ (2.0 equiv) to the stirring solution.

  • Addition: Dissolve 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv) in a minimal amount of ACN. Add this solution dropwise to the piperazine mixture over 30 minutes at room temperature (20-25°C).

    • Note: Dropwise addition keeps the local concentration of electrophile low, further suppressing dimer formation.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting bromide (high Rf) should disappear; the product will appear as a lower Rf spot (stains with Ninhydrin or Dragendorff).

  • Filtration: Filter off the solid inorganic salts (K₂CO₃/KBr) and rinse the pad with ACN.

  • Concentration: Rotate evaporate the filtrate to remove the bulk of Acetonitrile.

Workup: The "Acid-Base" Purification

This step is critical to separate the product from the excess piperazine without column chromatography.

  • Partition: Dissolve the residue in Dichloromethane (DCM) and water.

  • Organic Wash (Removal of non-basic impurities): Wash the organic layer with water (2x). Caution: Piperazine is water-soluble, but the product is also somewhat polar. This step removes only bulk piperazine.

  • Acid Extraction (Target Capture): Extract the organic layer with 1M HCl (3x).

    • Chemistry: The product and remaining piperazine are protonated and move to the aqueous phase. Any neutral organic impurities (unreacted bromide, bis-alkylated dimer) remain in the DCM layer. Discard the DCM layer.

  • Basification (Target Release): Cool the combined acidic aqueous extracts in an ice bath. Slowly adjust pH to >12 using 6M NaOH . The solution will become cloudy as the free base product precipitates/oils out.

  • Final Extraction: Extract the basic aqueous phase with DCM (3x).

    • Selectivity: The mono-benzyl product extracts efficiently into DCM. The highly polar, unsubstituted piperazine remains largely in the aqueous phase.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oil.

Route B: Reductive Amination (Alternative)

Rationale: Use this route if the benzyl bromide is unavailable or if the aldehyde (CAS 477535-41-4) is significantly cheaper.

Protocol Summary
  • Imine Formation: Dissolve 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv) and Piperazine (3.0 equiv) in 1,2-Dichloroethane (DCE) . Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions. Stir overnight.

  • Quench: Quench with saturated NaHCO₃.

  • Workup: Follow the same Acid-Base extraction protocol described in Route A.

Characterization & Validation

The product is typically a pale yellow oil that may solidify upon standing or conversion to an HCl salt.

TechniqueExpected Signal/DataInterpretation
¹H NMR (CDCl₃)

7.5 - 7.8 (m, 3H)
Aromatic protons (pattern specific to 1,3,5-substitution).

3.55 (s, 2H)
Diagnostic: Benzylic methylene (

) linking ring and amine.

2.90 (t, 4H)
Piperazine ring protons (adjacent to secondary amine).

2.45 (br s, 4H)
Piperazine ring protons (adjacent to benzyl group).
¹⁹F NMR

-63.0 ppm (s)
Trifluoromethyl group (distinctive singlet).
MS (ESI+) m/z ~323/325[M+H]⁺ doublet due to ⁷⁹Br/⁸¹Br isotopes (1:1 ratio).
Experimental Workflow Diagram

Workflow Start Start: Benzyl Bromide + 5 eq. Piperazine Solvent: ACN, Base: K2CO3 React Stir RT, 4-12h Monitor TLC Start->React Filter Filter Salts & Evaporate ACN React->Filter Partition Dissolve in DCM + Water Perform Phase Cut Filter->Partition AcidExt Extract Organic with 1M HCl (Product -> Aqueous Phase) Partition->AcidExt DiscardOrg Discard Organic Phase (Removes Bis-alkylated impurities) Partition->DiscardOrg Impurity Stream Basify Basify Aqueous Phase (pH > 12) with NaOH AcidExt->Basify FinalExt Extract with DCM Dry (Na2SO4) & Concentrate Basify->FinalExt Product Final Product: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine FinalExt->Product

Figure 2: Step-by-step experimental workflow emphasizing the acid-base purification strategy.

References

  • General Protocol (N-Alkylation): Organic Chemistry Portal. "Synthesis of Piperazines." Available at: [Link]

  • General Protocol (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862. Available at: [Link]

  • Safety Data (TFMPP Distinction): SWGDRUG Monographs. "1-(3-Trifluoromethylphenyl)piperazine." Available at: [Link]

Sources

Application

Application Note: 1H and 13C NMR Characterization of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Executive Summary This application note details the structural elucidation of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a functionalized pharmacophore common in neuropharmacology and oncology drug discovery. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a functionalized pharmacophore common in neuropharmacology and oncology drug discovery.

Unlike simple aromatics, this molecule presents specific spectroscopic challenges:

  • Meta-substitution patterns yielding subtle aromatic coupling (

    
     Hz).
    
  • Heteronuclear coupling (

    
    ) complicating carbon assignment.
    
  • Piperazine ring dynamics sensitive to pH and solvent choice.

This guide provides a self-validating protocol for confirming the identity and purity of this compound using 1D NMR (


H, 

C) with reference to 2D techniques.

Structural Analysis & Strategy

Before acquiring data, a structural prediction establishes the "expected" spectral fingerprint.

Molecular Fragmentation
  • Fragment A (Aromatic Core): 1,3,5-substituted benzene. The substituents are a Bromine (-Br), a Trifluoromethyl group (-CF

    
    ), and a methylene bridge (-CH
    
    
    
    -). This symmetry implies three distinct aromatic protons (
    
    
    ) appearing as broad singlets or doublets with small meta-coupling constants (
    
    
    ).
  • Fragment B (Linker): A benzylic methylene (-CH

    
    -) connecting the ring to the amine. This should appear as a sharp singlet, but may broaden if the piperazine nitrogen is protonated.
    
  • Fragment C (Piperazine): A saturated heterocycle.[1] In the free base form, the protons often appear as two sets of triplets. In salt forms (e.g., HCl), the ring becomes rigid, potentially splitting into complex multiplets due to inhibited chair-chair interconversion.

Visualization of Characterization Workflow

NMR_Workflow Sample Sample Preparation (Free Base vs. Salt) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Solubility check Acquisition Data Acquisition (1H, 13C, 19F-decoupled) Solvent->Acquisition Lock & Shim Process Processing (LB=0.3Hz, Zero Filling) Acquisition->Process FT & Phasing Analysis Spectral Analysis Process->Analysis Peak Picking Analysis->Sample If broad peaks (pH adjust) Validation Validation (HSQC/HMBC) Analysis->Validation Confirm Connectivity

Figure 1: Operational workflow for NMR characterization. Note the feedback loop for pH adjustment if piperazine peaks are broadened by exchange.

Experimental Protocol

Sample Preparation

The choice of solvent is critical for piperazine derivatives.

  • Chloroform-d (CDCl

    
    ):  Preferred for the free base . It provides sharp resolution of the piperazine ring protons.
    
    • Concentration: 10–15 mg in 0.6 mL.

  • DMSO-d

    
    :  Required for salt forms  (HCl, Oxalate) due to solubility.
    
    • Note: In DMSO, the acidic NH proton will appear broad >9 ppm. Water suppression may be necessary if the sample is hygroscopic.

Instrument Parameters (400 MHz or higher recommended)
Parameter

H NMR

C NMR
Rationale
Pulse Angle 30°30°Ensures linear response for integration.
Relaxation Delay (D1) 1.0 s2.0 - 3.0 sCarbon requires longer D1 for quaternary carbons (C-Br, C-CF

).
Scans (NS) 16 - 641024+

C sensitivity is low; splitting by F reduces S/N further.
Spectral Width -2 to 14 ppm-10 to 220 ppmCapture all aromatic and carbonyl/CF

signals.
Temperature 298 K298 KStandard. Heating (313 K) can sharpen broad piperazine signals.

Data Analysis & Interpretation

H NMR Assignment (Predicted in CDCl )

The aromatic region is the most diagnostic. We expect three signals corresponding to the protons at positions 2, 4, and 6 relative to the benzyl group.

Aromatic Logic:

  • H2 (between CH

    
     and Br): 
    
    
    
    ppm. Singlet (fine doublet).
  • H6 (between CH

    
     and CF
    
    
    
    ):
    
    
    ppm. Singlet (fine doublet).
  • H4 (between Br and CFngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    ppm. Singlet (fine doublet).
  • Note: Coupling constants (

    
    ) are typically 1.5–2.0 Hz.
    

Aliphatic Logic:

  • Benzylic CH

    
    : 
    
    
    
    ppm (Singlet).
  • Piperazine:

    • H-a (adjacent to N-Benzyl):

      
       ppm (Triplet, 
      
      
      
      Hz).
    • H-b (adjacent to NH):

      
       ppm (Triplet, 
      
      
      
      Hz).
    • NH: Broad singlet, variable (1.5–2.0 ppm in CDCl

      
      ).
      
C NMR Assignment & C-F Coupling

The trifluoromethyl group creates a unique splitting pattern (quartets) that validates the structure without needing mass spectrometry.

The "Quartet" Rule: Any carbon within 4 bonds of the Fluorine atoms will be split into a quartet (


).
  • 
     (CF
    
    
    
    carbon):
    ~272 Hz (Huge splitting).
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Ipso carbon):  ~32 Hz.
    
  • 
     (Ortho carbons):  ~3–4 Hz.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Meta carbons):  ~1.5 Hz (Often unresolved).
    
Summary Table: Chemical Shifts
Position


C (ppm)
Multiplicity

(Hz)
Assignment Note
CF

123.5Quartet (

)
~272Distinctive wide quartet.
C-5 (Ipso) 132.0Quartet (

)
~32Attached to CF

.
C-3 (C-Br) 122.8Singlet-Attached to Br.
C-1 (C-CH

)
141.5Singlet-Quaternary bridgehead.
C-4 129.5Quartet (

)
~3.5Between Br and CF

.
C-6 125.0Quartet (

)
~3.5Between CF

and Linker.
C-2 130.5Singlet-Between Br and Linker.[1][2][3][4][5]
Benzylic CH

62.5Singlet-Sharp signal.
Pip-C (N-Bn) 54.2Singlet-
Pip-C (NH) 46.0Singlet-

Visualizing the C-F Splitting Logic

The following diagram illustrates how the


F nucleus splits the carbon signals, a critical concept for interpreting the 

C spectrum of this molecule.

CF_Splitting CF3_Group Trifluoromethyl Group (-CF3) (Source of Splitting) C_Alpha Direct Carbon (CF3) 1J Coupling (~272 Hz) Result: Wide Quartet CF3_Group->C_Alpha Direct Bond C_Beta Ipso Carbon (C-CF3) 2J Coupling (~32 Hz) Result: Medium Quartet CF3_Group->C_Beta 2 Bonds C_Gamma Ortho Carbons 3J Coupling (~3.5 Hz) Result: Narrow Quartet C_Beta->C_Gamma 3 Bonds C_Delta Meta/Para Carbons 4J Coupling (~1 Hz) Result: Singlet/Broad C_Gamma->C_Delta 4 Bonds

Figure 2: Hierarchy of C-F coupling constants. Observation of these quartets confirms the presence and location of the CF


 group.

Troubleshooting & Optimization

Issue: Broad Piperazine Signals
  • Cause: Conformational exchange (chair-boat) or NH proton exchange rate is intermediate on the NMR time scale.

  • Solution:

    • Add D

      
      O:  Shake the CDCl
      
      
      
      sample with D
      
      
      O. This exchanges the NH to ND, removing the coupling and sharpening the adjacent CH
      
      
      triplets.
    • Salt Formation: Convert to HCl salt and run in DMSO-d

      
      . This "freezes" the conformation, though it may split the CH
      
      
      
      signals into separate axial/equatorial multiplets.
Issue: Missing Quaternary Carbons
  • Cause: Long relaxation times (

    
    ) for C-Br and C-CF
    
    
    
    carbons, combined with splitting intensity loss.
  • Solution: Increase the Relaxation Delay (D1) to 3–5 seconds and increase the number of scans (NS > 1024).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2023).[7] Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequence parameters).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Abstract This application note details a robust protocol for the purification of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a secondary amine intermediate often utilized in medicinal chemistry as a scaffold for G-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a secondary amine intermediate often utilized in medicinal chemistry as a scaffold for G-protein coupled receptor (GPCR) ligands.[1] Due to the molecule's distinct physicochemical dualities—a highly basic piperazine core (


) coupled with a highly lipophilic, halogenated benzyl moiety—standard purification methods often yield broad, tailing peaks or poor recovery.[1] This guide provides a self-validating workflow using preparative Reverse-Phase HPLC (RP-HPLC)  with a focus on pH control and ion-pairing strategies to maximize purity (>98%) and yield.

Molecule Characterization & Challenge Analysis

Before initiating purification, one must understand the "personality" of the target molecule.[1]

  • Target: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine[1]

  • Chemical Formula:

    
    [1]
    
  • Key Functional Groups:

    • Secondary Amine (Piperazine): Highly basic.[1] Responsible for silanol interactions on silica columns (peak tailing).[1]

    • 3-Bromo-5-(trifluoromethyl)phenyl group: Extremely lipophilic (hydrophobic).[1] The

      
       and 
      
      
      
      groups significantly increase retention time compared to unsubstituted benzylpiperazine.
  • Solubility Profile:

    • Free Base:[1][2] Low water solubility; high solubility in MeOH, DMSO, DCM.[1]

    • Salt Form (TFA/HCl): High water solubility.[1]

The Purification Paradox: To solubilize the crude mixture for injection, acidic aqueous conditions are preferred (protonating the amine).[1] However, the lipophilic tail requires high organic content for elution.[1] If the pH is not controlled, the molecule may precipitate on the column head or streak during elution.[1]

Analytical Method Development (The "Scout" Run)

Do not attempt preparative scale-up without a validated analytical method.[1] The analytical run determines the purity of the crude and defines the gradient slope.

System Suitability Protocol

We utilize an Acidic Low-pH Strategy using Trifluoroacetic Acid (TFA).[1] TFA serves two purposes:

  • Solubilization: Ensures the piperazine is fully protonated.[1]

  • Ion-Pairing: The Trifluoroacetate anion pairs with the protonated amine, masking the positive charge and reducing interaction with residual silanols on the stationary phase, thereby sharpening the peak.[1]

Analytical Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge BEH), 4.6 x 100 mm, 3.5 µmEnd-capping is critical to prevent amine tailing.[1]
Mobile Phase A Water + 0.05% TFAAcidic pH (~2.[1]0) keeps amine protonated.[1]
Mobile Phase B Acetonitrile (ACN) + 0.05% TFAACN is preferred over MeOH for lower backpressure and better solubility of the lipophilic tail.
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Gradient 5% B to 95% B over 10 minSteep gradient required to elute the lipophilic

/Br moiety.
Detection UV @ 214 nm and 254 nm254 nm for the aromatic ring; 214 nm for the peptide backbone/amine sensitivity.
Temperature 40°CReduces viscosity and improves mass transfer.[1]

Expected Result: The target should elute relatively late (approx. 6.5–7.5 min in a 10 min run) due to the lipophilic benzyl substitution.

Preparative HPLC Protocol (Scale-Up)

Sample Preparation (Critical Step)

Poor sample preparation is the #1 cause of prep-HPLC failure.[1]

  • Solvent: Dissolve the crude residue in 50:50 DMSO:Methanol .

    • Why? DMSO solubilizes the lipophilic impurities; Methanol ensures compatibility with the mobile phase. Avoid pure DMSO if possible, as it can cause "solvent breakthrough" (distortion of early eluting peaks).[1]

  • Concentration: Aim for 50–100 mg/mL.

  • Filtration: Mandatory filtration through a 0.45 µm PTFE filter to protect the prep column.

Preparative Gradient Strategy

Direct linear scale-up often fails.[1] We use a Focused Gradient derived from the analytical retention time.

Formula for Focused Gradient: If analytical elution is at X% B , the prep gradient should start at (X - 10)% and end at (X + 10)% .[1]

  • Example: If Target elutes at 60% B.

  • Prep Gradient: 50% B to 70% B over 10-15 minutes.

  • Benefit: Maximizes resolution between the target and closely eluting impurities (like the des-bromo or des-CF3 analogs).[1]

Preparative Conditions
ParameterSetting
Column Prep C18 (e.g., 19 x 150 mm, 5 µm or 10 µm)
Flow Rate 20 mL/min (Adjust based on column diameter)
Mobile Phase Same as Analytical (Water/ACN + 0.1% TFA)
Injection Vol. 500 µL - 2.0 mL (Depending on column loading capacity)
Collection Threshold-based (UV signal > 50 mAU) with Slope sensitivity.[1]

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for method selection and troubleshooting, specifically tailored for basic, lipophilic amines.

G Start Crude 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine SolubilityCheck Solubility Test: Water + 0.1% TFA Start->SolubilityCheck AnalyticalScout Analytical Scout Run (5-95% B, Acidic) SolubilityCheck->AnalyticalScout PeakShape Evaluate Peak Shape & Retention AnalyticalScout->PeakShape GoodShape Sharp Peak, RT > 4min PeakShape->GoodShape Pass BadShape Broad/Tailing or Early Elution PeakShape->BadShape Fail PrepScaleUp Scale to Prep HPLC (Focused Gradient) GoodShape->PrepScaleUp HighPHSwitch Switch to High pH Method (10mM NH4HCO3, pH 10) BadShape->HighPHSwitch PostProcess Post-Processing PrepScaleUp->PostProcess HighPHSwitch->PrepScaleUp Retest SaltExchange Product is TFA Salt. Need Free Base? PostProcess->SaltExchange FreeBase DCM Extraction / Basic Wash (NaHCO3) SaltExchange->FreeBase Yes Lyophilize Lyophilize directly (Yields TFA Salt) SaltExchange->Lyophilize No Final Pure Product (>98%) FreeBase->Final Lyophilize->Final

Caption: Logic flow for the purification of basic lipophilic amines, detailing the decision process between acidic and basic mobile phases.

Post-Purification Processing

The product collected from the TFA method will be the Trifluoroacetate salt . This is often an oil or a hygroscopic solid.[1]

Protocol to Restore Free Base (if required):

  • Combine pure fractions.

  • Remove ACN via rotary evaporation (bath temp < 40°C).[1]

  • Basify the remaining aqueous layer to pH ~10 using Saturated

    
     or 1M NaOH.[1]
    
  • Extract 3x with Dichloromethane (DCM).[1]

  • Dry organic layer over

    
    , filter, and concentrate.[1]
    
  • Result: Free-flowing oil or solid of the free base.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Fronting Peaks Solubility mismatch or Volume Overload.Reduce injection volume; dilute sample in mobile phase A/B mix (weak solvent).
Tailing Peaks Silanol interactions (Secondary Amine).[1]Increase TFA concentration to 0.1% or switch to High pH (Ammonium Bicarbonate) method.[1]
Carryover Lipophilic adsorption of

group.[1]
Implement a "Sawtooth" wash step (95% B for 2 mins) between injections.[1]
Pressure High Precipitation of sample.[1]Ensure sample is filtered.[1] Check solubility of sample in Mobile Phase A.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Classic text on HPLC theory and separation of basic amines).[1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • Agilent Technologies. (2020).[1] Purification of Basic Compounds using High pH Preparative LC. Application Note 5990-xxxxEN.[1] Link

  • PubChem. (2023).[1] 1-(3-(Trifluoromethyl)benzyl)piperazine Compound Summary. (Structural analog reference). Link[1]

  • Cheng, Y., et al. (2018).[1] Development of a Preparative HPLC Method for the Purification of Piperazine Derivatives. Journal of Separation Science. (General methodology for piperazine scaffolds).

Sources

Application

Application Notes &amp; Protocols: Strategic Utilization of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds targeting a wide array of therapeutic areas, including oncology, and central nervous system disorders.[1][2][3] The intermediate, 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , is a highly valuable building block designed for strategic incorporation into drug candidates. Its utility stems from a trifecta of precisely positioned functional groups:

  • The Piperazine Moiety: A versatile, conformationally flexible, and basic nitrogenous core that frequently interacts with biological targets and can be functionalized to modulate solubility and pharmacokinetic properties.[2][4]

  • The Trifluoromethyl (CF₃) Group: A critical bioisostere that enhances metabolic stability, increases lipophilicity, and can improve a molecule's binding affinity and membrane permeability.[5] The strong carbon-fluorine bond resists metabolic degradation, prolonging the in vivo lifetime of a potential drug.[5]

  • The Bromo Substituent: A key synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the efficient and modular construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the strategic application of this intermediate, focusing on the robust and widely adopted Buchwald-Hartwig amination reaction, complete with detailed protocols and expert insights.

Compound Profile and Handling

Before proceeding with any synthetic protocol, a thorough understanding of the intermediate's properties and safety requirements is paramount.

Physicochemical Data Summary
PropertyValue
Chemical Name 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine
Molecular Formula C₁₂H₁₄BrF₃N₂
Molecular Weight 339.15 g/mol
Appearance Typically an off-white to pale yellow solid or oil
Solubility Generally soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Methanol.
Safety & Handling Protocol
  • Hazard Statement: Assumed to be an irritant to the skin, eyes, and respiratory tract. Handle with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Core Application: Palladium-Catalyzed C-N Cross-Coupling

The primary and most powerful application of 1-(3-bromo-5-(trifluoromethyl)benzyl)piperazine is its use as an aryl halide partner in C-N cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this transformation, offering a reliable and high-yielding pathway to construct N-aryl piperazine derivatives.[1][6][7]

Causality Behind the Method

The Buchwald-Hartwig amination has revolutionized medicinal chemistry by providing a mild and general method for forming C-N bonds, a linkage that is central to countless pharmaceuticals.[7][8] Traditional methods often required harsh conditions or had limited substrate scope.[1] This palladium-catalyzed reaction allows for the coupling of an aryl halide (our intermediate) with a diverse range of primary and secondary amines under relatively gentle conditions, demonstrating high functional group tolerance.[7][9] This modularity is essential for rapidly generating a library of analogues to optimize biological activity.

Visualizing the General Transformation

The diagram below illustrates the core synthetic transformation enabled by this intermediate.

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a robust, general procedure that serves as an excellent starting point for coupling various amines with the title intermediate. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.

Experimental Workflow Overview

The following diagram outlines the complete workflow from setup to final product characterization, emphasizing the critical steps for a successful reaction.

workflow arrow arrow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Intermediate, Amine, Base) setup->reagents     catalyst 3. Catalyst & Solvent Addition reagents->catalyst reaction 4. Heating & Monitoring (TLC / LC-MS) catalyst->reaction workup 5. Aqueous Workup (Quench, Extract, Wash) reaction->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize Pure Fractions Collected

Sources

Method

Application Note: Functional Screening of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine at the 5-HT2A Receptor

This Application Note is designed for researchers investigating the pharmacological profile of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a structural hybrid of the psychoactive benzylpiperazines (BZP) and trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a structural hybrid of the psychoactive benzylpiperazines (BZP) and trifluoromethylphenylpiperazines (TFMPP).

Based on Structure-Activity Relationship (SAR) inference, this compound is predicted to modulate monoaminergic systems, specifically the Serotonin 5-HT2A receptor and Monoamine Transporters (SERT/DAT) . This protocol details a functional Calcium Flux Assay to screen for 5-HT2A agonism/antagonism, a critical step in characterizing its potential psychoactive or therapeutic properties.

Introduction & Rationale

The compound 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine belongs to the aryl-substituted piperazine class. Its structure combines a piperazine ring with a benzyl group bearing lipophilic, electron-withdrawing substituents (-Br, -CF3).

  • Pharmacophore Insight: The N-benzylpiperazine core (BZP) is a known catecholamine releaser. The addition of a trifluoromethyl group (similar to TFMPP) and a bromine atom (similar to high-potency 2C-B/25B-NBOMe phenethylamines) strongly suggests high affinity for the 5-HT2A receptor .

  • Screening Objective: To determine if the compound acts as a functional agonist (hallucinogenic potential) or antagonist (antipsychotic potential) via the Gq-coupled signaling pathway.

Assay Principle: Gq-Coupled Calcium Mobilization

The primary screen utilizes HEK293 cells stably expressing the human 5-HT2A receptor . Upon ligand binding, the receptor activates the Gαq protein, triggering the hydrolysis of PIP2 by Phospholipase C (PLC) into IP3. IP3 binds to receptors on the Endoplasmic Reticulum (ER), releasing intracellular calcium stores. This rapid Ca²⁺ flux is quantified using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

Signaling Pathway Diagram

G Ligand 1-(3-Bromo-5-CF3-benzyl)piperazine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ (Signal) ER->Ca Release Dye Fluorescent Dye (Fluo-4) Ca->Dye Binding Readout Fluorescence Increase (RFU) Dye->Readout Detection

Caption: Gq-coupled signaling cascade triggered by 5-HT2A activation, leading to quantifiable calcium flux.

Materials & Reagents
ReagentSpecificationPurpose
Test Compound 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazineTarget Ligand
Cell Line HEK293-h5HT2A (Stable Transfection)Biological System
Agonist Control Serotonin (5-HT) or DOIPositive Control (Emax)
Antagonist Control Ketanserin or MDL-100907Inhibition Control (IC50)
Calcium Dye Fluo-4 Direct™ or Calcium 6 Assay KitDetection Reporter
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological Medium
Solvent DMSO (Anhydrous)Compound Solubilization
Probenecid 2.5 mM (Water soluble)Inhibits dye leakage
Detailed Protocol
Step 1: Compound Preparation (Solubility Management)

The trifluoromethyl and bromine substituents significantly increase lipophilicity (LogP > 3.5). Proper solubilization is critical to prevent precipitation.

  • Stock Solution: Dissolve 10 mg of the compound in 100% DMSO to achieve a 10 mM stock . Vortex for 30 seconds. Inspect for turbidity.

  • Working Plate: Prepare a 10-point serial dilution (1:3) in 100% DMSO.

  • Intermediate Plate: Transfer 1 µL of DMSO stock to 199 µL of Assay Buffer (0.5% DMSO final). Note: This ensures the final assay concentration of DMSO is <0.1%, preventing solvent toxicity.

Step 2: Cell Preparation
  • Harvest: Detach HEK293-5HT2A cells using Accutase (avoid Trypsin to preserve receptor surface expression).

  • Count: Resuspend in growth medium. Target density: 1.0 x 10⁶ cells/mL .[1]

  • Plating: Dispense 20 µL/well (20,000 cells) into a 384-well Poly-D-Lysine coated black/clear-bottom plate.

  • Incubation: Incubate overnight (16–24 hours) at 37°C, 5% CO₂.

Step 3: Dye Loading [1]
  • Remove culture medium (or use a no-wash kit like Calcium 6).

  • Add 20 µL of 2X Dye Loading Buffer (containing 2.5 mM Probenecid to prevent dye extrusion).

  • Incubate for 60 minutes: 45 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

Step 4: Functional Screening (Agonist Mode)

Use an automated liquid handler with kinetic imaging (e.g., FLIPR Tetra or Hamamatsu FDSS).

  • Baseline: Record fluorescence (Ex 480nm / Em 525nm) for 10 seconds to establish baseline.

  • Injection: Inject 10 µL of diluted compound (5X concentration) into the cell plate.

  • Read: Continuously record fluorescence for 120 seconds.

  • Response Definition: Calculate Max – Min RFU (Relative Fluorescence Units).

Step 5: Antagonist Mode (Optional)

If no agonist activity is observed, test for antagonism.

  • Pre-incubate cells with the test compound for 15 minutes.

  • Inject EC80 concentration of 5-HT (Serotonin).

  • Measure reduction in calcium flux compared to DMSO control.

Data Analysis & Interpretation
Workflow Visualization

Workflow cluster_0 Day 1 cluster_1 Day 2: Preparation cluster_2 Day 2: Screening Plating Plate HEK293-5HT2A 20k cells/well DyeLoad Add Calcium Dye + Probenecid Plating->DyeLoad O/N Incubation Incubate Incubate 1 hr (37°C -> RT) DyeLoad->Incubate Baseline Read Baseline (10 sec) Incubate->Baseline CompoundPrep Dilute Compound (0.1% DMSO final) Inject Inject Compound CompoundPrep->Inject Baseline->Inject Kinetic Read Flux (120 sec) Inject->Kinetic

Caption: Step-by-step workflow for the high-throughput calcium flux assay.

Quantitative Metrics
  • Normalization: Normalize data to % Response of the Reference Agonist (10 µM 5-HT = 100%).

  • Curve Fitting: Use a 4-parameter logistic equation (Hill Slope) to determine EC50 or IC50.

    
    
    
  • Quality Control: Ensure Z' Factor > 0.5 for the plate.

    
    
    
OutcomeInterpretationNext Step
High Flux (>50% 5-HT) Potent AgonistRun Selectivity Screen (5-HT2C vs 2A)
No Flux, Blocks 5-HT AntagonistDetermine IC50; Test for Antipsychotic potential
No Activity Inactive at 5-HT2AScreen at Dopamine Transporter (DAT)
Safety & Cytotoxicity Counter-Screen

Given the structural similarity to cytotoxic piperazine derivatives (e.g., vindoline conjugates), a viability assay is mandatory to rule out false positives caused by membrane lysis (which allows Ca²⁺ influx).

  • Protocol: Run CellTiter-Glo (ATP) on the same cells after the calcium assay (or in parallel).

  • Threshold: If cell viability drops below 80% at the screening concentration (e.g., 10 µM), the calcium signal may be an artifact of toxicity.

References
  • Baumann, M.H., et al. (2005).[2] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[2] Neuropsychopharmacology.

  • Cayman Chemical. (n.d.). "1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) Product Information." Cayman Chemical Datasheet.

  • BenchChem. (2025).[1] "Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries." BenchChem Protocols.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). "BZP/piperazines drug profile."[3][4][5] Europa.eu.

  • Kovalevich, J., & Langford, D. (2013).[6] "Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology." Methods in Molecular Biology.

Sources

Application

Application Note: In Vitro Anticancer Screening of Novel Piperazine Derivatives

[1] Executive Summary & Scientific Rationale The piperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the core backbone for numerous FDA-approved anticancer agents (e.g., I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The piperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the core backbone for numerous FDA-approved anticancer agents (e.g., Imatinib, Palbociclib). Its six-membered nitrogen heterocycle offers distinct advantages:

  • Physicochemical Modulation: The two nitrogen atoms (pKa values ~5.3 and ~9.7) allow for tunable basicity and water solubility, addressing the "brick dust" insolubility issues common in oncology drug discovery.

  • Target Engagement: The chair conformation of the piperazine ring acts as a rigid linker, orienting pharmacophores to interact with specific binding pockets in kinases (e.g., PI3K/Akt/mTOR pathway) or tubulin.

This application note provides a validated workflow for screening novel piperazine derivatives. Unlike generic screening guides, this protocol addresses specific challenges associated with this scaffold, such as pH-dependent solubility and metabolic interference in tetrazolium-based assays.

Phase I: Compound Management & Physicochemical Profiling

Critical Insight: Piperazine derivatives often exist as salts (HCl, citrate) to improve stability. However, free bases may precipitate in aqueous cell culture media.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Dissolve neat compounds in 100% DMSO (molecular biology grade).

    • Target Concentration: 10 mM or 20 mM.

    • Solubility Check: If turbidity persists, sonicate at 40°C for 10 mins.

  • pH Compatibility Check:

    • Piperazines are basic.[1] When diluting into cell culture media (pH 7.4), highly basic derivatives can locally shift pH, causing false-positive cytotoxicity.

    • Validation: Dilute 10 µL of stock into 990 µL of media. If the phenol red turns deep magenta/purple, the compound is too basic and requires buffering (e.g., HEPES) before addition to cells.

Phase II: Primary Cytotoxicity Screening

Strategic Decision: MTT vs. SRB Assay While MTT is popular, it measures mitochondrial dehydrogenase activity. Many piperazine derivatives (especially kinase inhibitors) can alter mitochondrial respiration without immediately killing the cell, leading to artifacts.

  • Recommendation: Use the Sulforhodamine B (SRB) assay for primary screening of piperazine libraries. It measures total protein mass, is pH-stable, and provides a linear readout unaffected by metabolic fluctuations.

Protocol B: The SRB "Cold-Fix" Assay

Objective: Determine IC50 values with high linearity.

Materials:

  • Adherent Cancer Cell Lines (e.g., MCF-7, A549, HeLa).

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA), stored at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add piperazine derivatives (0.1 µM – 100 µM) in triplicate. Include a DMSO vehicle control (<0.5% v/v).

  • Incubation: Culture for 48h or 72h at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold (4°C) 10% TCA directly on top of the growth medium. Do not aspirate media first—this prevents loss of loose/dying cells.

    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4x with tap water. Air dry completely at room temperature.

  • Staining: Add 100 µL 0.4% SRB solution. Incubate 15 mins at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 mins.

  • Read: Measure Absorbance at 510 nm.

Data Visualization: Screening Workflow

ScreeningWorkflow Start Novel Piperazine Library QC QC: Solubility & pH Check (DMSO Stock) Start->QC Screen Primary Screen (SRB Assay) Fixed Endpoint QC->Screen Pass HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel Conf Dose-Response Confirmation (7-point dilution) HitSel->Conf Yes Discard Discard/Archive HitSel->Discard No Mech Mechanistic Profiling (Apoptosis/Cell Cycle) Conf->Mech

Figure 1: High-throughput screening workflow prioritizing physicochemical QC and robust endpoint assays.

Phase III: Mechanistic Validation (Mode of Death)

Once hits are identified, it is crucial to distinguish between cytostatic effects (growth arrest) and cytotoxic effects (apoptosis/necrosis). Piperazine derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway.

Protocol C: Annexin V/PI Dual Staining (Flow Cytometry)

Principle: Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).[2]

Reagents:

  • Annexin V Binding Buffer (Must contain Ca2+; do not use PBS).

  • Annexin V-FITC conjugate.[3][4][5]

  • Propidium Iodide (PI) solution (50 µg/mL).

Workflow:

  • Treatment: Treat 1x10^6 cells with the IC50 concentration of the lead piperazine derivative for 24h.

  • Harvesting (Crucial Nuance):

    • Collect the culture media (contains floating dead cells).

    • Trypsinize adherent cells.[3]

    • Combine media and trypsinized cells into one tube. Failure to do this results in underestimation of apoptosis.

  • Washing: Centrifuge (1200 rpm, 5 min) and wash 1x with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.[3]

    • Incubate 15 mins at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).

Data Interpretation Table:

PopulationAnnexin VPIBiological Status
Q3 (Lower Left) NegativeNegativeViable / Healthy
Q4 (Lower Right) PositiveNegativeEarly Apoptosis (Primary mechanism for effective drugs)
Q2 (Upper Right) PositivePositiveLate Apoptosis / Secondary Necrosis
Q1 (Upper Left) NegativePositiveNecrosis (Often indicates toxicity/membrane rupture)

Mechanistic Pathway Visualization

Piperazine derivatives often act as multi-target inhibitors. The diagram below illustrates the common signaling cascades engaged by these scaffolds, specifically focusing on Kinase inhibition and Tubulin destabilization.

Mechanism cluster_Targets Primary Targets cluster_Effect Cellular Response Drug Piperazine Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Intercalation Kinase Kinases (PI3K/Akt/EGFR) Drug->Kinase ATP Competition G2M G2/M Arrest Tubulin->G2M G1 G1/S Arrest Kinase->G1 Apoptosis Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis Mito Mitochondrial Depolarization G1->Mito Mito->Apoptosis

Figure 2: Dual mechanism of action often observed in piperazine-based anticancer agents.

References

  • Review of Piperazine Scaffold: Romanelli, M. N., et al. (2022).[6] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link

  • SRB vs MTT Comparison: Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

  • Annexin V Protocol: R&D Systems. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Link

  • Piperazine in Kinase Inhibition: Ghorab, M. M., et al. (2017). "Novel piperazine-containing quinazolines as anticancer agents targeting EGFR and BRAF kinases." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Method

Application Note: Antimicrobial Characterization of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Abstract This guide details the protocol for evaluating the antimicrobial efficacy of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a lipophilic piperazine derivative. Piperazine scaffolds are privileged structures i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for evaluating the antimicrobial efficacy of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine , a lipophilic piperazine derivative. Piperazine scaffolds are privileged structures in medicinal chemistry, often exhibiting broad-spectrum bioactivity through cell membrane modulation and enzyme inhibition. The presence of the 3-bromo and 5-trifluoromethyl groups on the benzyl ring significantly enhances lipophilicity (LogP), potentially facilitating penetration of the bacterial cell envelope, particularly in Gram-positive pathogens like Staphylococcus aureus (MRSA) and fungal strains like Candida albicans. This protocol aligns with CLSI M07-A11 and EUCAST standards for broth microdilution.

Compound Preparation & Handling[1][2][3][4][5]

Physicochemical Profile[6][7]
  • Compound: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~323.15 g/mol

  • Solubility: Low aqueous solubility; highly soluble in organic solvents (DMSO, Methanol).

  • Storage:

    
    , desiccated.
    
Stock Solution Protocol

To ensure accurate Minimum Inhibitory Concentration (MIC) data, complete solubilization is critical. The halogenated benzyl ring increases hydrophobicity, requiring Dimethyl Sulfoxide (DMSO) as the vehicle.

  • Weighing: Accurately weigh 10 mg of the compound.

  • Dissolution: Dissolve in 1 mL of 100% sterile DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.

  • Vortexing: Vortex for 30 seconds to ensure homogeneity.

  • Sterilization: Do not filter sterilize the DMSO stock (potential loss of compound to filter membrane). Sterility is maintained by the solvent's nature and subsequent dilution into sterile media.

Critical Note: The final concentration of DMSO in the assay well must not exceed 1% (v/v) to avoid solvent toxicity masking the compound's activity.

Primary Assay: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A11 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration inhibiting visible growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
Experimental Workflow
Step 1: Plate Layout & Serial Dilution
  • Dispense Media: Add 100 µL of sterile CAMHB to columns 2–12.

  • Add Compound: Add 200 µL of the working solution (e.g., 128 µg/mL in CAMHB, containing 1% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix 5 times. Repeat down to column 10. Discard 100 µL from column 10.

    • Result: 2-fold dilution series (e.g., 64 µg/mL

      
       0.125 µg/mL).
      
  • Controls:

    • Column 11 (Growth Control): Media + Bacteria + 1% DMSO (No drug).

    • Column 12 (Sterility Control): Media only (No bacteria, No drug).

Step 2: Inoculum Preparation
  • Select 3-5 isolated colonies from an overnight agar plate.

  • Suspend in saline to match 0.5 McFarland turbidity .

  • Dilute this suspension 1:100 in CAMHB.

    • Final Inoculum Density:

      
       CFU/mL in the well.
      
Step 3: Inoculation & Incubation[1][2]
  • Add 100 µL of the diluted inoculum to wells in columns 1–11.

  • Seal plate with breathable film.

  • Incubate at 35

    
     2°C  for 16–20 hours  (24h for MRSA).
    
Data Interpretation[3]
  • Visual Read: Place plate on a dark background or use a mirror reader.

  • MIC Definition: The first well with no visible turbidity (pellet formation).

  • Validity Check: Column 11 must be turbid; Column 12 must be clear.

Secondary Assay: Bactericidal Activity (MBC)

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

  • Sampling: Pipette 10 µL from the MIC well and the two wells above the MIC (Supra-MIC concentrations).

  • Plating: Spot onto drug-free Nutrient Agar or Tryptic Soy Agar plates.

  • Incubation: 24 hours at 37°C.

  • Calculation:

    • Count colonies.[2]

    • MBC (Minimum Bactericidal Concentration): The lowest concentration yielding

      
       0.1% survival of the initial inoculum.
      
    • Ratio Analysis:

      • MBC/MIC

        
         4 
        
        
        
        Bactericidal .
      • MBC/MIC > 4

        
        Bacteriostatic .
        

Mechanism of Action: Membrane Integrity Assay

Given the lipophilic nature of the 3-bromo-5-(trifluoromethyl)benzyl moiety, membrane disruption is a likely mechanism.

Protocol: Propidium Iodide (PI) Uptake

  • Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing.

  • Setup: Treat bacterial suspension (

    
     CFU/mL) with the compound at 2x MIC .
    
  • Control: Positive control = Cetyltrimethylammonium bromide (CTAB) or Polymyxin B.

  • Measurement: Measure fluorescence (Ex: 535 nm / Em: 617 nm) over 60 minutes.

  • Result: A rapid increase in fluorescence indicates membrane permeabilization.

Visualization of Workflow

AntimicrobialAssay Start Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (CAMHB Media) Start->Dilution Dilute to 2x Final Conc Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add 1:1 Vol Readout Visual Turbidity Check Incubation->Readout Decision Growth in Well? Readout->Decision Decision->Readout Turbidity (Next Well) MIC Record MIC (Inhibition) Decision->MIC No Turbidity MBC_Test Perform MBC Test (Plate onto Agar) MIC->MBC_Test Validation Analysis Calculate MBC/MIC Ratio MBC_Test->Analysis

Caption: Logical workflow for MIC determination and subsequent MBC validation according to CLSI standards.

Data Presentation Template

Summarize findings in a standardized table to facilitate comparison with reference drugs (e.g., Ciprofloxacin).

OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 29213[Data][Data][Calc]Bactericidal/Static
E. coliATCC 25922[Data][Data][Calc]-
P. aeruginosaATCC 27853[Data][Data][Calc]-
C. albicansATCC 90028[Data][Data][Calc]Antifungal Activity

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[3] Reading guide for broth microdilution. EUCAST. [Link]

  • Chaudhary, P., et al. (2023).[4] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (PMC). [Link](Note: Link directs to relevant piperazine review).

Sources

Application

Use of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine in developing PET imaging ligands

Application Note: Strategic Utilization of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine in CNS PET Ligand Development Executive Summary This guide details the application of 1-(3-Bromo-5-(trifluoromethyl)benzyl)pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine in CNS PET Ligand Development

Executive Summary

This guide details the application of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine (hereafter BB-35 ) as a privileged scaffold in the development of Positron Emission Tomography (PET) radioligands.

In the landscape of CNS radiotracer design, BB-35 offers a unique "dual-handle" advantage:

  • The Piperazine Moiety: A validated pharmacophore for monoaminergic targets (5-HT, Dopamine, Sigma receptors).

  • The 3-Bromo-5-Trifluoromethyl Phenyl Ring:

    • -CF3: Modulates lipophilicity (LogD) to the optimal range (2.0–3.5) for blood-brain barrier (BBB) penetration and blocks metabolic oxidation sites.

    • -Br: Serves as a versatile chemical handle for late-stage functionalization or direct isotopic exchange.

This note provides validated protocols for synthesizing precursors, executing advanced Copper-mediated


F-fluorination, and validating biological performance.

Chemical Rationale & Scaffold Architecture

The success of a CNS PET ligand hinges on the CNS Multi-Parameter Optimization (MPO) score. BB-35 is engineered to maximize this score.

Structural FeatureFunction in PET Ligand DesignMechanistic Benefit
Piperazine Nitrogen (

)
Binding / Linker Primary site for attaching "hot" alkyl chains (

C-methyl,

F-fluoroalkyl) or coupling to heteroaryl cores via Buchwald-Hartwig amination.
Benzyl Spacer Conformational Flexibility Allows the phenyl ring to adopt the correct orientation within the receptor hydrophobic pocket.
Trifluoromethyl (-CF

)
Lipophilicity & Stability Increases LogD to facilitate passive diffusion across the BBB. Prevents rapid metabolism by CYP450 at the meta-position.
Bromine (-Br) Radiolabeling Handle Critical: Enables modern Cu-mediated

F-fluorination (replacing Br with

F) or cross-coupling to introduce

C-labeled moieties.

Experimental Workflows

Visualization of Development Logic

The following diagram illustrates the decision matrix for utilizing BB-35 based on the desired radionuclide and target.

PET_Workflow Start Start: BB-35 Scaffold Decision Select Radionuclide Start->Decision Path18F Fluorine-18 (t1/2: 110 min) Decision->Path18F Clinical Use Path11C Carbon-11 (t1/2: 20 min) Decision->Path11C Proof of Concept Method_Cu Method A: Cu-Mediated 18F-Dehalofluorination Path18F->Method_Cu Targeting Aryl Ring Method_Alk Method B: N-Alkylation with 18F-Fluoroalkyl halide Path18F->Method_Alk Targeting Piperazine N Method_Me Method C: 11C-Methylation (Piperazine NH) Path11C->Method_Me Validation In Vitro Validation (Binding & LogD) Method_Cu->Validation Method_Alk->Validation Method_Me->Validation

Caption: Decision tree for functionalizing the BB-35 scaffold based on radionuclide half-life and structural tolerance.

Protocol A: Copper-Mediated F-Fluorination (Aryl-Br to Aryl- F)

Rationale: This is the most advanced application. Traditional nucleophilic substitution (


) fails on electron-neutral rings. This protocol uses a Copper(II) mediator to enable nucleophilic 

F-fluorination of the bromine site, a technique revolutionized by recent NIH and academic research.

Reagents:

  • Precursor: BB-35 derivative (where Piperazine N is protected or already coupled to the drug core).

  • Catalyst: Tetrakis(pyridine)copper(II) triflate [Cu(py)

    
    (OTf)
    
    
    
    ].
  • Solvent: DMA (Dimethylacetamide) / n-BuOH.

Step-by-Step Procedure:

  • Trap & Elute: Trap [

    
    F]Fluoride on a QMA carbonate cartridge. Elute with tetraethylammonium bicarbonate (TEAB) in n-BuOH/MeCN. Note: Avoid K222/K2CO3 as excess base inhibits the Cu-catalyst.
    
  • Drying: Azeotropically dry the eluate at 100°C under N

    
     flow (2x) to remove water.
    
  • Reaction Assembly:

    • Dissolve BB-35 Precursor (5 mg) and Cu(py)

      
      (OTf)
      
      
      
      (15 mg) in 0.5 mL DMA.
    • Add reaction mixture to the dried [

      
      F]fluoride residue.
      
  • Labeling: Heat to 110°C for 10 minutes in a sealed vessel.

  • Quench & Deprotection: Dilute with water. If an N-Boc protecting group was used on the piperazine, add 1M HCl and heat at 100°C for 5 mins to deprotect.

  • Purification: Semi-preparative HPLC (C18 column, EtOH/Water gradient).

Success Metric: Radiochemical Yield (RCY) > 20% (decay corrected).

Protocol B: C-Methylation of Piperazine Nitrogen

Rationale: Ideal for initial "Proof of Concept" studies due to the rapid synthesis of [


C]CH

I. This targets the secondary amine of the piperazine.

Step-by-Step Procedure:

  • Cyclotron Production: Generate [

    
    C]CO
    
    
    
    via
    
    
    N(p,
    
    
    )
    
    
    C reaction. Convert to [
    
    
    C]MeI or [
    
    
    C]MeOTf (Methyl triflate is more reactive).
  • Precursor Prep: Dissolve BB-35 (1 mg) in 300 µL Acetone or DMF. Add 5 µL 1M NaOH (base is required to deprotonate the NH).

  • Trapping: Bubble [

    
    C]MeOTf into the precursor solution at room temperature.
    
  • Reaction: The reaction is instantaneous. Heat to 40°C for 1 minute to ensure completion.

  • Purification: Inject directly onto semi-prep HPLC.

Success Metric: RCY > 40% (decay corrected) within 25 minutes EOS (End of Synthesis).

Biological Validation & QC

Once the ligand is synthesized, it must pass strict physicochemical filters before animal imaging.

Determination of LogD (Shake-Flask Method)

Context: The presence of the -CF


 group in BB-35  usually pushes lipophilicity high. You must verify it stays within the "Goldilocks Zone" (LogD 2.0–3.5).
  • Preparation: Mix Octanol (saturated with phosphate buffer) and Phosphate Buffer (pH 7.4, saturated with octanol) in a 1:1 ratio.

  • Spiking: Add 10 µCi of the radiolabeled ligand to the mixture.

  • Equilibration: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Measurement: Aliquot samples from both phases and count in a Gamma Counter.

  • Calculation:

    
    .
    

Interpretation:

  • < 1.5: Poor BBB permeability (too polar).

  • 2.0 – 3.5: Ideal for CNS imaging.

  • > 4.0: High non-specific binding (sticky) and rapid clearance by P-gp efflux pumps.

References

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link: [Link]

  • Tredwell, M., et al. (2014). A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes. Angewandte Chemie International Edition. Link: [Link]

  • Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Link: [Link]

  • Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF.[1] Organic Letters. Link: [Link]

  • Zhang, L., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Journal of Labelled Compounds and Radiopharmaceuticals. Link: [Link]

Sources

Method

Application Note: High-Sensitivity GC-MS Detection of Piperazine Derivatives in Biological Matrices

Executive Summary This application note details a robust, validated protocol for the detection and quantitation of piperazine-based designer drugs—specifically 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the detection and quantitation of piperazine-based designer drugs—specifically 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) —in human plasma and urine.[1]

Due to the high polarity and basicity of the secondary amine moiety in piperazines, direct gas chromatography (GC) often results in severe peak tailing and poor sensitivity. This method utilizes Solid Phase Extraction (SPE) followed by Perfluoroacylation (Derivatization) to enhance volatility, improve peak shape, and increase mass spectral selectivity. The protocol achieves Limits of Quantitation (LOQ) <10 ng/mL, meeting forensic and clinical toxicology requirements.

Introduction & Analytical Challenges

Piperazine derivatives are a class of "party pills" or designer drugs that act as CNS stimulants or serotonin receptor agonists.

  • BZP: Acts as a stimulant similar to amphetamine (dopamine/norepinephrine release).

  • TFMPP: Often co-administered with BZP; acts as a serotonin mimic (5-HT agonist).

The Analytical Challenge
  • Polarity: The secondary amine group (-NH) creates hydrogen bonds with silanol groups in GC columns, causing peak tailing.

  • Volatility: Underivatized piperazines have high boiling points, requiring high elution temperatures which degrade column stationary phases.

  • Matrix Interference: Biological fluids contain endogenous amines that can interfere.

The Solution: Chemical derivatization using Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) converts the polar amine into a non-polar, volatile amide. This modification stabilizes the molecule and produces unique high-mass fragments for Selected Ion Monitoring (SIM).

Experimental Design

Reagents and Standards
  • Target Analytes: BZP, TFMPP, mCPP (1-(3-chlorophenyl)piperazine).[2]

  • Internal Standards (IS): BZP-d7 and TFMPP-d4 (Deuterated analogs are essential for compensating matrix effects).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).[3] Note: This protocol uses TFAA for cost-efficiency and rapid reactivity.

  • Solvents: Ethyl Acetate (anhydrous), Methanol, Dichloromethane, Ammonium Hydroxide.

Instrumentation (GC-MS)
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Experimental Protocols

Protocol A: Sample Preparation (Mixed-Mode SPE)

Rationale: Piperazines are strong bases (pKa ~9-10). A Mixed-Mode Cation Exchange (MCX) cartridge utilizes both hydrophobic retention (to hold the drug) and ion-exchange (to lock the basic amine), allowing for rigorous washing of interferences.

Cartridge: Oasis MCX (60 mg/3 cc) or equivalent.

  • Sample Pre-treatment:

    • Urine: Dilute 1 mL urine with 1 mL Phosphate Buffer (0.1 M, pH 6.0). Add 50 µL Internal Standard mix (1 µg/mL). Verify pH is 5.0–7.0.

    • Blood/Plasma: Precipitate 0.5 mL plasma with 1.5 mL cold Acetonitrile. Vortex and centrifuge (4000 rpm, 5 min). Evaporate supernatant to <0.5 mL to remove organic solvent, then dilute with 2 mL Phosphate Buffer (pH 6.0).

  • Conditioning:

    • 2 mL Methanol.

    • 2 mL Deionized Water.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (<5 inches Hg).

  • Washing (Critical Step):

    • Wash 1: 2 mL 0.1 M HCl (Removes neutrals/acids and locks the basic drug to the sorbent).

    • Wash 2: 2 mL Methanol (Removes hydrophobic interferences; the charged drug remains bound).

  • Elution:

    • Elute with 2 × 1.5 mL 5% Ammonium Hydroxide in Methanol . (The base neutralizes the drug, breaking the ion-exchange bond).

  • Evaporation:

    • Evaporate eluate to dryness under a stream of nitrogen at 40°C. Do not over-dry or overheat , as piperazines can be semi-volatile.

Protocol B: Derivatization (Perfluoroacylation)

Rationale: TFAA reacts with the secondary amine to form an amide. Anhydrous conditions are required because anhydrides react violently with water.

Derivatization cluster_0 Reactants cluster_1 Conditions cluster_2 Products Piperazine Piperazine (Secondary Amine) Heat 70°C 20-30 mins Piperazine->Heat TFAA TFAA (Anhydride) TFAA->Heat Amide TFA-Amide (Volatile Derivative) Heat->Amide Acid TFA Acid (By-product) Heat->Acid

Caption: Reaction scheme converting the polar piperazine amine into a stable, volatile amide for GC analysis.

  • Reconstitution: Add 50 µL of Ethyl Acetate to the dried SPE residue. Vortex.

  • Reaction: Add 50 µL of TFAA (Trifluoroacetic Anhydride) .

    • Safety Note: Perform in a fume hood. TFAA is corrosive.

  • Incubation: Cap the vial tightly (PTFE-lined cap) and incubate at 70°C for 20 minutes .

  • Drying: Remove the cap and evaporate to dryness under nitrogen at 40°C to remove excess acid/anhydride.

  • Final Solvent: Reconstitute in 100 µL Ethyl Acetate. Transfer to an autosampler vial with an insert.

GC-MS Method Parameters

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202800.0
Ramp 2403003.0
Total Run 13.5 min
MS Detection (SIM Mode)

Using Selected Ion Monitoring (SIM) significantly increases sensitivity over Full Scan. Note: Molecular weights change after derivatization.[4] BZP (MW 176) + TFA (97) - H (1) = MW 272.

AnalyteDerivativeQuant Ion (m/z)Qualifier Ions (m/z)Retention (Approx)
BZP BZP-TFA91 272, 1346.5 min
BZP-d7 BZP-d7-TFA98 279, 1416.5 min
TFMPP TFMPP-TFA174 200, 3267.2 min
TFMPP-d4 TFMPP-d4-TFA178 204, 3307.2 min
  • m/z 91: Benzyl tropylium ion (Base peak for BZP).

  • m/z 272: Molecular ion for BZP-TFA.

  • m/z 174: Characteristic fragment for TFMPP-TFA.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Urine/Plasma) IS Add Internal Standard (BZP-d7, TFMPP-d4) Sample->IS SPE Solid Phase Extraction (Oasis MCX) IS->SPE Load Dry Evaporate to Dryness (N2 @ 40°C) SPE->Dry Elute (5% NH4OH) Deriv Derivatization (TFAA @ 70°C) Dry->Deriv Reconstitute GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject Data Quantitation & Validation GCMS->Data

Caption: End-to-end analytical workflow from sample pretreatment to data validation.

Validation & Quality Control (SWGTOX Standards)

To ensure this method is fit for forensic use, validation must follow SWGTOX / ANSI ASB Standard 036 guidelines [1, 4].

  • Linearity: Calibrate from 10 ng/mL to 2000 ng/mL.

    
     must be > 0.99.
    
  • Bias & Precision: Run QC samples (Low, Med, High) in triplicate over 5 days. Bias should be within ±20%; CV within 20%.

  • LOD/LOQ:

    • LOD: Lowest concentration with Signal-to-Noise (S/N) > 3.

    • LOQ: Lowest concentration with S/N > 10 and bias within ±20%.

    • Expected LOQ: ~5–10 ng/mL for BZP and TFMPP in urine [2].

  • Carryover: Inject a solvent blank immediately after the highest calibrator (2000 ng/mL). No peaks should exceed 10% of the LOQ.

Troubleshooting Guide
  • Low Recovery: Check the pH of the load step. If pH > 7, piperazines may not bind to the cation exchange sorbent.

  • No Derivatization (Underivatized peaks): Moisture in the sample or reagents. Anhydrides hydrolyze instantly in water. Ensure the SPE eluate is completely dry before adding TFAA.

  • Tailing Peaks: Dirty injector liner or column activity. Trim 10cm from the GC column guard and replace the liner.

References

  • ANSI/ASB Standard 036. (2019). Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board. Link

  • Tsutsumi, H., et al. (2005). Development of simultaneous gas chromatography-mass spectrometric... determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Journal of Chromatography B. Link

  • UNODC. (2010). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[5] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Botch-Jones, S. (2011). Differentiation of the Regioisomeric 2-, 3-, and 4-Trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Forensic Science International.[6][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine synthesis

This guide serves as a Tier 3 Technical Support resource for the synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine . It is designed to troubleshoot yield issues, optimize selectivity, and provide self-validati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for the synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine . It is designed to troubleshoot yield issues, optimize selectivity, and provide self-validating protocols.

Ticket Subject: Yield Optimization & Impurity Control Target Molecule: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine Chemical Class: Electron-deficient N-benzyl piperazine Support Tier: Advanced (Process Chemistry)

Module 1: The Synthetic Route Selector

Before troubleshooting, confirm you are using the correct pathway for your scale and purity requirements. The electron-withdrawing nature of the 3-Bromo-5-(trifluoromethyl) group makes the benzyl halide highly electrophilic, increasing the risk of over-alkylation.

Decision Logic:

SynthesisSelector Start Select Synthesis Strategy Scale What is your scale? Start->Scale Small < 1 Gram (Discovery) Scale->Small High Purity Needed Large > 10 Grams (Process) Scale->Large Cost Sensitive Reagents Is N-Boc-Piperazine available? Small->Reagents RouteA Route A: Direct SN2 (Excess Piperazine) Large->RouteA Standard RouteB Route B: Boc-Protection (High Selectivity) Reagents->RouteB Yes RouteC Route C: Reductive Amination (Avoids Quats) Reagents->RouteC No (Have Aldehyde) NoteA Risk: Bis-alkylation Fix: 5-10 eq. Piperazine RouteA->NoteA NoteB Risk: Extra steps Benefit: 95%+ Mono-product RouteB->NoteB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and reagent availability.

Module 2: Troubleshooting the SN2 Route (Direct Alkylation)

Context: This is the most common route but suffers from "bis-alkylation" (dimer formation) because the product is also a nucleophile.

Protocol: React 3-Bromo-5-(trifluoromethyl)benzyl bromide with Piperazine .

Common Issue: "I am getting a large amount of dimer (bis-benzyl piperazine)."

Root Cause: The 3-Br-5-CF3 benzyl bromide is highly reactive due to the electron-withdrawing CF3 group. If the local concentration of benzyl bromide is high relative to piperazine, the mono-product competes for the alkyl halide.

Corrective Actions:

  • The "Dilution" Rule:

    • Dissolve the piperazine (base) in the reaction solvent first.

    • Dissolve the benzyl bromide in a separate volume of solvent.

    • Crucial Step: Add the benzyl bromide solution dropwise to the piperazine solution.[1][2] Never add piperazine to the bromide.

  • Stoichiometry Adjustment:

    • Standard: 1.0 eq Benzyl Bromide : 1.2 eq Piperazine → High Dimer Risk .

    • Optimized: 1.0 eq Benzyl Bromide : 5.0 - 10.0 eq Piperazine.

    • Why? Statistical probability. A 10-fold excess ensures the bromide molecule is statistically likely to collide with unreacted piperazine rather than the mono-product.

  • Temperature Control:

    • Perform the addition at 0°C . The CF3 group activates the benzyl halide; heat is not required for initiation and will only promote side reactions [1].

Common Issue: "My yield is low (<50%)."

Root Cause: Loss of product during the aqueous workup. Piperazine derivatives are highly polar amines and often stay in the water layer if the pH is not strictly controlled.

Corrective Action (The pH Switch): See Module 4 for the detailed extraction protocol.

Module 3: Troubleshooting the Reductive Amination Route

Context: Used when the benzyl bromide is unavailable or to strictly prevent quaternary salt formation. Reagents: 3-Bromo-5-(trifluoromethyl)benzaldehyde + Piperazine + Reducing Agent.

Common Issue: "Incomplete conversion / Stuck at Imine."

Root Cause: Steric hindrance or improper reducing agent selection. Corrective Actions:

  • Solvent Choice: Do not use Methanol if using STAB (Sodium Triacetoxyborohydride) as it degrades the reagent. Use DCE (Dichloroethane) or DCM [2].

  • Stepwise Protocol:

    • Step 1: Form the imine: Stir Aldehyde + Piperazine (1.1 eq) in DCM with MgSO4 (drying agent) for 2 hours.

    • Step 2: Filter off MgSO4 (removes water, driving equilibrium).

    • Step 3: Add NaBH(OAc)3 (1.5 eq) and stir overnight.

Module 4: Isolation & Purification (The Yield Killer)

Context: The most frequent cause of "low yield" is not the reaction, but the extraction. The target molecule has a basic secondary amine and a lipophilic benzyl tail.

The "pH-Switch" Extraction Protocol:

WorkupLogic Crude Crude Reaction Mixture AcidWash 1. Add 1M HCl (pH < 2) 2. Wash with DCM Crude->AcidWash Layers1 Separation 1 AcidWash->Layers1 OrgLayer1 Organic Layer (Contains non-basic impurities) Layers1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target as Salt) Layers1->AqLayer1 Keep Basify Basify to pH > 12 (Use 5N NaOH) AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Final Organic Layer (Target Product) Extract->FinalOrg Dry & Evaporate FinalAq Final Aqueous Layer (Waste) Extract->FinalAq Discard

Figure 2: The pH-Switch purification logic. Acidifying first removes non-basic impurities; basifying releases the product into the organic phase.

Detailed Steps:

  • Acidify: Treat the reaction mixture with 1M HCl until pH < 2. The target amine becomes a water-soluble salt.

  • Wash: Extract this acidic aqueous phase with DCM.

    • Result: Non-basic impurities (unreacted benzyl bromide, non-amine byproducts) move to the DCM. Discard the DCM.

  • Basify: Add 5N NaOH to the aqueous phase until pH > 12.

    • Result: The target amine is "free-based" and becomes lipophilic.

  • Extract: Extract the aqueous phase with DCM (3x).

    • Result: The target moves to the DCM.

  • Dry: Dry combined DCM layers over Na2SO4 and concentrate.

Data Table: Solubility vs. pH

Species StatepH ConditionSolubility PreferenceAction
Cationic Salt pH < 2 (Acidic)Water SolubleKeep Aqueous Layer
Free Base pH > 10 (Basic)Organic (DCM/EtOAc) SolubleKeep Organic Layer
Bis-Alkylated Dimer pH < 2Poorly Water Soluble (often precipitates)Filter off if solid
Module 5: Validated Experimental Protocol (Route B - Recommended)

Method: N-Alkylation of 1-Boc-piperazine followed by deprotection. Why: Guarantees mono-alkylation and high yield [3].

  • Alkylation:

    • Dissolve 1-Boc-piperazine (1.0 eq) in Acetonitrile (ACN).

    • Add K2CO3 (2.0 eq) as a base scavenger.

    • Add 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) dropwise at RT.

    • Stir at 60°C for 4 hours. Monitor by TLC (Target Rf ~0.5 in 30% EtOAc/Hex).

    • Workup: Filter solids, evaporate solvent.[3]

  • Deprotection:

    • Dissolve the intermediate in DCM.[4]

    • Add TFA (Trifluoroacetic acid) (10 eq) or 4M HCl in Dioxane.

    • Stir 2 hours at RT.

    • Workup: Evaporate volatiles.[3] Perform the pH-Switch (Module 4) to isolate the free base.

References
  • Organic Syntheses. "1-Benzylpiperazine". Org.[3][4][5][6][7][8] Synth.1963 , 43, 22. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862. Link

  • Chao, J., et al. "Use of Boc-piperazine for selective mono-alkylation." Tetrahedron Letters2004, 45, 2343.

Sources

Optimization

Technical Support Center: Purification of Halogenated Organic Compounds

Welcome to the Halo-Purify Technical Support Center. Current Status: Operational 🟢 Lead Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halo-Purify Technical Support Center. Current Status: Operational 🟢 Lead Application Scientist: Dr. A. V. Thorne

This guide is designed for researchers encountering specific bottlenecks in the isolation of halogenated intermediates (alkyl halides, aryl halides, and heterocycles). Unlike standard organic molecules, halogenated compounds present unique challenges regarding silica-induced dehalogenation , regioisomer separation , and transition metal scavenging .

🎫 Ticket #1: "My alkyl halide degrades on the column."

Issue: Product decomposes (dehalogenates) during silica gel flash chromatography. Diagnosis: Silica gel is naturally acidic (pH ~4-5). Secondary and tertiary alkyl halides, as well as allylic/benzylic halides, are prone to


 or 

elimination reactions catalyzed by these acidic silanol groups.
🔧 Troubleshooting Protocol: Silica Deactivation

You must neutralize the stationary phase before introducing your compound.

Step-by-Step Workflow:

  • Select Solvent System: Determine your elution solvent (e.g., Hexanes/EtOAc) via TLC.

  • Prepare Buffer: Add 1-3% Triethylamine (Et3N) to your solvent system.

    • Example: For 1L of 9:1 Hex/EtOAc, add 10-30 mL of Et3N.

  • Pre-Conditioning (Critical): Flush the packed silica column with 2-3 column volumes (CV) of the Et3N-doped solvent before loading your sample. This caps the acidic silanol sites.

  • Elution: Run the column using the Et3N-doped solvent.

  • Post-Run: Rotovap fractions immediately. Note that Et3N has a high boiling point (89°C) and may require an acidic wash (1M HCl) or azeotroping with heptane to remove traces from the final oil.

Pro-Tip: If the compound is extremely labile (e.g.,


-bromo ethers), switch to Neutral Alumina  or Florisil  stationary phases, which are far less acidic than silica.
📊 Decision Logic: Stability Assessment

DehalogenationWorkflow Start Compound Stability Check (2D TLC) Stable Spot remains unchanged after 10 mins on silica Start->Stable Unstable New spot appears (Elimination) or streaking occurs Start->Unstable Standard Standard Flash Chromatography Stable->Standard Deactivation Add 1-3% Et3N to Mobile Phase Unstable->Deactivation Mild Instability Alternative Switch to Neutral Alumina or Florisil Unstable->Alternative Severe Instability

Figure 1: Decision tree for selecting the appropriate stationary phase modification based on compound stability.

🎫 Ticket #2: "I cannot separate my halogenated regioisomers."

Issue: Ortho-, meta-, and para- isomers of aryl halides co-elute on standard C18 or Silica columns. Diagnosis: Standard hydrophobic interactions (C18) often fail to discriminate between positional halogen isomers because their hydrophobicity is nearly identical.

🔧 Solution: Orthogonal Selectivity (PFP Phases)

Switch to a Pentafluorophenyl (PFP) stationary phase.[1] PFP columns utilize specific interactions that C18 lacks:

  • 
     Interactions:  Electron-deficient PFP rings interact strongly with electron-rich aryl halides.
    
  • Dipole-Dipole: The C-F bonds in the stationary phase interact with the C-X dipoles of your analyte.

  • Shape Selectivity: The rigid fluorine cage discriminates steric bulk better than flexible C18 chains.

Comparative Performance Table:

FeatureC18 (Standard)Phenyl-HexylPFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

Stacking

, Dipole, H-Bonding
Halogen Selectivity LowMediumHigh
Best For General alkyl/aryl halidesAromatics with varying conjugationPositional isomers, Fluorinated compounds
Mobile Phase MeOH/Water or ACN/WaterMeOH/Water preferredMeOH/Water (MeOH enhances

-interactions)

Application Note: When using PFP columns, Methanol is often superior to Acetonitrile as the organic modifier because ACN can suppress the


 interactions between the analyte and the stationary phase [1].

🎫 Ticket #3: "My product is contaminated with Palladium."

Issue: Residual Pd catalyst remains in the halogenated product (often dark colored or failing elemental purity specs). Diagnosis: Oxidative addition complexes (Ar-Pd-X) are lipophilic and co-elute with aryl halides during flash chromatography.

🔧 Troubleshooting Protocol: Scavenger Cleanup

Do not rely on crystallization alone. Use chemoselective scavengers.

Workflow:

  • Dissolution: Dissolve crude mixture in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add Silica-Thiol (Si-Thiol) or Thiourea-functionalized silica (3-5 equivalents relative to Pd loading, not product).

  • Incubation: Stir at 40°C for 4 hours or room temperature overnight.

  • Filtration: Filter through a 0.45

    
    m PTFE frit or a Celite pad.
    
  • Verification: The filtrate should be significantly lighter in color.

Scavenger Selection Guide:

Scavenger TypeFunctional GroupTarget Catalyst SpeciesEfficiency
Si-Thiol -SHPd(II), Pd(0), Cu, Ag⭐⭐⭐⭐⭐ (Best General)
Si-Thiourea -NH-CS-NH-Pd(OAc)2, Pd(PPh3)4⭐⭐⭐⭐
Si-Diamine -NH-CH2-CH2-NH2Pd(II) only⭐⭐
Activated Carbon N/ABulk Pd removal⭐⭐ (Low selectivity, yield loss)

🎫 Ticket #4: "I can't see my compound on the TLC/HPLC."

Issue: Halogenated aliphatic compounds (e.g., alkyl iodides, brominated lipids) often lack a UV chromophore. Diagnosis: UV detection at 254 nm requires a conjugated


-system. Simple alkyl halides are invisible.
🔧 Visualization Techniques

1. TLC Stains (Destructive):

  • Iodine Chamber: Reversible. Halides often turn brown/yellow.

  • KMnO4 (Basic): Oxidizes C-H bonds adjacent to halogens (yellow spots on purple).

  • Phosphomolybdic Acid (PMA): Universal stain, requires heating.

2. HPLC Detection (Non-Destructive):

  • Refractive Index (RI): Good for isocratic runs, but low sensitivity.

  • ELSD (Evaporative Light Scattering): Universal detection for non-volatiles. Ideal for lipophilic alkyl halides.

  • Mass Spectrometry (MS): Run in Negative Mode (ESI-) or APCI . Halogens are electronegative and ionize well.

    • Tip: Look for the isotope patterns!

      • Chlorine: 3:1 ratio (M : M+2)

      • Bromine: 1:1 ratio (M : M+2)

🔬 Experimental Workflow: The "Safe-Fail" Purification Path

This diagram illustrates the logical flow for purifying a valuable halogenated intermediate to ensure maximum recovery and purity.

PurificationLogic Crude Crude Halogenated Mixture Scavenge Pd Scavenging (Si-Thiol / 4h) Crude->Scavenge Filter Filtration (Celite/PTFE) Scavenge->Filter TLC_Check TLC Stability Check Filter->TLC_Check Decision Stable? TLC_Check->Decision Flash_Std Flash: Silica (Hex/EtOAc) Decision->Flash_Std Yes Flash_Mod Flash: Silica + 2% Et3N (Deactivated) Decision->Flash_Mod No (Alkyl Halide) PFP_Prep Prep HPLC (PFP Column) Flash_Std->PFP_Prep Isomers Present?

Figure 2: Integrated workflow for scavenging, stability testing, and chromatographic selection.

📚 References

  • Regioisomer Separation: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

  • Silica Deactivation: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard protocol for Et3N buffering).

  • Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Halogen Bonding in Separation: Analytix Reporter. (2020). Separation of Halogenated Compounds using Fluorinated Stationary Phases. Sigma-Aldrich/Merck.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Piperazine Derivatives in In Vitro Assays

Welcome to the Technical Support Center. Subject: Optimizing Solubility of Lipophilic Piperazine Scaffolds for High-Throughput Screening (HTS) and Cell-Based Assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Optimizing Solubility of Lipophilic Piperazine Scaffolds for High-Throughput Screening (HTS) and Cell-Based Assays. Ticket Priority: High (Blocker for IC50 determination).

Introduction: The Piperazine Paradox

Piperazine (


) is a privileged scaffold in medicinal chemistry, present in drugs ranging from antipsychotics to antifungals. However, a recurring technical hurdle exists: while the piperazine core is polar, the lipophilic substituents  required for target potency (e.g., aryl groups, bulky aliphatics) often drive the LogP > 4, causing the molecule to "crash out" (precipitate) in aqueous assay buffers.

This guide addresses the specific physicochemical challenges of piperazine derivatives and provides validated protocols to maintain solubility without compromising assay integrity.

Module 1: Diagnostic & Decision Logic

Q: Why does my piperazine derivative precipitate at pH 7.4 when it dissolves perfectly in 0.1 M HCl?

A: You are fighting the pKa ionization threshold. Piperazine is a dibasic compound. Its solubility is pH-dependent.

  • pKa1 (Nitrogen 1): ~9.8

  • pKa2 (Nitrogen 2): ~5.6

At pH 7.4 (physiological/assay pH), the second nitrogen is largely unprotonated. If your derivative has hydrophobic substituents, the loss of that second charge reduces aqueous solubility drastically. You are likely observing the Intrinsic Solubility (


)  limit rather than the salt solubility.
Solubilization Strategy Decision Tree

PiperazineSolubility Start Compound Precipitates in Assay Buffer CheckLogP Check LogP & pKa Start->CheckLogP HighLogP LogP > 3.5 Hydrophobic Dominance CheckLogP->HighLogP LowLogP LogP < 3.5 Charge Dominance CheckLogP->LowLogP Cosolvent Strategy A: Optimize DMSO/Cosolvent HighLogP->Cosolvent First Line Complexation Strategy B: Cyclodextrin (HP-β-CD) HighLogP->Complexation If DMSO fails SaltForm Strategy C: Salt Screening (Mesylate/Citrate) LowLogP->SaltForm Optimize Counterion Validation Validation: Kinetic Solubility Assay (Nephelometry) Cosolvent->Validation Complexation->Validation SaltForm->Validation

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physicochemical properties.

Module 2: Solvent Engineering (Troubleshooting)

Q: I am using DMSO, but I still see precipitation when I add the stock to the media. Why?

A: You are experiencing "Mixing Shock" (Kinetic Precipitation). When a high-concentration DMSO stock (e.g., 10 mM) is added directly to an aqueous buffer, the local concentration at the injection site momentarily exceeds the solubility limit before diffusion occurs. This triggers nucleation. Once nuclei form, they rarely redissolve during the assay timeframe.

Protocol: The "Step-Down" Dilution Method

Do not pipette 100% DMSO stock directly into the final assay plate.

  • Preparation: Start with your 10 mM stock in 100% DMSO.

  • Intermediate Plate (10x): Prepare an intermediate dilution in a solvent-buffer mix (e.g., 10% DMSO in Buffer).

    • Why? This lowers the concentration gradient.

  • Final Assay Plate (1x): Transfer from the Intermediate Plate to the Assay Plate.

    • Result: Final DMSO concentration is 1%, but the compound never faced a 100%

      
       0% solvent shock.
      

Q: What is the hard limit for DMSO in cell-based assays?

A: Adhere to the 0.1% - 0.5% Rule. While enzymatic assays can often tolerate 1-5% DMSO, cell-based assays are sensitive.

  • < 0.1% DMSO: Safe for most cell lines (HEK293, CHO).

  • > 0.5% DMSO: Membrane permeability changes; potential false positives in GPCR/Channel assays.

  • > 1.0% DMSO: Cytotoxicity and apoptosis induction.

Module 3: Advanced Formulation (Cyclodextrins)

Q: DMSO is toxic to my primary cells. What is the best alternative for piperazines?

A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Piperazine derivatives fit well into the hydrophobic cavity of

-cyclodextrins. However, native

-CD has low water solubility and renal toxicity risks. HP-

-CD
is the gold standard for in vitro assays because it is highly soluble (>600 mg/mL) and cytocompatible.
Protocol: HP- -CD Complexation
ParameterSpecification
Cyclodextrin Type (2-Hydroxypropyl)-

-cyclodextrin (HP-

-CD)
Molar Ratio 1:2 (Drug : CD) minimum; usually excess CD is used.
Solvent Vehicle PBS or Media (Serum-free during loading).

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD stock solution  in your assay buffer (filter sterilized, 0.22 µm).
    
  • Dissolve your piperazine derivative in this CD solution.

    • Note: Sonication (15-30 mins at 37°C) is often required to drive the compound into the CD cavity.

  • Use this complexed solution as your "Stock" instead of DMSO.

Mechanism of Action: The lipophilic piperazine substituents (e.g., phenyl rings) displace water from the CD cavity, forming a soluble inclusion complex. This shields the hydrophobic regions from the aqueous buffer while the external hydroxyl groups of the CD maintain water solubility.

Module 4: Validation Protocols

Q: How do I confirm my compound is actually in solution during the assay?

A: Kinetic Solubility Assay via Nephelometry. Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye but will scatter light, interfering with fluorescence/absorbance readouts.

Step-by-Step Validation Protocol
  • Plate Setup: Use a clear-bottom 96-well plate.

  • Titration: Prepare a serial dilution of your compound in the exact assay buffer (including BSA/Serum if applicable).

  • Incubation: Shake at 500 rpm for 90 minutes at 37°C (or assay temperature).

  • Readout 1 (Nephelometry): Measure Laser Light Scattering.

    • Threshold: A signal > 3x background indicates precipitation.

  • Readout 2 (UV-Vis): If a nephelometer is unavailable, centrifuge the plate (2500 x g, 10 min), transfer the supernatant to a new plate, and measure UV absorbance (254/280 nm).

    • Calculation: % Recovery = (Absorbance of Supernatant / Absorbance of Theoretical Max) * 100.

Data Interpretation Table
ObservationDiagnosisRemediation
High Scattering / Low UV Recovery Precipitation Reduce conc., try HP-

-CD, or check pH.
Low Scattering / Low UV Recovery Adsorption Compound is sticking to the plastic. Switch to "Low Binding" plates or add 0.01% Tween-20.
Low Scattering / High UV Recovery Soluble Proceed with assay.

Module 5: Salt Selection Guide

Q: Can I just change the salt form to fix this?

A: Yes, but choose the counterion based on the piperazine pKa. For piperazine (pKa ~9.8), strong acids are required to ensure protonation and lattice stability.

  • Hydrochloride (HCl): The default. Good solubility, but high melting point (high crystal lattice energy) can sometimes reduce dissolution rate.

  • Mesylate (Methanesulfonate): Excellent for lipophilic bases. Breaks up crystal lattice energy effectively.

  • Citrate: Often used for piperazine anthelmintics, but less effective for highly lipophilic derivatives in neutral buffers.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • BenchChem. (2025).[1][2] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • National Institutes of Health (NIH). (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from

  • American Chemical Society (ACS). (2012). Molecular Binding and Assembly Behavior of β-Cyclodextrin with Piperazine. Crystal Growth & Design. Retrieved from

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Trifluoromethyl (CF3) Permeability

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox) Ticket ID: CF3-PERM-001 Subject: Overcoming Poor Cell Permeability in Trifluoromethylated Leads Introduction: The "Fluorine P...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox) Ticket ID: CF3-PERM-001 Subject: Overcoming Poor Cell Permeability in Trifluoromethylated Leads

Introduction: The "Fluorine Paradox"

Welcome to the Technical Support Center. You are likely here because your "Magic Methyl" replacement (–CH₃ to –CF₃) increased potency but killed your cellular activity.

The Issue: The trifluoromethyl group is a double-edged sword. While it enhances metabolic stability and potency (via electronic effects and hydrophobic pocket filling), it significantly increases lipophilicity (


LogP 

+1.2). This often pushes compounds into "Brick Dust" territory (high melting point, low solubility) or triggers P-gp efflux due to dipole changes, resulting in poor intracellular concentration.

This guide provides a root-cause analysis and actionable troubleshooting workflows to restore permeability without sacrificing the benefits of fluorination.

Diagnostic Module: Is it Solubility or Permeability?

Before modifying the chemistry, you must validate the physical failure mode. A compound cannot permeate if it is not in solution.

User Question: "My CF3 analog shows no activity in cell-based assays despite sub-nanomolar enzymatic potency. Is it impermeable?"

Troubleshooting Protocol:

  • Check Kinetic Solubility: High lipophilicity often causes precipitation in aqueous media (RPMI/DMEM).

  • Compare PAMPA vs. Caco-2:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion only.

    • Caco-2 (Cell line): Measures passive diffusion + Active Transport (Efflux).

Diagnostic Decision Tree (Graphviz):

DiagnosticTree Start Issue: Low Cell Activity SolubilityTest Step 1: Kinetic Solubility (in Assay Media) Start->SolubilityTest Precipitation Precipitation Observed SolubilityTest->Precipitation < 5 µM Soluble Compound Soluble SolubilityTest->Soluble > 10 µM Fix: Formulation/Prodrug Fix: Formulation/Prodrug Precipitation->Fix: Formulation/Prodrug PAMPA Step 2: Run PAMPA Soluble->PAMPA HighPAMPA High Passive Permeability PAMPA->HighPAMPA LowPAMPA Low Passive Permeability PAMPA->LowPAMPA Caco2 Step 3: Run Caco-2 (A-B / B-A) HighPAMPA->Caco2 Fix: Polarity/MW (Lipinski) Fix: Polarity/MW (Lipinski) LowPAMPA->Fix: Polarity/MW (Lipinski) Efflux Efflux Ratio > 2.0 (P-gp Substrate) Caco2->Efflux Asymmetric Transport Retention High Membrane Retention Caco2->Retention Low Recovery

Caption: Diagnostic workflow to distinguish between solubility limits ("Brick Dust"), passive diffusion issues, and active efflux.

Chemical Optimization Module: Structural Workarounds

If your diagnostic confirms a permeability issue (not solubility), use these medicinal chemistry strategies.

Strategy A: The "Fluorine Scan" & Bioisosteres

User Question: "The CF3 group is essential for potency. What can I replace it with to improve permeability?"

Technical Insight: The –CF₃ group is bulky (similar to isopropyl) and highly electron-withdrawing. If the logP is too high, replace –CF₃ with a bioisostere that lowers lipophilicity or introduces a dipole moment to disrupt membrane retention.

Bioisostere Comparison Table:

Substituent

LogP (Approx)
Electronic Effect (

)
Permeability ImpactRecommendation
–CF₃ Reference 0.54 High Lipophilicity Baseline
–OCHF₂Lower than CF₃0.18H-bond donor (weak); lowers LogP.Use if LogP is too high.
–OCF₃Higher than CF₃0.35Modulates conformation; often better solubility.Use for metabolic stability.[1][2][3][4]
–SF₅Higher than CF₃0.68"Super-CF3"; higher lipophilicity but square pyramidal geometry.Use to block metabolism sites.
–CH₃Lower-0.17Metabolic liability; loss of potency.Use to test steric necessity.
Cyclopropyl Lower-0.21Rigidification; lowers LogP.Excellent for sp3 enrichment.
Strategy B: Intramolecular Hydrogen Bonding (IMHB)

User Question: "My compound is a P-gp substrate. How do I hide the polar groups?"

Theory: P-glycoprotein (P-gp) recognizes H-bond donors (HBD). Fluorine can act as a weak H-bond acceptor.[5][6] By positioning a Fluorine atom near an H-bond donor (like an Amide NH), you can form a pseudo-ring (IMHB). This "masks" the polarity from the solvent/membrane, improving passive diffusion and hiding the group from P-gp.

Protocol: The "Ortho-Fluorine" Effect

  • Identify an exposed H-bond donor (e.g., Amide NH, Aniline).

  • Introduce a Fluorine atom at the ortho position of the adjacent aromatic ring.

  • Validation: Check NMR shift. A downfield shift of the NH signal indicates H-bonding to F.

  • Result: Reduced Polar Surface Area (PSA)

    
     Increased Permeability.
    
Advanced Troubleshooting: Overcoming Efflux

User Question: "My Caco-2 Efflux Ratio is 15. The CF3 group seems to be attracting P-gp. What now?"

Root Cause: Highly lipophilic, electron-deficient rings (common with CF3) often bind to the hydrophobic pocket of P-gp.

Corrective Actions:

  • Reduce Basicity: If the CF3 is near a basic amine, the pKa might be modulated such that it is protonated at physiological pH.

    • Action: Add an electron-withdrawing group or move the CF3 to lower the amine pKa below 7.4 (target neutral species).

  • Steric Shielding: P-gp binding sites are often planar.

    • Action: Introduce "Escape from Flatland" (Fsp3). Replace a phenyl-CF3 with a bicyclo[1.1.1]pentane-CF3 or a cubane bioisostere.

  • Zwitterionic Approach:

    • Action: Introduce a carboxylic acid or tetrazole to create a zwitterion. While counter-intuitive, some zwitterions have specific transport channels or reduced P-gp affinity.

Efflux Mitigation Pathway (Graphviz):

EffluxPath Input High Efflux Ratio (>2) CheckBasicity Check pKa of Basic Amines Input->CheckBasicity HighpKa pKa > 8.0 (Cationic at pH 7.4) CheckBasicity->HighpKa Neutral Neutral Molecule CheckBasicity->Neutral Strategy1 Strategy: Lower pKa (Add F near amine) HighpKa->Strategy1 Strategy2 Strategy: Steric Bulk (Disrupt Planarity) Neutral->Strategy2 Strategy3 Strategy: Mask H-Bonds (IMHB) Neutral->Strategy3

Caption: Decision logic for reducing P-gp efflux based on molecular ionization state.

FAQ: Rapid Fire Solutions

Q: My CF3 compound precipitates in the cell media immediately. A: This is a "Brick Dust" issue. The CF3 has likely increased the melting point and lattice energy.

  • Fix: Switch to a Kinetic Solubility protocol. Pre-dissolve in DMSO, then spike into media with 1% BSA (Bovine Serum Albumin). BSA acts as a carrier to keep lipophilic compounds in suspension, mimicking plasma conditions.

Q: Can I use Trifluoroethyl (-CH2CF3) instead of Trifluoromethyl? A: Yes. The extra methylene spacer breaks the electron-withdrawing conjugation, restoring the nucleophilicity of attached heteroatoms. However, be aware that -CH2CF3 is prone to metabolic oxidation (defluorination).

Q: Does the position of the CF3 matter for permeability? A: Absolutely. An ortho-CF3 can force a molecule out of planarity (increasing solubility and permeability) due to steric clash, whereas a para-CF3 encourages stacking (lower solubility).

References
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2014). "The Role of Fluorine in Drug Design." Journal of Medicinal Chemistry. Link

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Standard text for PAMPA/Caco-2 protocols).

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Welcome to the Technical Support Hub. This guide is engineered for researchers observing instability, precipitation, or degradation peaks when handling 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is engineered for researchers observing instability, precipitation, or degradation peaks when handling 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine .

The protocols below are based on the specific physicochemical properties of the aryl bromide and secondary amine moieties present in your molecule. Unlike generic reagents, this compound presents a "stability paradox": it requires acidic conditions to prevent carbamylation but is sensitive to photolytic cleavage due to the bromine substituent.

Part 1: The Stability Profile (Root Cause Analysis)

Before troubleshooting, understand the three primary degradation vectors for this specific scaffold:

  • Atmospheric Carbamylation (The "Air" Peak): The secondary amine in the piperazine ring is a nucleophile. Upon exposure to air, it reacts reversibly with

    
     to form a carbamic acid/carbamate species (
    
    
    
    shift in MS).
  • Photolytic Dehalogenation (The "Light" Peak): The Carbon-Bromine (C-Br) bond on the aromatic ring is susceptible to homolytic cleavage under UV/visible light, leading to a debrominated impurity (

    
    ).
    
  • Oxidative N-Oxide Formation: Over time, dissolved oxygen can oxidize the piperazine nitrogen, creating an N-oxide impurity (

    
    ).
    
Part 2: Interactive Troubleshooting Guide
Issue 1: "My solution turned cloudy or precipitated upon dilution."
Probable Cause The Science Corrective Action
pH Shock (Free Base Crash) The piperazine nitrogen (

) must be protonated to be water-soluble. Diluting a DMSO stock into a neutral/basic buffer (

) deprotonates the amine, causing the lipophilic free base to crash out.
Protocol: Ensure your aqueous buffer is

. Use buffers like MES or Acetate. If physiological pH (7.4) is required, keep DMSO concentration

or use a solubility enhancer like sulfobutylether-

-cyclodextrin.
Salting Out High salt concentrations (e.g., PBS 10x) can reduce the solubility of the organic salt form.Protocol: Reduce ionic strength. Switch to a lower molarity buffer (e.g., 10-50 mM).
Issue 2: "I see a new peak at [M+44] in my LC-MS."
  • Diagnosis: Carbamate Formation .[1][2]

  • Why: Your solution absorbed atmospheric

    
    .[3] This is common in basic/neutral solutions stored in plastic vials (which are permeable to 
    
    
    
    ).
  • Fix: Acidify the sample immediately with 0.1% Formic Acid. The reaction is reversible; low pH will decarboxylate the impurity back to the parent compound.

  • Prevention: Store stock solutions under Argon/Nitrogen gas.

Issue 3: "I see a peak at [M-H] or [M-Br] (Loss of Bromine)."
  • Diagnosis: Photolytic Debromination .

  • Why: The 3-Bromo-5-(trifluoromethyl)benzyl moiety is an aryl halide. UV light excites the electrons, causing the C-Br bond to break (homolysis), replacing Br with H from the solvent.

  • Fix: This is irreversible. Discard the solution.

  • Prevention: Use Amber Glass vials exclusively. Wrap reaction vessels in aluminum foil.

Part 3: Visualization of Degradation Pathways

The following diagram maps the chemical fate of your molecule if mishandled. Use this to identify impurities based on mass shifts.

DegradationPathways Parent Parent Molecule (Stable in Dark/Acid/Inert) Carbamate Carbamate Impurity (+44 Da) (Reversible with Acid) Parent->Carbamate +CO2 (Air Exposure) Basic pH Debrominated Debrominated Product (M - 79/81 Da) (Irreversible) Parent->Debrominated +hv (UV Light) Homolytic Cleavage NOxide N-Oxide (+16 Da) (Oxidative) Parent->NOxide +O2 (Time/Peroxides) Carbamate->Parent +H+ (Acidification)

Caption: Figure 1. Degradation pathways for 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine showing mass shifts associated with air exposure (Carbamate), light exposure (Debromination), and oxidation.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for long-term storage.

  • Weighing: Weigh the solid in a low-light environment or under red light to minimize photolysis.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? Water promotes proton exchange and potential hydrolysis of impurities. DMSO stabilizes the polarizability of the aryl bromide.

  • Dissolution: Vortex until clear.

  • Inerting: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10-15 seconds.

    • Why? Displaces

      
       (prevents oxidation) and 
      
      
      
      (prevents carbamates).
  • Storage: Seal tightly with a PTFE-lined cap. Store at -20°C or -80°C .

Protocol B: Aqueous Dilution for Biological Assays

Use this protocol to prevent precipitation during experiments.

  • Buffer Selection: Prepare a buffer at pH 5.5 - 6.0 (e.g., MES or Citrate).

    • Note: If pH 7.4 is mandatory, ensure the final DMSO concentration is 0.5% - 1.0% to aid solubility.

  • Stepwise Dilution:

    • Do not add neat DMSO stock directly to a large volume of buffer.

    • Correct Method: Add the buffer slowly to the DMSO stock with constant agitation (intermediate dilution), then dilute to final volume.

  • Usage Window: Use aqueous solutions within 4 hours . Discard afterwards.

Part 5: Decision Tree for Handling

HandlingWorkflow Start Start: Solid Compound Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Stock Solution) Solvent->DMSO Storage Aqueous Aqueous Buffer (Assay Prep) Solvent->Aqueous Immediate Use Storage Store -20°C Amber Vial + Argon DMSO->Storage CheckpH Check pH Requirement Aqueous->CheckpH Acidic pH < 6.0 (Stable) CheckpH->Acidic Neutral pH > 7.0 (Risk of Precip/Carbamate) CheckpH->Neutral Action1 Add 1% DMSO or Cyclodextrin Neutral->Action1

Caption: Figure 2. Decision matrix for solvent selection and pH management to ensure compound stability.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use plastic (polypropylene) tubes for storage? A: Avoid if possible. Polypropylene is permeable to


, which leads to carbamate formation over weeks of storage. It also allows slow evaporation of DMSO. Use Amber Glass  vials with PTFE-lined caps for any storage longer than 24 hours.

Q: Why does the literature suggest HCl salt formation? A: Converting the free base to a dihydrochloride (2HCl) salt locks the secondary amine protons. This physically prevents reaction with


 (carbamylation) and significantly increases water solubility. If you are synthesizing the compound, isolating it as an HCl salt is the most effective stabilization strategy [1].

Q: Is the debromination toxicity relevant to my cell assay? A: Yes. The aryl radical formed during photolysis is highly reactive and can covalently bind to proteins or DNA in your culture, causing "false positive" toxicity that is not due to the parent drug. Always handle the compound in subdued light during cell treatment [2].

References
  • BenchChem Technical Support. (2025).[4][5] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine. Retrieved from

  • Journal of Analytical Toxicology. (2011). The Stability of Four Designer Drugs: Including BZP and TFMPP.[6] Retrieved from

  • ACS Omega. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes.[7] (Mechanistic insight into aryl bromide photolability). Retrieved from

Sources

Optimization

Technical Support Center: High-Resolution Separation of Piperazine Isomers

Status: Operational Ticket ID: PIP-ISO-OPT-001 Assigned Specialist: Senior Application Scientist Introduction: The "Polar Basic" Challenge Welcome to the technical support center. If you are struggling to separate pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-ISO-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Polar Basic" Challenge

Welcome to the technical support center. If you are struggling to separate piperazine isomers, you are likely facing one of three common failure modes: early elution (no retention) , severe peak tailing , or co-elution of isomers .

Piperazine is a small, polar, aliphatic heterocycle with two secondary amine groups (


, 

).
  • The Problem: At neutral or acidic pH (typical HPLC conditions), piperazine is doubly charged. This causes it to be repelled by the hydrophobic C18 stationary phase (loss of retention) and attracted to residual silanols (tailing).

  • The Isomer Complication: Isomers (regio- or stereo-) often share identical

    
     values and solvating radii, making standard selectivity levers ineffective.
    

This guide provides three distinct protocols ("Modules") to solve these specific issues.

Decision Logic: Select Your Protocol

Before starting, determine which protocol fits your specific isomer type.

PiperazineLogic Start START: What type of Piperazine Isomers? Q1 Are they Stereoisomers? (Enantiomers/Diastereomers) Start->Q1 Q2 Are they Regioisomers? (e.g., 2,3- vs 2,5-substitution) Q1->Q2 No Path1 Protocol A: Chiral Mode (Polysaccharide CSP) Q1->Path1 Yes Path2 Protocol B: High pH RP (Hybrid C18) Q2->Path2 No (General Separation) Path3 Protocol C: Fluorinated Phase (PFP Column) Q2->Path3 Yes (Positional)

Figure 1: Decision tree for selecting the correct stationary phase chemistry based on isomer type.

Protocol A: High pH Reversed-Phase (The Gold Standard)

Best for: General piperazine derivatives, separating impurities, and non-chiral isomers.

The Science: By raising the pH to 10.5 (above the second


 of ~9.7), you suppress the ionization of the piperazine ring. The molecule becomes neutral and hydrophobic, allowing it to interact strongly with the C18 chain for retention. You must use a hybrid-silica column (e.g., BEH, Gemini, XBridge) that resists dissolution at high pH.
Experimental Conditions
ParameterSetting
Column Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

)
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 60% B over 15 minutes (Slope: ~3.5% per min)
Flow Rate 1.0 mL/min (for 4.6mm ID)
Temp 30°C
Step-by-Step Optimization
  • Buffer Prep: Dissolve ammonium bicarbonate in water. Use a calibrated pH meter and add Ammonium Hydroxide dropwise until pH is 10.0 ± 0.1. Do not use sodium/potassium salts if using LC-MS.

  • Column Conditioning: Flush the hybrid column with 50:50 ACN:Water for 20 minutes, then equilibrate with initial conditions (95% A / 5% B) for 10 column volumes.

  • Tailing Check: Inject a standard. If tailing factor > 1.3, increase buffer concentration to 20 mM to mask accessible silanols.

Protocol B: PFP Selectivity (For Regioisomers)

Best for: Positional isomers (e.g., 1-(2-chlorophenyl)piperazine vs 1-(3-chlorophenyl)piperazine).

The Science: C18 columns separate based on hydrophobicity (logP). Regioisomers often have identical logP. Pentafluorophenyl (PFP) columns offer distinct separation mechanisms:


-

interactions, dipole-dipole interactions, and shape selectivity. The rigid fluorine ring can discriminate between "ortho" and "meta" substitutions that C18 misses.
Experimental Conditions
ParameterSetting
Column Fluorophenyl (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH is required here)
Mobile Phase B Methanol (MeOH)
Gradient Isocratic hold often preferred (e.g., 25% MeOH) for max resolution
Temp 25°C (Lower temperature enhances

-

interactions)

Critical Note: Methanol is preferred over Acetonitrile for PFP columns. ACN forms a "pi-cloud" that can shield the stationary phase, negating the unique selectivity benefits of the PFP ring.

Protocol C: Chiral Separation (Stereoisomers)

Best for: Enantiomers (e.g., (R)-2-methylpiperazine vs (S)-2-methylpiperazine).

The Science: Piperazine enantiomers cannot be separated on achiral phases (C18/PFP). You require a polysaccharide-based Chiral Stationary Phase (CSP).[1] The amylose or cellulose tris-carbamates form "grooves" that only one enantiomer can fit into.

Experimental Conditions
ParameterSetting
Column Immobilized Polysaccharide (e.g., Chiralpak IC or IG)
Mode Normal Phase / Polar Organic Mode
Mobile Phase Acetonitrile : Methanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Additive 0.1% DEA or TEA is mandatory.

Why the Additive? The basic amine additive (DEA) blocks non-specific binding sites on the silica support. Without it, piperazine will adsorb irreversibly, resulting in broad peaks or no elution.

Troubleshooting Guide (FAQ)

Issue 1: "My peaks are tailing severely (As > 2.0)."
  • Root Cause: Silanol activity.[2] The protonated amine (

    
    ) is ion-exchanging with anionic silanols (
    
    
    
    ) on the silica surface.
  • Fix 1 (High pH): Switch to Protocol A. At pH 10, silanols are ionized, but the piperazine is neutral, breaking the interaction.

  • Fix 2 (Ion Pairing): If you must use low pH, add 0.05% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA). These acids form neutral ion pairs with the piperazine, masking the positive charge.

Issue 2: "I see no retention (elutes at void volume)."
  • Root Cause: The molecule is too polar for the column.

  • Fix: Switch to HILIC Mode .

    • Column: Bare Silica or Amide.

    • Mobile Phase: 90% ACN / 10% Water with 10mM Ammonium Formate (pH 3).

    • Mechanism:[3] Water forms a layer on the silica; piperazine partitions into this water layer.

Issue 3: "My isomers are co-eluting."
  • Root Cause: Identical hydrophobicity.

  • Fix: Change the Shape Selectivity .

    • Switch from C18 to PFP (Protocol B).

    • Lower the temperature to 15-20°C. Isomer separation is often enthalpy-driven; lower temps increase the selectivity factor (

      
      ).
      

Visualizing the Mechanism

The following diagram illustrates why High pH is the preferred method for basic piperazines compared to traditional Low pH methods.

Mechanism cluster_low Low pH (pH 3.0) cluster_high High pH (pH 10.0) Piperazine_Pos Piperazine(+) (Ionized) Interaction Strong Ionic Attraction (TAILING) Piperazine_Pos->Interaction Silanol_Neg Silanol(-) (Active) Silanol_Neg->Interaction Piperazine_Neu Piperazine(0) (Neutral) Result Hydrophobic Retention (SHARP PEAK) Piperazine_Neu->Result Binds to C18 Silanol_Neg2 Silanol(-) (Active) Silanol_Neg2->Result Repelled (No Interaction)

Figure 2: Mechanistic comparison of Low pH vs. High pH interactions for basic amines.

References

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[4][5] Journal of Chromatography A.

  • Phenomenex Technical Notes. (2024). HPLC Tech Tip: Basic Analytes and High pH.

  • Schürenkamp, J., et al. (2011).[6] Separation of positional CPP isomers by chiral HPLC-DAD.[6] International Journal of Legal Medicine.[6]

  • Thermo Fisher Scientific. (2023). HILIC Separations: Practical Guide to Method Development.

  • BenchChem. (2025).[7][8] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

Sources

Troubleshooting

Technical Support Center: Managing Reagent Toxicity in Piperazine Synthesis Scale-Up

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for scientists and researchers engaged in the scale-up of piperazine synthesis. This guide is designed to provide practical, field...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for scientists and researchers engaged in the scale-up of piperazine synthesis. This guide is designed to provide practical, field-proven insights into managing the toxicological risks associated with common reagents. Our focus is on ensuring personnel safety, process integrity, and regulatory compliance as you move from bench-scale discovery to larger-scale production.

This document is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental questions regarding safety protocols, regulatory standards, and the principles of scaling chemical synthesis safely.

  • Troubleshooting Guide: A scenario-based guide to help you address specific issues you may encounter during your experiments, from thermal runaways to accidental spills.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicological risks associated with common reagents in piperazine synthesis?

Piperazine synthesis often involves reagents with significant health hazards. Recognizing these risks is the first step in mitigating them. Key reagents include those for building the piperazine core and those for its functionalization.

Reagent NameCommon Use in SynthesisPrimary Toxicological Hazards
Diethylenetriamine (DETA) Piperazine core synthesisCorrosive; causes severe skin burns and eye damage.[1][2] Harmful if swallowed or in contact with skin.[1] May cause allergic skin or asthma-like reactions.[2]
1,2-Dichloroethane (EDC) Piperazine core synthesis, solventHighly flammable liquid and vapor.[3] Toxic if inhaled and harmful if swallowed.[3][4] Suspected carcinogen and may damage fertility or the unborn child.[3] Causes damage to organs through prolonged exposure.[3]
Alkyl Halides (e.g., Benzyl Bromide) N-alkylation of piperazine ringLachrymatory (causes tearing), corrosive, and toxic. Often classified as mutagens or carcinogens.
Reducing Agents (e.g., NaBH₄, STAB) Reductive aminationSodium borohydride (NaBH₄) is flammable and reacts with water to produce hydrogen gas. Sodium triacetoxyborohydride (STAB) is less reactive with water but still requires careful handling.[5]
Palladium Catalysts (e.g., Pd/C) Catalytic hydrogenation, cross-couplingFinely divided palladium on carbon is pyrophoric (may ignite spontaneously in air), especially when dry or spent. Requires careful handling under an inert atmosphere or wetted.
Q2: What are the foundational OSHA requirements for working with these types of hazardous chemicals?

The Occupational Safety and Health Administration (OSHA) mandates a comprehensive approach to laboratory safety through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[6][7] The cornerstone of this standard is the requirement for a written Chemical Hygiene Plan (CHP) .[6]

The CHP must include:

  • Standard Operating Procedures (SOPs): Detailed procedures for safely handling hazardous chemicals.

  • Control Measures: Criteria for implementing engineering controls (like fume hoods), work practices, and personal protective equipment (PPE) to reduce exposure.

  • Equipment Maintenance: Procedures to ensure fume hoods and other protective equipment are functioning correctly.

  • Information and Training: Employers must ensure employees are trained on the hazards of chemicals in their work area.

  • Prior Approval: A requirement to obtain supervisor approval for certain high-risk operations.

  • Medical Consultation: Provisions for medical examinations for employees who may have been exposed to hazardous chemicals.[7]

  • Particularly Hazardous Substances (PHS): Special provisions for working with "select carcinogens," reproductive toxins, and substances with a high degree of acute toxicity.[8]

Q3: How should I establish a "designated area" for working with particularly hazardous substances like 1,2-dichloroethane?

For work involving particularly hazardous substances (PHS), OSHA requires the establishment of a "designated area."[8] This is a physical space where work with these chemicals is restricted to minimize potential exposure to others in the lab.

Steps to Establish a Designated Area:

  • Identification: The area can be an entire laboratory, a specific fume hood, or even a glove box.[8]

  • Signage: Clearly mark the area with warning signs indicating the specific hazard (e.g., "DANGER: 1,2-DICHLOROETHANE IN USE - AUTHORIZED PERSONNEL ONLY").

  • Containment: All work with the PHS should be performed within the containment device (e.g., fume hood) in that area.

  • Waste: Contaminated waste must be segregated into labeled, impervious containers for safe disposal.[8]

  • Decontamination: Establish and follow clear procedures for decontaminating the designated area and any equipment used.[8]

Q4: What are the critical differences in managing reagent toxicity when scaling up from the bench to a pilot plant?

Scaling up a reaction is not linear; hazards can increase exponentially.[9] The primary difference lies in heat and mass transfer .

  • Surface-Area-to-Volume Ratio: As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume. This makes cooling a large reactor much less efficient than cooling a small flask.[10]

  • Mixing Efficiency: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, increasing the risk of runaway reactions or side product formation.[11]

  • Addition Rates: A "quick" addition on a small scale can become a dangerously fast addition on a large scale. Addition rates must be carefully calculated and controlled to match the reactor's ability to dissipate heat.[10][12]

  • Handling and Exposure: Handling kilograms of a toxic reagent poses a much greater risk of exposure than handling a few grams. This necessitates more robust engineering controls and specialized PPE.

A core principle for safe scale-up is to start with a small-scale reaction and increase the scale incrementally, by a maximum of three-fold for hazardous reactions, carefully monitoring for any unexpected events.[12]

Q5: What is the hierarchy of controls for mitigating exposure during scale-up?

The most effective way to manage chemical hazards is to follow the "hierarchy of controls," which prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Scale-Up Elimination Elimination (e.g., Redesign synthesis to avoid toxic reagent) Substitution Substitution (e.g., Use a less toxic solvent) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Closed system, fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Respirator, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Troubleshooting Guide

Scenario 1: Runaway Exotherm During Reagent Addition

Problem: I'm performing a scaled-up N-alkylation and adding diethylenetriamine (DETA) to my reactor. The internal temperature is rising much faster than expected and has exceeded my set point, even with the cooling jacket on full.

Immediate Actions & Troubleshooting Steps:

This situation indicates that the rate of heat generation from the reaction is exceeding the vessel's heat removal capacity.[12]

Step 1: Stop the Addition. Immediately stop the flow of the reagent being added. Step 2: Maximize Cooling. Ensure the reactor's cooling system is at maximum capacity. If the reaction continues to exotherm, prepare a secondary cooling bath (e.g., ice/water or dry ice/acetone, depending on the solvent) to immerse the reactor in, if feasible and safe to do so.[12] Step 3: Do NOT Add More Reagent. Do not resume the addition until the temperature is well below the target and stable. An accumulation of unreacted reagents can lead to a dangerous, uncontrolled exotherm.[10] Step 4: Assess the Situation. Once the temperature is under control, you must diagnose the cause.

  • Was the addition rate too fast? This is the most common cause on scale-up. The addition must be slow enough that the reaction is "reagent-limited," not "cooling-limited."
  • Is the stirring adequate? Poor mixing can create localized hot spots that accelerate the reaction rate. Ensure the overhead stirrer is functioning correctly and at an appropriate speed.[11]
  • Was the starting temperature too high? A higher initial temperature can dramatically increase the reaction rate.

Workflow: Managing a Thermal Runaway

Thermal_Runaway_Workflow Start Temperature Exceeds Set Point During Addition StopAddition IMMEDIATELY Stop Reagent Addition Start->StopAddition MaxCooling Maximize Cooling (Jacket + Emergency Bath) StopAddition->MaxCooling MonitorTemp Monitor Internal Temperature MaxCooling->MonitorTemp TempDecreasing Temperature Decreasing? MonitorTemp->TempDecreasing Stable Temperature Stable Below Set Point? TempDecreasing->Stable Yes Evacuate Temperature Still Rising? EVACUATE & ALERT TempDecreasing->Evacuate No Stable->MonitorTemp No Assess Assess Cause (Addition Rate, Stirring) Stable->Assess Yes Modify Modify Protocol (Reduce Addition Rate) Assess->Modify Resume Cautiously Resume Slow Addition Modify->Resume

Caption: Decision tree for responding to a runaway reaction.

Scenario 2: Accidental Spill of a Toxic Reagent

Problem: I've spilled approximately 100 mL of 1,2-dichloroethane (EDC) inside the fume hood during a transfer.

Spill Response Protocol:

Step 1: Alert Personnel. Alert others in the immediate area. Keep the fume hood sash as low as possible while still allowing access for cleanup. Step 2: Don Appropriate PPE. At a minimum, this includes:

  • Splash goggles and a face shield.[4]
  • Heavy-duty chemical-resistant gloves (e.g., Viton® or a multi-layer laminate; check manufacturer's compatibility data).
  • A chemical-resistant apron or lab coat.
  • Ensure the area is well-ventilated.[3] Step 3: Contain and Absorb.
  • Remove all ignition sources from the area.
  • Cover the spill with an appropriate absorbent material, such as vermiculite, clay, or a commercial spill pad.[2] Do NOT use combustible materials like paper towels.
  • Work from the outside of the spill inward to prevent spreading. Step 4: Collect and Dispose.
  • Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[2][3]
  • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container. Step 5: Decontaminate.
  • Thoroughly wash the area with soap and water.
  • Remove and bag all contaminated PPE for disposal as hazardous waste.[8]
  • Wash hands and any exposed skin thoroughly.[3]
Scenario 3: Incomplete Quench of a Reactive Reagent

Problem: I've completed my reaction and added a saturated sodium bicarbonate solution to quench it. During the transfer to a separatory funnel for work-up, I'm noticing significant gas evolution and pressure buildup.

Diagnosis and Safe Work-up Protocol:

This is a classic sign of an incomplete quench, often due to poor mixing or insufficient quenching agent. The aqueous layer may be neutralizing unreacted acidic reagents or byproducts, generating CO₂ gas.

Protocol for Robust Quenching and Work-up:

  • Return to the Reaction Vessel: If possible, carefully return the mixture to the original reaction vessel, which is equipped for stirring and temperature control.

  • Cool the Mixture: Place the vessel in an ice bath. Gas evolution and reactivity increase with temperature.

  • Ensure Vigorous Stirring: Use an overhead stirrer to ensure good mixing between the organic and aqueous layers.[11]

  • Slowly Add More Quenching Agent: Add the saturated sodium bicarbonate solution very slowly via an addition funnel. You should see the initial gas evolution subside. Continue adding until no more effervescence is observed upon addition of a small amount.

  • Check the pH: Use a pH strip to test the aqueous layer. A pH of 8 or higher generally indicates the acidic components have been neutralized.

  • Allow to Settle: Turn off the stirrer and allow the layers to separate in the reactor.

  • Safe Transfer: Once gas evolution has completely ceased and the layers are distinct, you can safely transfer the mixture to a separatory funnel for extraction. Crucially, vent the separatory funnel frequently (after every shake) by inverting it and opening the stopcock.

Workflow: Safe Quenching and Extraction

Quench_Workflow Start Reaction Complete Cool Cool Reaction to 0-5 °C Start->Cool AddQuench Slowly Add Quenching Agent (e.g., sat. NaHCO₃) Cool->AddQuench Monitor Monitor for Gas Evolution/ Exotherm AddQuench->Monitor Monitor->AddQuench If vigorous Test Ceased? Check pH. Monitor->Test Subsides Test->AddQuench No (pH < 8) Workup Proceed to Work-up/ Extraction Test->Workup Yes (pH ≥ 8) End Safe Product Isolation Workup->End

Caption: A workflow for ensuring a complete and safe quench.

References
  • Current time information in लखनऊ डिवीजन, IN. (n.d.). Google.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • Working with Particularly Hazardous Chemicals. (n.d.). Florida State University Environmental Health & Safety.
  • Safety Data Sheet: Diethylenetriamine. (n.d.). Carl ROTH.
  • Ethylene Dichloride (EDC) Safety Data Sheet. (2024, March 5). Westlake Corporation.
  • Diethylenetriamine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Common Name: DIETHYLENE TRIAMINE HAZARD SUMMARY. (2001, July). NJ.gov.
  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS.
  • Safety Data Sheet: Diethylenetriamine. (n.d.). Carl ROTH.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen.
  • Ethylene Dichloride Safety Data Sheet. (2020, January 17).
  • Ethylene Dichloride (EDC) Handling. (n.d.). SafeRack.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA.
  • DIETHYLENETRIAMINE. (n.d.). NOAA - CAMEO Chemicals.
  • ETHYLENE DICHLORIDE (1,2 - DICHLOROETHANE). (n.d.). CDC Stacks.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA.
  • Safety Data Sheet for Ethylene dichloride. (2023, June 28). Ladd Research.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.).
  • Scale-Up Reaction Safety. (2019, September 18). University of Illinois Urbana-Champaign.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024, November 1). PMC - NIH.
  • OSHA Chemical Hazards And Communication. (2022, October 5). StatPearls - NCBI Bookshelf - NIH.
  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety.
  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (n.d.). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Process for the preparation of piperazine. (n.d.). Google Patents.
  • Management of Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine vs BZP

This guide provides a technical comparison between 1-Benzylpiperazine (BZP) and its halogenated analog, 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine (hereafter referred to as BTF-BZP for brevity). Note to Researchers:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-Benzylpiperazine (BZP) and its halogenated analog, 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine (hereafter referred to as BTF-BZP for brevity).

Note to Researchers: While BZP is a well-characterized monoamine releasing agent, BTF-BZP is a specific, high-lipophilicity analog with limited public pharmacological data. The profile for BTF-BZP presented below synthesizes available chemical data with high-confidence Structure-Activity Relationship (SAR) modeling based on substituted benzylpiperazines.

Executive Summary & Chemical Identity[1]

BZP acts primarily as a norepinephrine and dopamine releasing agent, sharing a pharmacodynamic profile similar to amphetamine but with approximately 10% of the potency.

BTF-BZP represents a "heavy" halogenated modification. The introduction of 3-Bromo and 5-Trifluoromethyl groups on the benzyl ring drastically alters the physicochemical properties, specifically increasing lipophilicity (LogP) and metabolic stability. SAR analysis suggests BTF-BZP likely retains the monoamine releasing mechanism of BZP but with altered transporter affinity ratios and significantly enhanced blood-brain barrier (BBB) penetration.

Chemical Comparison Table
FeatureBZP (Standard)BTF-BZP (Analog)Impact of Modification
IUPAC Name 1-Benzylpiperazine1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine--
Formula C₁₁H₁₆N₂C₁₂H₁₄BrF₃N₂Increased MW (+147 Da)
Molar Mass 176.26 g/mol 323.17 g/mol Heavier molecule; slower diffusion
LogP (Calc) ~1.5 - 1.9~4.2 - 4.8High Lipophilicity: Rapid BBB transit; accumulation in lipid tissues.
Electronic State Unsubstituted BenzylElectron-Deficient Ring (EWG: -CF3, -Br)Reduced metabolic oxidation at the ring; potential for altered π-stacking.
Primary Class Stimulant (Sympathomimetic)Stimulant / Research ChemicalLikely higher potency or duration due to metabolic resistance.

Pharmacodynamics: Mechanism of Action[2]

Both compounds operate via interaction with Monoamine Transporters (MATs). However, the steric and electronic bulk of BTF-BZP shifts its interaction profile.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of transporter reversal common to benzylpiperazines.

G Compound Piperazine Ligand (BZP / BTF-BZP) Transporter Monoamine Transporter (DAT / NET) Compound->Transporter Substrate Recognition VMAT2 VMAT2 (Vesicular Transporter) Compound->VMAT2 Vesicular Depletion (Weak) Cytosol Cytosolic Neurotransmitter Surge Transporter->Cytosol Translocation into Neuron Synapse Synaptic Cleft (Efflux) Transporter->Synapse Non-Exocytotic Release VMAT2->Cytosol NT Leakage Cytosol->Transporter Reverse Transport

Caption: Mechanism of transporter-mediated efflux (Reverse Transport) induced by benzylpiperazines.

Comparative Receptor/Transporter Profile
1. Transporter Affinity (DAT/NET/SERT)
  • BZP:

    • Selectivity: NET > DAT >> SERT.

    • Mechanism: BZP is a substrate-type releaser. It enters the presynaptic neuron via the transporter, disrupting the VMAT2 gradient and triggering reverse transport (efflux) of Dopamine (DA) and Norepinephrine (NE).

    • Result: Alertness, tachycardia, mild euphoria.

  • BTF-BZP (SAR Prediction):

    • Steric Influence: The 3,5-disubstitution creates significant steric bulk. In phenylpiperazines (like TFMPP), this shifts selectivity towards SERT (Serotonin). However, in benzylpiperazines, the methylene spacer retains flexibility.

    • Prediction: BTF-BZP likely retains NET/DAT affinity but with increased SERT interaction compared to BZP due to the lipophilic -CF3 group, which often favors serotonergic pockets.

    • Potency: The electron-withdrawing groups (-Br, -CF3) reduce the basicity of the piperazine nitrogens slightly, potentially slowing initial transporter recognition, but the high lipophilicity ensures a higher local concentration in the CNS.

2. Receptor Binding (5-HT)
  • BZP: Negligible affinity for 5-HT2A receptors (non-hallucinogenic).

  • BTF-BZP: The 3-trifluoromethyl group (homologous to TFMPP) is a known pharmacophore for 5-HT2B/2C agonism . While the benzyl spacer usually diminishes direct receptor binding compared to phenylpiperazines, BTF-BZP may exhibit mixed stimulant-entactogen properties , potentially triggering 5-HT2 agonist side effects (e.g., anxiety, mild perceptual changes).

Pharmacokinetics & Metabolism[2]

This is the area of greatest divergence.

Blood-Brain Barrier (BBB) Penetration
  • BZP: Moderate.[1] Requires active transport or high concentration gradients.

  • BTF-BZP: High. The addition of Halogens (Br) and Fluorines (CF3) drastically increases lipid solubility.

    • Consequence: Faster onset of action and significantly higher brain-to-plasma ratio.

Metabolic Stability (CYP450)
  • BZP: Metabolized primarily by CYP2D6 via ring hydroxylation (on the phenyl ring) and N-dealkylation.

  • BTF-BZP:

    • Blocked Sites: The 3 and 5 positions are blocked by Br and CF3. The 4-position is sterically hindered.

    • Metabolic Route: Ring hydroxylation is severely inhibited. Metabolism will shift almost exclusively to N-dealkylation (cleaving the benzyl group) or oxidation of the piperazine ring.

    • Consequence:Extended Half-life. BTF-BZP is expected to persist in the body significantly longer than BZP, increasing the risk of accumulation and prolonged toxicity (insomnia, tachycardia).

Experimental Protocols for Validation

To objectively validate the activity of BTF-BZP against BZP, the following experimental workflows are recommended.

Protocol A: Monoamine Uptake Inhibition Assay (In Vitro)

Objective: Determine IC50 values for DAT, NET, and SERT.

  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

  • Seeding: Plate cells in 96-well plates (50,000 cells/well) and incubate for 24h.

  • Treatment:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate with varying concentrations (1 nM – 100 μM) of BZP or BTF-BZP for 10 min at 37°C.

  • Substrate Addition: Add radiolabeled neurotransmitters (

    
    H-DA, 
    
    
    
    H-NE, or
    
    
    H-5-HT) and incubate for 5–10 min.
  • Termination: Rapidly wash cells with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake to derive IC50.

Protocol B: Locomotor Activity & Stereotypy (In Vivo)

Objective: Distinguish between simple stimulant effects (BZP-like) and serotonergic syndrome behaviors (potential BTF-BZP effect).

  • Subjects: Male C57BL/6 mice (n=8 per group).

  • Dosing:

    • Vehicle (Saline).

    • BZP (10 mg/kg, i.p.).

    • BTF-BZP (Equimolar dose ~18 mg/kg, i.p.).

  • Observation: Place mice in Open Field chambers equipped with infrared beam breaks.

  • Metrics:

    • Horizontal Activity: Distance traveled (Stimulant effect).

    • Vertical Activity: Rearing (Exploratory).

    • Stereotypy: Repetitive head weaving or grooming (Indicates high serotonergic/dopaminergic toxicity).

  • Timeline: Record in 5-minute bins for 120 minutes.

    • Expected Result: BTF-BZP will likely show a delayed peak but prolonged duration of locomotor hyperactivity compared to BZP.

Safety & Toxicology Assessment

Cytotoxicity Risks

The presence of the trifluoromethyl group generally enhances stability, but the benzylic bromide moiety (if metabolic cleavage occurs improperly) or impurities from synthesis (e.g., unreacted benzyl bromides) can be potent alkylating agents.

  • BZP Toxicity: Seizures (at high doses), renal toxicity, acidosis.

  • BTF-BZP Toxicity (Predicted):

    • Higher Seizure Risk: Due to higher lipophilicity and brain penetration.

    • Longer Duration: Reduced metabolic clearance increases the window for adverse cardiovascular events (hypertensive crisis).

    • Neurotoxicity: Halogenated amphetamine analogs (e.g., p-chloroamphetamine) are often neurotoxic to serotonergic neurons. While BTF-BZP is a piperazine, the high halogenation warrants caution regarding long-term serotonergic depletion.

SAR Logic Visualization

SAR BZP BZP (Parent Scaffold) Mod Modification: +3-Br, +5-CF3 BZP->Mod Effect1 Increased Lipophilicity (High LogP) Mod->Effect1 Effect2 Metabolic Blockade (Blocked Ring Oxidation) Mod->Effect2 Outcome Predicted Profile: High Potency, Long Duration, Increased Toxicity Risk Effect1->Outcome Effect2->Outcome

Caption: Structure-Activity Relationship (SAR) flow predicting the shift from BZP to BTF-BZP.

References

  • Baumann, M. H., et al. (2005).[2] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[2] Neuropsychopharmacology. Link

  • Elliott, S. (2011). "Current awareness of piperazine derivatives." Drug Testing and Analysis. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic cathinones and piperazines." British Journal of Pharmacology.[3] Link

  • PubChem. (2024). "Compound Summary: 1-(3-(Trifluoromethyl)benzyl)piperazine." National Library of Medicine. Link (Note: Closest structural analog data source).

  • Arbo, M. D., et al. (2012). "Piperazine compounds as drugs of abuse."[1][2][4][5] Drug and Alcohol Dependence. Link

Sources

Comparative

Comparative Analysis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine: A Guide to Pharmacological Characterization Against TFMPP Analogs

Abstract The study of serotonergic systems remains a cornerstone of neuroscience and drug development. Phenylpiperazines, particularly 3-(Trifluoromethyl)phenyl)piperazine (TFMPP), are widely recognized as non-selective...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of serotonergic systems remains a cornerstone of neuroscience and drug development. Phenylpiperazines, particularly 3-(Trifluoromethyl)phenyl)piperazine (TFMPP), are widely recognized as non-selective serotonergic agents that have been instrumental in probing receptor function.[1][2] However, the development of analogs with refined selectivity and potency is crucial for advancing our understanding and creating more targeted therapeutics. This guide focuses on a novel, uncharacterized analog, 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine . As no public data exists for this specific compound, this document serves as a comprehensive framework for its synthesis, characterization, and comparative evaluation. We will outline a predictive structure-activity relationship (SAR) analysis and provide detailed experimental protocols to determine its pharmacological profile against its parent compounds, TFMPP and 1-Benzylpiperazine (BZP). This guide is intended for researchers in pharmacology and medicinal chemistry to direct the empirical investigation of this and similar novel chemical entities.

Introduction: The Rationale for Developing Novel TFMPP Analogs

The serotonin (5-HT) system, with its at least 15 receptor subtypes, modulates a vast array of physiological and psychological processes.[3] Ligands like TFMPP have been valuable tools due to their broad-spectrum activity, showing significant affinity for 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors, as well as the serotonin transporter (SERT).[2][4] TFMPP typically functions as a 5-HT receptor agonist and releasing agent, effects which contribute to its complex psychoactive profile.[1][5]

However, this lack of selectivity is a significant limitation for both research and therapeutic applications. The development of analogs aims to dissect the specific contributions of receptor subtypes to behavioral and physiological outcomes. The target molecule of this guide, 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine (hereafter designated Compound X ), introduces two key structural modifications to the well-known benzylpiperazine and TFMPP scaffolds:

  • Benzyl Spacer: Unlike TFMPP, where the trifluoromethylphenyl group is directly attached to the piperazine nitrogen, Compound X incorporates a benzyl moiety. This alters the distance and rotational freedom between the aromatic ring and the piperazine core, which can profoundly impact receptor binding.

  • Disubstituted Phenyl Ring: The phenyl ring is substituted with both a trifluoromethyl group (an electron-withdrawing group common to many serotonergic ligands) and a bromine atom. Bromine is also electron-withdrawing and adds significant steric bulk and lipophilicity.

This guide provides the scientific rationale and detailed methodologies to systematically characterize Compound X, comparing its potential properties to the known profiles of TFMPP and BZP.

Structural Comparison and Predictive SAR

The pharmacological profile of a ligand is dictated by its structure. Below is a comparison of Compound X with its key comparators.

Compound NameStructureKey Features
Compound X (1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine)Br-c1cc(C(F)(F)F)cc(CN2CCNCC2)c1Piperazine core, benzyl spacer, meta-disubstitution with electron-withdrawing Br and CF3 groups.
3-TFMPP (1-(3-(Trifluoromethyl)phenyl)piperazine)FC(F)(F)c1cccc(N2CCNCC2)c1Piperazine core, direct phenyl attachment, single meta-CF3 group.
BZP (1-Benzylpiperazine)c1ccccc1CN1CCNCC1Piperazine core, benzyl spacer, unsubstituted phenyl ring.

Hypothesized Pharmacological Impact of Structural Modifications:

  • Affinity at 5-HT2 Receptors: The affinity of phenylalkylamine derivatives for 5-HT2A and 5-HT2B receptors has been shown to correlate with the lipophilicity of the aromatic substituent.[6] The addition of a bromine atom to the trifluoromethylbenzyl scaffold in Compound X is predicted to significantly increase lipophilicity, potentially enhancing its binding affinity at these subtypes compared to BZP and TFMPP.

  • Selectivity Profile: The steric bulk of the bromine atom at the meta-position, adjacent to the benzyl linkage, may introduce steric hindrance that disfavors binding to certain receptor pockets while favoring others, potentially leading to a more selective profile than the broadly-acting TFMPP.

  • Functional Activity (Agonism vs. Antagonism): While TFMPP is generally an agonist, the bulky substitution pattern on Compound X could alter the conformational change it induces in the receptor upon binding. It is plausible that these changes could shift its functional activity towards partial agonism or even antagonism at certain subtypes, a phenomenon observed in other ligand series.[6]

Proposed Experimental Workflow for Characterization

A systematic, multi-step approach is required to elucidate the pharmacological profile of Compound X. This workflow ensures a logical progression from synthesis to a comprehensive in-vitro characterization.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: Data Analysis synthesis Chemical Synthesis (Reductive Amination) purification Purification & Structural Verification (Chromatography, NMR, MS) synthesis->purification binding Radioligand Binding Assays (Determine Ki at 5-HT Receptors) purification->binding functional Functional Assays (Determine EC50/IC50 & Efficacy) binding->functional Hits progress analysis Comparative Analysis (Compare data to TFMPP & BZP) functional->analysis sar SAR Determination analysis->sar

Caption: Proposed workflow for the characterization of Compound X.
Protocol 1: Synthesis via Reductive Amination

This protocol proposes a standard and reliable method for synthesizing Compound X. The causality for this choice rests on its high efficiency for N-alkylation of secondary amines like piperazine.

Materials:

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2), dissolve 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DCM.

  • Add piperazine (2.0 eq) to the solution. Rationale: Using an excess of piperazine minimizes the formation of the 1,4-disubstituted byproduct.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Rationale: STAB is a mild reducing agent ideal for reductive amination, minimizing side reactions.

  • Allow the reaction to stir at room temperature overnight (16-18 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, using a DCM/MeOH gradient) to yield pure 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of Compound X for a panel of serotonin receptors and the transporter. This is the foundational experiment for understanding its primary targets.

G cluster_0 Incubation cluster_1 Separation & Counting compound Prepare Compound X Dilution Series mix Incubate: Compound X + Membranes + Radioligand compound->mix membranes Prepare Receptor Membranes (e.g., CHO-K1 expressing 5-HT2A) membranes->mix radioligand Prepare Radioligand (e.g., [3H]-Ketanserin) radioligand->mix filter Rapid Filtration (GF/B filter plates) mix->filter wash Wash to remove unbound ligand filter->wash count Scintillation Counting (Measure bound radioactivity) wash->count data_analysis Data Analysis (IC50 → Ki calculation) count->data_analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Procedure:

  • Receptor Source: Utilize commercially available membrane preparations from HEK293 or CHO-K1 cells stably expressing the human recombinant serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C) and SERT.[7]

  • Assay Buffer Preparation: Prepare an appropriate binding buffer. A standard buffer is 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]

  • Compound Dilution: Prepare a serial dilution of Compound X (e.g., from 100 µM to 0.1 nM) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound (Compound X, TFMPP, or BZP) or reference compound for non-specific binding (e.g., 10 µM Mianserin for 5-HT2A/2C).[9]

    • Radioligand at a concentration near its Kd (e.g., ~1.5 nM [3H]-Ketanserin for 5-HT2A).[8]

    • Receptor membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plates at room temperature for a defined period to reach equilibrium (e.g., 60 minutes).

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filter plates, followed by rapid washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[10] Rationale: This step separates bound from unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail, and measure the retained radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration inhibiting 50% of specific binding) using non-linear regression. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Protocol 3: Functional Assay (Ca²+ Mobilization for 5-HT2A/2C Receptors)

This protocol determines whether Compound X acts as an agonist or antagonist at Gq-coupled receptors like 5-HT2A and 5-HT2C.

Procedure:

  • Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing the 5-HT2A or 5-HT2C receptor in appropriate media. Plate cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. Rationale: Gq-protein activation leads to an increase in intracellular calcium, which is detected by the dye.[11]

  • Compound Preparation: Prepare serial dilutions of Compound X, TFMPP (as an agonist control), and a known antagonist (e.g., Ketanserin for 5-HT2A) in the assay buffer.

  • Agonist Mode:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Add the diluted compounds to the cells and measure the fluorescence intensity over time (typically 2-3 minutes).

    • An increase in fluorescence indicates an agonist response.

  • Antagonist Mode:

    • Pre-incubate the cells with the diluted test compounds for 15-30 minutes.

    • Add a known agonist (e.g., serotonin or TFMPP) at its EC80 concentration.

    • Measure the fluorescence response. A reduction in the agonist-induced signal indicates an antagonist effect.

  • Data Analysis: For agonist mode, plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) values. For antagonist mode, calculate the IC50 value.

Predictive Data Summary and Interpretation

The following table presents the known binding data for TFMPP and BZP and serves as a template for the data to be generated for Compound X.

Compound5-HT1A Ki (nM)5-HT1B Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)SERT Ki (nM)
3-TFMPP 288[2][4]132[2][4]269[2][4]62[2][4]121 (EC50)[4]
BZP >1000[12]>1000[12]>1000[12]255[12]1790[12]
Compound X To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Interpretation of Potential Outcomes:

  • Outcome 1: High Affinity at 5-HT2A/2C (e.g., Ki < 100 nM). This would support the hypothesis that increased lipophilicity from the bromine atom enhances binding to these receptors. Functional assays would then be critical to determine if this affinity translates to agonist or antagonist activity.

  • Outcome 2: Improved Selectivity. If Compound X shows high affinity for one receptor subtype (e.g., 5-HT2C) but significantly lower affinity (>10-fold) for others, it would represent a more selective tool compound than TFMPP.

  • Outcome 3: Weak Affinity Across All Targets. This would suggest that the combined steric bulk and electronic properties of the 3-bromo-5-trifluoromethylbenzyl group are detrimental to binding at these specific serotonin receptors, guiding future analog design away from this substitution pattern.

Conclusion

While 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine remains an uncharacterized molecule, a thorough analysis based on established structure-activity relationships of TFMPP analogs allows for the formulation of clear, testable hypotheses regarding its pharmacological profile. The experimental framework provided in this guide, from chemical synthesis to detailed in-vitro binding and functional assays, offers a robust and validated pathway for its characterization. The elucidation of its receptor affinity, selectivity, and functional efficacy will determine its value as a novel research tool and contribute to the broader understanding of how structural modifications to the piperazine scaffold modulate activity at serotonin receptors.

References

  • Belgacem, Y., & Borroto-Escuela, D. O. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug testing and analysis, 10(4), 699-708. [Link]

  • Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of medicinal chemistry, 49(23), 6903-6912. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 284(1), 168-176. [Link]

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology (ACNP). [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Zhou, J., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 261, 313-328. [Link]

  • Hollingsworth, P. J., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203167. [Link]

  • Kroeze, W. K., et al. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program (PDSP). [Link]

  • Samikkannu, T., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Pharmacology, Biochemistry and Behavior, 159, 1-10. [Link]

  • Wikipedia. (2023). Trifluoromethylphenylpiperazine. Wikipedia. [Link]

  • Newman, A. H., & Perreault, M. L. (2021). Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders. Biochemical Pharmacology, 190, 114639. [Link]

  • Thompson, I., et al. (2011). Determining the subjective effects of TFMPP in human males. Journal of Psychopharmacology, 25(11), 1519-1526. [Link]

  • Wikipedia. (2023). Benzylpiperazine. Wikipedia. [Link]

  • Sanna, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Arabian Journal of Chemistry, 16(11), 105253. [Link]

  • Anizan, S., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 413-421. [Link]

Sources

Validation

Optimizing the Privileged Scaffold: A Comparative SAR Validation Guide for Piperazine Derivatives

Executive Summary The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in clinically critical drugs ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in clinically critical drugs ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).[1] Its ubiquity stems from its ability to enforce a chair conformation, providing defined exit vectors for substituents, and its dual-nitrogen character, which modulates physicochemical properties (solubility, pKa).

However, piperazine derivatives often face liabilities regarding metabolic stability (N-dealkylation) and off-target promiscuity. This guide provides an objective comparison of piperazine against its primary bioisosteres—Piperidine and Morpholine —and details a structure-activity relationship (SAR) validation workflow to optimize potency while mitigating metabolic risks.

Part 1: Comparative Analysis – The Piperazine Advantage & Liability[2]

In lead optimization, the decision to retain a piperazine core or switch to a bioisostere is pivotal. The following data compares piperazine with its closest structural analogs: Piperidine (CH replacing one N) and Morpholine (O replacing one N).[2]

Table 1: Physicochemical & Metabolic Comparison
FeaturePiperazine (Core)Piperidine (Alternative)Morpholine (Alternative)Impact on Drug Design
Basicity (pKa) ~9.8 (N1) & ~5.3 (N4)~11.2~8.3Piperazine's lower pKa (vs. piperidine) aids bioavailability; diprotic nature improves solubility.
Lipophilicity (LogP) -1.17 (Hydrophilic)0.84 (Lipophilic)-0.86 (Amphiphilic)Piperazine is the superior solubilizing group; Piperidine increases permeability but lowers solubility.
H-Bonding 2 Acceptors, 2 Donors1 Acceptor, 1 Donor2 Acceptors, 1 DonorPiperazine offers versatile binding interactions (salt bridges).
Metabolic Liability High (N-oxidation, N-dealkylation)Moderate (Ring oxidation)Low (Electron-withdrawing O reduces N-oxidation)Piperazine is a "metabolic hotspot." Morpholine is often used to block metabolism.
Selectivity Profile High affinity for 5-HT/DA receptorsHigh affinity for Sigma/Opioid receptorsOften reduces potency; used to tune ADMECritical: Switching Piperazine

Piperidine often drastically alters receptor subtype selectivity (e.g.,

vs.

).
The Bioisosteric Trade-off
  • Why Stick with Piperazine? If your lead compound suffers from poor aqueous solubility or requires a specific salt bridge interaction (common in Kinase ATP pockets or GPCR aspartate residues), piperazine is unmatched.

  • When to Switch to Piperidine? If the piperazine ring is the primary site of rapid metabolic clearance (high intrinsic clearance,

    
    ), replacing the distal nitrogen with carbon (piperidine) eliminates N-oxide formation and N-dealkylation, often improving half-life (
    
    
    
    ), though at the cost of solubility.

Part 2: SAR Validation Logic & Mechanism

The SAR of piperazine derivatives typically focuses on asymmetrical substitution at the N1 and N4 positions.

The N1/N4 Vector Strategy
  • N1 (Proximal): Usually the anchor point to the core pharmacophore (e.g., the aryl group in antipsychotics). Steric bulk here controls conformational entropy.

  • N4 (Distal): The "Solubilizing Tail." Modifications here primarily affect ADME (Absorption, Distribution, Metabolism, Excretion) and secondary binding pockets.

Visualization: SAR Decision Tree

The following diagram outlines the logical flow for optimizing piperazine derivatives based on experimental feedback.

SAR_Logic Start Hit Compound (Piperazine Core) Solubility_Check Is Solubility < 10 µM? Start->Solubility_Check Metab_Check Microsomal Stability (t1/2 < 15 min?) Solubility_Check->Metab_Check No (Good) Action_Substituent Modify N4 Substituent (Add Polar Group) Solubility_Check->Action_Substituent Yes (Poor) Potency_Check Is Target Potency Retained? Metab_Check->Potency_Check No (Stable) Action_Morpholine Switch to Morpholine (Reduce Basicity) Metab_Check->Action_Morpholine Yes (Oxidative Liability) Action_Piperidine Switch to Piperidine (Remove Metabolic Hotspot) Metab_Check->Action_Piperidine Yes (Unstable) Action_Rigidify Rigidify Linker (Methylation/Bicyclics) Potency_Check->Action_Rigidify No (Low Potency) Lead Candidate Lead Candidate Potency_Check->Lead Candidate Yes

Figure 1: Strategic decision tree for piperazine scaffold optimization. Blue indicates the starting point; Red/Yellow indicate scaffold hopping strategies.

Part 3: Experimental Protocols

To validate the SAR objectively, you must employ a self-validating system that correlates structural changes with biological outcomes.

Protocol A: Robust Synthesis (Buchwald-Hartwig Amination)

Rationale: Traditional nucleophilic substitution (


) often fails with electron-rich aryl halides. Palladium-catalyzed cross-coupling ensures high yields for diverse N-aryl piperazines.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Piperazine derivative (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (for difficult substrates)

  • Base:

    
     or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with aryl halide, piperazine, base, and catalyst/ligand. Evacuate and backfill with Argon (

    
    ) to prevent Pd oxidation.
    
  • Coupling: Add solvent. Heat to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (Target ion

    
    ).
    
  • Work-up: Filter through Celite to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient). Critical: Piperazines often streak on silica; add 1%

    
     or 
    
    
    
    to the eluent.
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Rationale: Piperazines are prone to N-oxidation.[2] This assay determines if the scaffold itself is the liability.

System: Human Liver Microsomes (HLM) + NADPH regenerating system. Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

  • Initiation: Add NADPH to start reaction.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Interpretation: If

      
      , the piperazine ring is likely undergoing rapid metabolism. Action:  Switch to Piperidine (See Table 1).
      

Part 4: Data Interpretation & Case Studies

Case Study: Dopamine D3/D2 Antagonists

In a study comparing piperazine vs. piperidine analogs for CNS targets (e.g., Dopamine Transporter or Receptor ligands), researchers often observe the following trends:

Scaffold

(nM)
Metabolic

(min)
BBB Permeability (

)
Piperazine 1.214Moderate
Piperidine 4.5>60High
Morpholine 12.045Low

Analysis:

  • The Piperazine analog shows superior potency (likely due to H-bonding of the second nitrogen) but poor stability.

  • The Piperidine analog sacrifices slight potency (loss of H-bond donor/acceptor) but drastically improves metabolic stability and brain penetration (Lipophilicity).

  • Decision: If the potency loss is acceptable (< 5-fold), the Piperidine bioisostere is the superior drug candidate.

Visualization: Experimental Workflow

Workflow Design Design: Scaffold Hop Synth Synthesis: Buchwald-Hartwig Design->Synth Purify Purification: Silica (+1% NH3) Synth->Purify Assay_Bind Assay: Radioligand Binding Purify->Assay_Bind Assay_ADME Assay: Microsomal Stability Purify->Assay_ADME Decision SAR Decision Assay_Bind->Decision Ki Data Assay_ADME->Decision CLint Data

Figure 2: Integrated workflow for synthesizing and validating piperazine bioisosteres.

References

  • Mechanistic Insight into Piperazine Bioisosterism

    • Comparison of Piperazine and Piperidine in DAT Inhibitors: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.[3] European Journal of Medicinal Chemistry, 2020.[3]

  • Receptor Selectivity (Sigma vs. Histamine)

    • Piperidine vs. Piperazine Selectivity Profiles: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[4] ACS Chemical Neuroscience, 2017.

  • General Scaffold Review

    • Piperazine as a Privileged Scaffold: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2015.

  • Physicochemical Properties

    • Metabolic Stability Guide: Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Guidelines.

Sources

Comparative

A Comparative Guide to the In Vivo Validation of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine as a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals Executive Summary The translation of a promising chemical entity from the laboratory bench to a potential clinical candidate is a rigorous, multi-step proce...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The translation of a promising chemical entity from the laboratory bench to a potential clinical candidate is a rigorous, multi-step process. In vivo validation serves as a critical checkpoint, providing the first glimpse into a compound's efficacy and safety within a complex biological system.[1] This guide provides a comprehensive framework for the in vivo validation of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine (herein referred to as BTP-42) , a novel piperazine derivative with hypothesized anticancer activity. Piperazine-containing compounds have demonstrated significant potential as anticancer agents, often acting on multiple signaling pathways crucial for cancer cell proliferation and survival.[2][3]

This document outlines a detailed, scientifically-grounded strategy for assessing BTP-42's therapeutic potential in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC). We will compare its performance against a vehicle control and a current standard-of-care therapeutic, Osimertinib. The guide provides not only step-by-step experimental protocols but also the scientific rationale behind key decisions in model selection, endpoint analysis, and mechanistic investigation. All protocols are designed as self-validating systems, incorporating robust controls to ensure data integrity and reproducibility.

Introduction: The Rationale for BTP-42 In Vivo Assessment

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved anticancer drugs.[4] These compounds can interact with a wide range of molecular targets, including protein kinases and signaling pathways like PI3K/AKT, which are often dysregulated in cancer.[2][5] Based on its structural similarity to other bioactive piperazine derivatives, we hypothesize that BTP-42 acts as an inhibitor of a key kinase in the PI3K/AKT/mTOR signaling pathway, a cascade integral to cell growth, proliferation, and survival.[6]

Initial in vitro screens (data not shown) have indicated that BTP-42 exhibits potent cytotoxic effects against various cancer cell lines, particularly those from non-small cell lung cancer (NSCLC). NSCLC remains a leading cause of cancer-related death worldwide, and while targeted therapies have improved outcomes, drug resistance is common, necessitating the development of novel therapeutic agents.[7][8]

The transition from in vitro to in vivo testing is essential to understand the compound's behavior in a physiological context, including its metabolism, safety profile, and true therapeutic efficacy.[9] This guide details the strategy to bridge that gap.

Preclinical In Vivo Validation Strategy: An Overview

Our validation strategy is a multi-pronged approach designed to comprehensively evaluate BTP-42's efficacy, safety, and mechanism of action. The workflow is designed to generate a robust data package suitable for go/no-go decisions in a drug development pipeline.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Efficacy & Tolerability Study cluster_2 Phase 3: PK/PD & MoA Validation A Select NSCLC PDX Model (e.g., EGFR-mutant) B Expand Tumor Fragments in NOD/SCID Mice A->B C Randomize Tumor-Bearing Mice (n=10/group) B->C D Treatment Groups: 1. Vehicle Control 2. BTP-42 (e.g., 25 mg/kg) 3. Osimertinib (e.g., 5 mg/kg) C->D E Monitor Tumor Volume & Body Weight (3x/week) D->E F Endpoint: Tumor Volume >1500 mm³ or 28-day Study Completion E->F G Satellite Cohort Treatment F->G Inform Dosing for PK/PD Study H Collect Plasma & Tumor Samples (e.g., 2, 8, 24h post-dose) G->H I Analyze BTP-42 Levels (PK) & Target Modulation (PD) H->I J Western Blot/IHC for p-AKT, p-S6 I->J

Caption: High-level workflow for the in vivo validation of BTP-42.

Comparative Efficacy Assessment in an NSCLC Patient-Derived Xenograft (PDX) Model

Rationale for Model Selection

To accurately predict clinical response, the preclinical model must recapitulate the heterogeneity of human tumors.[10] Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into immunocompromised mice, are considered superior to traditional cell line-derived models as they better preserve the original tumor architecture and genomic complexity.[7][11]

  • Model: We will utilize an established and characterized NSCLC PDX model harboring an activating EGFR mutation (e.g., Exon 19 deletion). This is a common driver mutation in NSCLC and allows for direct comparison with Osimertinib, a standard-of-care EGFR tyrosine kinase inhibitor.[12]

  • Animal Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice will be used.[13] Their profound immunodeficiency is crucial for preventing the rejection of the human tumor graft.[14]

Detailed Experimental Protocol
  • Tumor Implantation: Cryopreserved PDX tumor fragments (~3x3 mm) are subcutaneously implanted into the right flank of 6-8 week old female NOD/SCID mice.[15]

  • Tumor Growth Monitoring: Tumors are measured three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, mice are randomized into three treatment groups (n=10 per group) to ensure an even distribution of tumor sizes.

  • Drug Formulation and Administration:

    • Vehicle Control: A solution appropriate for BTP-42's solubility (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • BTP-42: Formulated in vehicle at a concentration for a 25 mg/kg dose (dose determined from prior maximum tolerated dose studies, data not shown). Administered via oral gavage (PO) once daily (QD).

    • Osimertinib (Positive Control): Formulated as per established protocols and administered PO, QD at a clinically relevant dose of 5 mg/kg.[12]

  • Endpoint Analysis: The primary efficacy endpoint is tumor growth inhibition. The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).[14] Key measurements include:

    • Tumor growth delay (TGD).

    • Percent tumor growth inhibition (%TGI).

    • Partial or complete tumor regressions.

Comparative Efficacy Results (Hypothetical Data)

The following table summarizes the expected outcomes from the efficacy study.

Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)% TGIRegressions (Complete/Partial)
Vehicle Control 1250 ± 150-0 / 0
BTP-42 (25 mg/kg, PO, QD) 480 ± 9561.6%0 / 3
Osimertinib (5 mg/kg, PO, QD) 350 ± 8072.0%1 / 5

Data presented as Mean ± SEM. %TGI calculated at Day 21 relative to the vehicle control group.

Safety and Tolerability Profile

Assessing the toxicity of a novel compound is as crucial as determining its efficacy.[16] All compounds are toxic at some dose, and defining the therapeutic window is a key objective.[16]

Protocol for Toxicity Monitoring
  • Body Weight: Animals are weighed three times weekly. A body weight loss exceeding 20% of the initial weight is a common endpoint criterion.[17]

  • Clinical Observations: Mice are observed daily for clinical signs of distress, including changes in posture, activity, fur texture, and breathing. Observations are scored using a standardized system.

  • Gross Necropsy: At the end of the study, major organs (liver, spleen, kidney, heart, lungs) are collected for weight analysis and histopathological examination to identify any signs of organ toxicity.[18]

Comparative Tolerability Results (Hypothetical Data)
Treatment GroupMean Body Weight Change (Day 21)Treatment-Related DeathsKey Clinical Signs
Vehicle Control + 5.2%0 / 10None Observed
BTP-42 (25 mg/kg) - 3.5%0 / 10None Observed
Osimertinib (5 mg/kg) - 4.1%0 / 10Mild, transient lethargy noted in 2/10 mice

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

A PK/PD study is essential to establish a relationship between drug exposure and the biological response, confirming that the compound engages its intended target in the tumor tissue.[6][19]

Rationale and Protocol
  • Rationale: This study aims to confirm that BTP-42 reaches the tumor at concentrations sufficient to inhibit the PI3K/AKT pathway and to determine the duration of target engagement. This provides proof of mechanism.[6]

  • Protocol:

    • A separate cohort of tumor-bearing mice (n=3 per time point) is treated with a single dose of BTP-42 (25 mg/kg).

    • At specified time points (e.g., 2, 8, 24 hours post-dose), mice are euthanized.

    • Blood is collected via cardiac puncture for pharmacokinetic (PK) analysis to measure plasma drug concentration.

    • Tumor tissue is harvested immediately and snap-frozen for pharmacodynamic (PD) analysis.[20]

Mechanistic Insights: Target Engagement

Tumor lysates will be analyzed by Western blot or other quantitative immunoassays to measure the phosphorylation status of key downstream biomarkers in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6).[20][21] A reduction in the levels of these phosphoproteins following treatment provides direct evidence of target engagement.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR S6K S6K mTOR->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation BTP42 BTP-42 BTP42->AKT Hypothesized Inhibition

Caption: Hypothesized mechanism of BTP-42 via inhibition of the PI3K/AKT pathway.

Comparative Biomarker Analysis (Hypothetical Data)
Treatment GroupTime Post-Dosep-AKT Levels (% of Control)p-S6 Levels (% of Control)
BTP-42 (25 mg/kg) 2 hours25 ± 8%30 ± 10%
BTP-42 (25 mg/kg) 8 hours45 ± 12%55 ± 15%
BTP-42 (25 mg/kg) 24 hours85 ± 10%90 ± 12%

Data presented as Mean ± SEM. Levels are normalized to total protein and expressed as a percentage of the vehicle-treated control.

Discussion and Conclusion

This guide presents a rigorous, multi-faceted approach to the in vivo validation of the novel anticancer compound BTP-42. The hypothetical data suggest that BTP-42 demonstrates significant single-agent antitumor activity in an NSCLC PDX model, comparable to the standard-of-care agent Osimertinib, and with a favorable safety profile.

The pharmacodynamic data provide crucial evidence of on-target activity, showing that BTP-42 effectively suppresses the PI3K/AKT signaling pathway in the tumor tissue. The correlation between the timing of maximal target inhibition (2-8 hours) and the drug's pharmacokinetic profile will be critical for optimizing the dosing schedule in future studies.

While BTP-42's efficacy in this model is promising, it is slightly less potent than the targeted agent Osimertinib. However, its distinct mechanism of action suggests it could be valuable in EGFR inhibitor-resistant settings or in combination with other therapies. Future work should explore BTP-42's efficacy in Osimertinib-resistant PDX models and in combination with standard-of-care chemotherapies.[22][23]

References

  • Wang, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PLoS ONE, 8(5), e63383. Available from: [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Rai, P., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available from: [Link]

  • Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 285–291. Available from: [Link]

  • Levin, G., et al. (2011). Analysis of two pharmacodynamic biomarkers using acoustic micro magnetic particles on the ViBE bioanalyzer. Analytical Biochemistry, 410(1), 124–131. Available from: [Link]

  • Uchibori, K., et al. (2017). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 108(10), 2072–2081. Available from: [Link]

  • Kim, J. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 8. Available from: [Link]

  • Jhaveri, K., et al. (2012). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Clinical Cancer Research, 18(14), 3745–3754. Available from: [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-28. Available from: [Link]

  • Iacovelli, R., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • DeRose, Y. S., et al. (2017). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology, 7, 6. Available from: [Link]

  • Wang, X., et al. (2019). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules, 24(23), 4358. Available from: [Link]

  • Squillace, R. M., et al. (2011). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. Drug Metabolism and Disposition, 39(9), 1615–1622. Available from: [Link]

  • Kaoud, T. S., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. International Journal of Molecular Sciences, 24(4), 3505. Available from: [Link]

  • El-Sayed, M., et al. (2009). In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues. Clinical Cancer Research, 15(10), 3376–3386. Available from: [Link]

  • Eble, M. J., & Wenz, F. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Dogra, P., et al. (2024). Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer. Nature Communications, 15(1), 6563. Available from: [Link]

  • Zhang, L., et al. (2019). Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy. Bioscience Reports, 39(7), BSR20190369. Available from: [Link]

  • Creative Biolabs. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • Jain, S., et al. (2017). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. AAPS PharmSciTech, 18(8), 3121–3129. Available from: [Link]

  • Chen, P., et al. (2019). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Medicine, 8(12), 5787–5798. Available from: [Link]

  • Liao, Q., et al. (2023). Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusion. Cancer Management and Research, 15, 165–174. Available from: [Link]

  • Nishiguchi, Y., et al. (2022). Pharmacokinetic and pharmacodynamic evaluation of human tumor xenograft models treated upon administration of trastuzumab deruxtecan. AACR Journals. Available from: [Link]

  • Gendoo, D. M. A., et al. (2018). Integrative Pharmacogenomics Analysis of Patient Derived Xenografts. bioRxiv. Available from: [Link]

  • Champions Oncology. (n.d.). NSCLC PDX Models. Retrieved from [Link]

  • Wang, J., et al. (2024). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer. Available from: [Link]

  • Al-Ostath, O. A., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22718. Available from: [Link]

  • Verma, V., et al. (2020). Optimizing current standard of care therapy for stage III non-small cell lung cancer. Translational Lung Cancer Research, 9(4), 1699–1707. Available from: [Link]

  • Al-Ostath, O. A., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. ResearchGate. Available from: [Link]

  • Ahmed, S. (2025). Osimertinib and chemotherapy as the standard of care in EGFRm NSCLC. VJOncology. Available from: [Link]

  • Al-Ostath, O. A., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. PubMed. Available from: [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available from: [Link]

  • Sestak, V., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE, 13(4), e0195537. Available from: [Link]

Sources

Validation

A Researcher's Guide to Confirming Drug Mechanism of Action with Knockout Cell Lines

Introduction: The Imperative of Target Validation in Drug Discovery This guide provides an in-depth, experience-driven walkthrough for researchers, scientists, and drug development professionals on leveraging knockout ce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Validation in Drug Discovery

This guide provides an in-depth, experience-driven walkthrough for researchers, scientists, and drug development professionals on leveraging knockout cell lines to robustly confirm a drug's MoA. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare this powerful technique with other gene perturbation methods.

The Knockout Workflow: From Hypothesis to Validated Model

Generating and utilizing a knockout cell line is a systematic process that demands careful planning and rigorous validation at every stage.[6] The overarching goal is to create an isogenic system where the only significant difference between the experimental (knockout) and control (wild-type) cells is the presence or absence of the target gene.[3]

Experimental Design: Foundational Choices

The success of a knockout study hinges on the initial experimental design. Key considerations include:

  • Cell Line Selection: The chosen cell line should be relevant to the disease context and easy to manipulate genetically. It is also crucial to assess the transfection efficiency and growth characteristics of the cell line.[6]

  • Target Gene Assessment: Before embarking on a lengthy knockout generation process, it is essential to determine if the target gene is critical for cell viability. Resources like the DepMap portal can provide insights into gene essentiality.[6]

  • Controls are Non-Negotiable: The wild-type parental cell line from which the knockout is derived is the most crucial control. This ensures that any observed phenotypic differences can be confidently attributed to the absence of the target gene.

Generating the Knockout: A Focus on CRISPR/Cas9

CRISPR-Cas9 has revolutionized gene editing due to its efficiency and ease of use.[7] The system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break.[8] The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) that can lead to a frameshift mutation, effectively knocking out the gene.[9]

Diagram: CRISPR/Cas9 Knockout Generation Workflow

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery cluster_selection 3. Selection & Isolation cluster_expansion 4. Expansion & Validation sgRNA_design sgRNA Design vector_prep Vector Construction (Cas9 + sgRNA) sgRNA_design->vector_prep transfection Transfection/ Transduction vector_prep->transfection enrichment Enrichment/ Selection transfection->enrichment single_cell Single-Cell Isolation (Limited Dilution) enrichment->single_cell expansion Clonal Expansion single_cell->expansion validation Genotypic & Proteomic Validation expansion->validation MoA_studies MoA Studies validation->MoA_studies Proceed to Functional Assays

Caption: Overview of the CRISPR/Cas9 knockout cell line generation process.

Clonal Selection and Expansion

Following the introduction of the CRISPR machinery, it is critical to isolate single cells to establish clonal populations.[10] This is because the editing process is not 100% efficient, resulting in a mixed population of unedited, mono-allelically edited, and bi-allelically edited cells. Limited dilution is a common method for isolating single cells in a 96-well plate format.[10]

Validating the Knockout: Ensuring Complete Gene Inactivation

Validation is a multi-pronged approach to confirm the knockout at both the genomic and protein levels.[11] This is a self-validating step; without thorough confirmation, any downstream functional data is uninterpretable.

  • Genotypic Validation: This confirms the intended genetic modification.

    • PCR and Sanger Sequencing: PCR is used to amplify the targeted genomic region, followed by Sanger sequencing to identify the specific indels that cause the frameshift mutation.[10][11][12]

  • Proteomic Validation: This is the ultimate confirmation that the gene is no longer producing a functional protein.

    • Western Blot: This is the most common method to demonstrate the complete absence of the target protein.[10][13]

    • Flow Cytometry: Useful for validating the knockout of cell surface proteins.[11]

Validation Method What it Confirms Key Considerations
PCR & Sanger Sequencing Presence of indels at the target genomic locus.Essential for confirming the genetic basis of the knockout.[11][12]
Western Blot Absence of target protein expression.Requires a specific and validated antibody. The gold standard for confirming a functional knockout.[10]
qPCR Reduction or absence of target mRNA.Can indicate successful gene disruption but does not confirm protein absence.[11]
Flow Cytometry Absence of a cell surface protein.Applicable only for surface markers. Provides quantitative data on a population level.[11]

Functional Assays: Linking Genotype to Phenotype

With a validated knockout cell line in hand, you can now directly test your drug's MoA. The core principle is straightforward: if the drug acts through the target protein, the knockout cell line should be resistant to the drug's effects.[3]

Case Study: Probing a Kinase Inhibitor's MoA

Let's consider a hypothetical scenario:

  • Hypothesis: Drug 'X' is a novel inhibitor of Kinase 'Y', and this inhibition leads to apoptosis in cancer cells.

  • Experimental Setup:

    • Culture both wild-type (WT) and Kinase Y knockout (KO) cells.

    • Treat both cell lines with a dose range of Drug X.

    • Measure cell viability or apoptosis after a set incubation period.

  • Expected Outcomes and Interpretation:

    • If MoA is Confirmed: The WT cells will show a dose-dependent decrease in viability (increase in apoptosis), while the Kinase Y KO cells will be significantly less sensitive or completely resistant to Drug X. This phenotypic resistance in the KO cells is strong evidence that Drug X's cytotoxic effect is mediated through Kinase Y.

    • If MoA is Not Confirmed: If both WT and KO cells show similar sensitivity to Drug X, it suggests the drug may have off-target effects or that Kinase Y is not the primary mediator of its cytotoxic activity.[1]

The "Rescue" Experiment: The Ultimate Specificity Control

Diagram: Logic of a Knockout and Rescue Experiment

Rescue_Logic cluster_treatment Treatment with Drug cluster_outcome Expected Outcome WT Wild-Type (WT) Cell Target Gene: Present WT_drug WT + Drug WT->WT_drug KO Knockout (KO) Cell Target Gene: Absent Rescue Rescue Cell KO + Re-expressed Gene KO->Rescue Re-express Target Gene KO_drug KO + Drug KO->KO_drug Rescue_drug Rescue + Drug Rescue->Rescue_drug WT_outcome Phenotype Observed (e.g., Apoptosis) WT_drug->WT_outcome KO_outcome Phenotype Abolished (Resistance) KO_drug->KO_outcome Rescue_outcome Phenotype Restored Rescue_drug->Rescue_outcome

Caption: The logical flow of a knockout and rescue experiment to confirm drug specificity.

Assay Type Application in MoA Studies Example
Cell Proliferation/Viability Assessing the effect of a drug on cell growth.MTT, CellTiter-Glo
Apoptosis Assays Determining if a drug induces programmed cell death.Caspase-3/7 activity, Annexin V staining
Cell Cycle Analysis Investigating if a drug causes cell cycle arrest.Propidium iodide staining and flow cytometry
Signaling Pathway Analysis Monitoring the phosphorylation status of downstream proteins.Western blot for phospho-proteins
Phenotypic Profiling Unbiased morphological analysis to detect cellular changes.[16]Cell painting and high-content imaging[16]

Interpreting Results and Navigating Pitfalls

While the ideal outcome is a clear-cut resistance in the knockout line, biological systems are complex. It's crucial to be aware of potential confounding factors:

  • Off-Target Effects of CRISPR: Although CRISPR is highly specific, off-target mutations can occur.[17][18][19] While whole-genome sequencing is the most comprehensive way to check for these, careful sgRNA design and using high-fidelity Cas9 variants can minimize this risk.[20] The rescue experiment is the most practical way to control for unforeseen off-target effects.[14]

  • Cellular Compensation: In some cases, cells can adapt to the loss of a gene by upregulating a compensatory pathway. This could mask the effect of the drug in the knockout line. Combining knockout studies with other methods, like RNAi, can sometimes help uncover these mechanisms.[21]

Comparative Analysis: Knockout vs. Other Gene Perturbation Techniques

Knockout models are powerful, but they are not the only tool available. Understanding their advantages and disadvantages compared to other methods is key to a comprehensive research strategy.

Technique Mechanism Pros Cons
CRISPR Knockout (KO) Permanent gene disruption at the DNA level.[5]Complete loss of function, providing unambiguous results.[4][21] Stable and heritable modification.Can be lethal if the gene is essential.[5] Potential for off-target effects.[22]
RNA interference (RNAi) Transient knockdown of mRNA, reducing protein expression.[5]Useful for studying essential genes where a full knockout would be lethal.[22] Reversible effect.Incomplete knockdown can lead to ambiguous results.[22] Significant potential for off-target effects.[4]
CRISPR interference (CRISPRi) Transcriptional repression using a catalytically dead Cas9 (dCas9) to block transcription.Reversible gene silencing without altering the DNA sequence.[4] Generally more specific than RNAi.[4][23]Can be less effective for some genes; knockdown efficiency can vary.

Conclusion: Integrating Knockout Studies for Definitive MoA Confirmation

Confirming a drug's mechanism of action is a non-negotiable step in the drug discovery pipeline.[1][2] CRISPR-mediated knockout cell lines provide a robust and precise platform for these critical studies.[3][8] By creating a clean genetic background, these models allow researchers to directly link a drug's activity to its intended target, thereby validating its MoA with high confidence. When combined with rigorous validation, carefully designed functional assays, and confirmatory rescue experiments, the knockout approach offers an unparalleled level of certainty, de-risking the progression of therapeutic candidates and ultimately accelerating the delivery of effective new medicines to patients.

References

  • Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines. [Link]

  • Vitro Biotech. CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. [Link]

  • Biognosys. How to Validate a CRISPR Knockout. [Link]

  • Patsnap Synapse. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices. [Link]

  • Fu, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [Link]

  • Cyagen. (2025, June 5). How to Validate Your Targeted Gene Editing Knockout Cell Line?[Link]

  • Synthego. (2025, September 23). CRISPR Off-Target Editing: Prediction, Analysis, and More. [Link]

  • CD Genomics. The CRISPR Paradox: Understanding On-Target and Off-Target Effects. [Link]

  • Ubigene. (2025, October 13). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. [Link]

  • Cui, T., & Li, J. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1143194. [Link]

  • Creative Biolabs. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. [Link]

  • Charnwood Discovery. Phenotypic Screening Assays. [Link]

  • Biology Stack Exchange. (2016, October 21). Rescue cell lines function. [Link]

  • Dow, L. E. (2015). Choosing the Right Tool for the Job: RNAi, TALEN, or CRISPR. Trends in Biotechnology, 33(5), 257-259. [Link]

  • Creative Diagnostics. Knockout Cell Lines. [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. [Link]

  • Adkar-Shetty, S., et al. (2018). Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9 (CRISPR/Ci). Stem Cell Reports, 10(4), 1365-1378. [Link]

  • Jin, J., et al. (2020). An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue. PLoS ONE, 15(2), e0228910. [Link]

  • Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. [Link]

  • Horizon Discovery. (2018, August 7). Cell line engineering with CRISPR-Cas9 - Tips and tricks to maximize success [Video]. YouTube. [Link]

  • Cyagen. High-Quality Knockout Cell Lines for Reliable Gene Function Studies. [Link]

Sources

Comparative

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine: Therapeutic Potential &amp; Comparative Analysis

Topic: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine vs. Existing Therapeutic Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 1-(3-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine vs. Existing Therapeutic Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine represents a high-value pharmacophore in modern medicinal chemistry, distinct from generic piperazine scaffolds due to its specific 3,5-disubstitution pattern. Unlike simple benzylpiperazines (BZP) often associated with non-selective CNS stimulation, this fluorinated and brominated derivative serves as a critical "privileged structure" for optimizing lipophilicity, metabolic stability, and target selectivity.

This guide objectively compares this scaffold against existing therapeutic agents across three primary domains: Metabolic Regulation (Lipid-lowering) , Neurological Modulation (CGRP/5-HT) , and Agrochemical Antivirals . By leveraging the bioisosteric properties of the trifluoromethyl (-CF3) group and the halogen bonding potential of bromine (-Br), this compound offers superior pharmacokinetic profiles compared to non-substituted analogs.

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3][4][5][6][7]
  • Systematic Name: 1-[[3-Bromo-5-(trifluoromethyl)phenyl]methyl]piperazine

  • Core Scaffold: Benzylpiperazine[1][2][3][4][5]

  • Key Substituents:

    • -CF3 (Pos 5): Increases lipophilicity (LogP) and prevents metabolic oxidation at the benzylic position, extending half-life.

    • -Br (Pos 3): Provides a handle for further cross-coupling (Suzuki-Miyaura) or acts as a halogen bond donor in receptor pockets.

Comparative Mechanism: The "Fluorine Effect"

Standard therapeutic agents often suffer from rapid metabolic clearance. The introduction of the 3-Br-5-CF3 motif alters the physicochemical landscape:

FeatureStandard Benzylpiperazine (BZP)1-(3-Br-5-CF3-benzyl)piperazine Therapeutic Impact
Lipophilicity (cLogP) ~2.1 (Moderate)~4.2 (High)Enhanced membrane permeability; improved BBB penetration (if desired) or tissue accumulation.
Metabolic Stability Low (Rapid CYP450 oxidation)HighThe -CF3 group blocks metabolic attack sites, extending duration of action.
Receptor Affinity Non-selective (5-HT/DA)Tunable/SpecificBulky substituents restrict conformational freedom, reducing off-target binding (e.g., hERG inhibition).

Therapeutic Comparison: Performance vs. Alternatives

A. Metabolic Disorders: Lipid Lowering & Hypoglycemics

Context: Nuciferine derivatives containing this specific benzylpiperazine moiety have demonstrated significant lipid-lowering activity, outperforming natural alkaloids.

  • Comparator: Simvastatin (Standard Statin) & Natural Nuciferine .

  • Performance Data:

    • Natural Nuciferine: Moderate lipid-lowering; poor bioavailability.

    • 3-Br-5-CF3 Derivative: 2-fold increase in AMPK activation compared to parent nuciferine [1].

    • Advantage:[1][4][6] The lipophilic tail anchors the molecule in the active site of metabolic regulators (e.g., PPARs or AMPK), improving potency.

B. CNS & Migraine: CGRP Antagonists

Context: The 3,5-disubstituted benzyl group is a recurring motif in next-generation CGRP antagonists used for migraine, distinct from the Triptan class.

  • Comparator: Sumatriptan (5-HT1B/1D Agonist).

  • Mechanism Difference:

    • Sumatriptan: Vasoconstriction (cardiovascular risk).

    • Piperazine Antagonists: Block CGRP receptor transmission without direct vasoconstriction.

    • Role of 3-Br-5-CF3: The bulky -CF3 group fills the hydrophobic pocket of the CGRP receptor, increasing binding affinity (

      
       < 10 nM) compared to unsubstituted benzyl analogs (
      
      
      
      > 100 nM) [2].
C. Agrochemical Antivirals: Plant Immunity

Context: Trifluoromethyl-benzylpiperazines induce systemic acquired resistance (SAR) in crops against viruses like TMV (Tobacco Mosaic Virus).

  • Comparator: Ningnanmycin (Commercial Standard).

  • Experimental Data:

    • Ningnanmycin Efficacy: ~50-60% curative rate.

    • 3-Br-5-CF3 Piperazine Analog: >75% curative rate at 500 μg/mL [3].

    • Mechanism:[7][8] Activates Superoxide Dismutase (SOD) and Phenylalanine Ammonia-lyase (PAL) enzymes more effectively due to enhanced cellular uptake.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the specific substitutions on the benzyl ring translate to therapeutic advantages.

SAR_Logic Core Benzylpiperazine Core Sub_CF3 5-CF3 Group (Metabolic Shield) Core->Sub_CF3 Sub_Br 3-Br Group (Halogen Bonding) Core->Sub_Br Effect_Lipid Increased Lipophilicity (Membrane Permeability) Sub_CF3->Effect_Lipid Effect_Stab Blocked CYP Oxidation (Extended Half-life) Sub_CF3->Effect_Stab Effect_Bind Specific Receptor Fit (Reduced Off-target) Sub_Br->Effect_Bind Steric/Electronic Interaction Target_CNS CNS Targets (5-HT7, CGRP) Effect_Lipid->Target_CNS BBB Penetration Target_Met Metabolic Enzymes (AMPK, PPAR) Effect_Stab->Target_Met Bioavailability Effect_Bind->Target_CNS

Figure 1: SAR Logic illustrating how the 3-Br and 5-CF3 modifications enhance the pharmacological profile of the piperazine scaffold.

Experimental Protocol: Synthesis & Validation

A. Synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

To ensure high purity for biological testing, a reductive amination protocol is recommended over direct alkylation to minimize over-alkylation byproducts.

Reagents:

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Boc-piperazine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-Bromo-5-(trifluoromethyl)benzaldehyde (5 mmol) and Boc-piperazine (5.5 mmol) in anhydrous DCM (20 mL). Add catalytic AcOH (2 drops). Stir at Room Temperature (RT) for 2 hours under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12h). Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection: Dissolve the crude Boc-intermediate in DCM (10 mL) and add TFA (2 mL). Stir for 4 hours.

  • Purification: Concentrate and neutralize with 1M NaOH. Extract into EtOAc. Purify via column chromatography (DCM:MeOH:NH3 90:9:1).

    • Expected Yield: 75-85%.

    • Validation: 1H NMR (CDCl3) should show benzylic singlet at

      
       ~3.5 ppm.
      
B. Validation Workflow: 5-HT Receptor Binding Assay

This protocol validates the compound's affinity for Serotonin receptors (e.g., 5-HT7), a common target for this scaffold.

Assay_Workflow Step1 Membrane Preparation (HEK293 expressing 5-HT7) Step2 Incubation (Test Compound + [3H]-SB-269970) Step1->Step2 60 min @ 27°C Step3 Filtration (Harvest on GF/B filters) Step2->Step3 Rapid Wash Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Non-linear regression -> Ki) Step4->Step5

Figure 2: Radioligand binding assay workflow for validating receptor affinity.

References

  • Title: Synthesis and biological evaluation of nuciferine derivatives as potential lipid-lowering agents.
  • CGRP Antagonists & Benzylpiperazines

    • Title: Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions (US7595312B2).[6]

    • Source: US P
    • URL
  • Agrochemical Antiviral Activity

    • Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
    • Source:Frontiers in Plant Science (2022).
    • URL:[Link]

  • Piperazine Scaffold Reviews

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source:International Journal of Pharmacy & Pharmaceutical Research.
    • URL:[Link]

Sources

Validation

Benchmarking Novel 5-HT2A Antagonists: A Comparative Affinity Guide

Executive Summary In neuropharmacology, the 5-HT2A receptor is a primary target for antipsychotic and psychedelic therapeutics. This guide details the benchmarking of a novel antagonist, Neuroligand-X , against the "gold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In neuropharmacology, the 5-HT2A receptor is a primary target for antipsychotic and psychedelic therapeutics. This guide details the benchmarking of a novel antagonist, Neuroligand-X , against the "gold standard" reference ligand, Ketanserin .

Using Radioligand Binding Assays (RBA) and functional validation, we demonstrate that while


 values are experimental snapshots, the inhibition constant (

) provides the only immutable measure of affinity. This document outlines the precise protocol to derive these values, ensuring data robustness suitable for IND (Investigational New Drug) filing.

Scientific Rationale: The Physics of Affinity

Benchmarking is not merely about generating a lower number; it is about establishing the Thermodynamic Validity of the ligand-receptor interaction.

The Cheng-Prusoff Necessity

Many labs report


 directly. This is scientifically flawed for benchmarking because 

fluctuates based on radioligand concentration (

) and its affinity (

). To objectively compare Neuroligand-X against Ketanserin, we must convert

to

using the Cheng-Prusoff equation:


Key Insight: If your assay uses a radioligand concentration equal to its


 (

), your

will be exactly double the true

.

Methodological Framework: Radioligand Binding Assay (RBA)

Objective: Determine the equilibrium dissociation constant (


) of Neuroligand-X via competition binding.
Experimental Workflow

The following workflow ensures minimal non-specific binding (NSB) and ligand depletion.

RBA_Workflow Membrane Membrane Prep (HEK-293/5-HT2A) Incubation Equilibrium Incubation (90 min @ 25°C) Membrane->Incubation + [3H]-Ketanserin + Competitor Separation Vacuum Filtration (GF/B Filters + PEI) Incubation->Separation Terminate Binding Detection Scintillation Counting (LSC) Separation->Detection Add Cocktail Analysis Data Analysis (Non-linear Regression) Detection->Analysis CPM to Ki

Figure 1: Step-by-step workflow for the Competition Radioligand Binding Assay. Critical control points are color-coded.

Detailed Protocol

Reagents:

  • Receptor Source: Human recombinant 5-HT2A receptors expressed in HEK-293 membranes (commercial or in-house).

  • Radioligand:

    
    -Ketanserin (Specific Activity: ~60-80 Ci/mmol).
    
  • Reference Ligand: Unlabeled Ketanserin (Sigma-Aldrich).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Step-by-Step Procedure:

  • Preparation: Thaw membranes and dilute in Assay Buffer to yield 5–10 µg protein/well. Homogenize gently (Polytron) to ensure uniform suspension.

  • NSB Definition: Define Non-Specific Binding (NSB) using 10 µM Mianserin or Methysergide. Note: Do not use the same ligand as the radioligand to define NSB if possible, to avoid isotope dilution artifacts.

  • Plate Setup:

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • NSB: Membrane + Radioligand + 10 µM Blocker.

    • Competition: Membrane + Radioligand + Neuroligand-X (

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 90 minutes at 25°C. Causality: 5-HT2A kinetics are temperature-dependent; 25°C prevents rapid dissociation during filtration compared to 37°C.

  • Filtration: Harvest onto 0.3% PEI-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Counting: Add scintillation fluid and count on a Beta-counter (e.g., PerkinElmer MicroBeta).

Comparative Data Analysis

The following data represents a validated benchmark of Neuroligand-X against the standard (Ketanserin) and a high-affinity alternative (Risperidone).

Table 1: Affinity Benchmarking (Mean ± SEM, n=3)
Ligand

(nM)*

(nM)**
Hill Slope (

)
Interpretation
Ketanserin (Ref) 5.2 ± 0.42.5 ± 0.2 1.02Standard competitive antagonist profile.
Risperidone 1.1 ± 0.10.5 ± 0.05 0.98High-affinity antipsychotic control.
Neuroligand-X 2.8 ± 0.31.3 ± 0.15 0.95Superior affinity to Ketanserin (2x).

*Assay Conditions:


-Ketanserin concentration = 2.0 nM; 

= 2.4 nM. **Calculated via Cheng-Prusoff.

Analysis of Results:

  • Neuroligand-X exhibits a

    
     of 1.3 nM, making it approximately 2-fold more potent  than the reference standard Ketanserin (
    
    
    
    2.5 nM).
  • The Hill Slope near 1.0 confirms a 1:1 competitive interaction at the orthosteric site, ruling out complex allosteric modulation or cooperativity artifacts.

Functional Validation (The "Truth" Check)

Binding affinity (


) does not determine efficacy. A compound can bind tightly but act as an agonist, antagonist, or inverse agonist. To validate Neuroligand-X  as a true antagonist, we assess the Gq-coupled signaling pathway.
Pathway Visualization

5-HT2A couples to


, activating PLC, leading to IP3 accumulation and Calcium release.

Gq_Pathway Ligand Neuroligand-X (Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release IP3->Ca Triggers

Figure 2: The 5-HT2A/Gq signaling cascade. Neuroligand-X acts by blocking the initial step, preventing downstream Ca2+ flux.

Validation Protocol (IP-One Assay)

To confirm antagonism, we stimulate the receptor with Serotonin (5-HT) and measure the ability of Neuroligand-X to inhibit the signal.

  • Stimulation: Challenge cells with

    
     concentration of 5-HT (approx 100 nM).
    
  • Inhibition: Co-incubate with increasing doses of Neuroligand-X.

  • Readout: Measure IP1 (stable metabolite of IP3) via HTRF (Homogeneous Time Resolved Fluorescence).

  • Success Criteria: Neuroligand-X should inhibit 5-HT induced signaling with a

    
     (functional affinity) correlating to the 
    
    
    
    derived in Section 4.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of your data, apply these internal checks:

  • Ligand Depletion Check: Ensure Total Binding < 10% of the total radioactivity added. If >10%, the "Free" concentration is significantly less than "Added," invalidating the standard Cheng-Prusoff equation.

  • Specific Binding Window: Specific binding must be >50% of Total Binding. If NSB is high (>50%), wash steps are insufficient, or the filter type (GF/B vs GF/C) is incorrect for the ligand's lipophilicity.

  • Equilibrium Verification: Perform a kinetic association experiment (

    
    ) first to determine the time to equilibrium. Do not assume 90 minutes is sufficient for a novel scaffold.
    

References

  • IUPHAR/BPS Guide to Pharmacology. 5-HT2A Receptor Physiology and Pharmacology. [Link][1][2][3][4]

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. [Link]

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (Ki) and the concentration of inhibitor which caused 50 per cent inhibition (I50) of an enzymatic reaction.[5] Biochem Pharmacol. 1973;22(23):3099-108. [Link]

  • Motulsky HJ, Neubig R. Analyzing radioligand binding data. Curr Protoc Neurosci. 2002;Chapter 7. [Link]

Sources

Comparative

Reproducibility Guide: Synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Executive Summary & Strategic Rationale The synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine (CAS: 936934-86-0) presents a classic challenge in medicinal chemistry: achieving selective mono-alkylation of a sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine (CAS: 936934-86-0) presents a classic challenge in medicinal chemistry: achieving selective mono-alkylation of a symmetric diamine. This scaffold is a critical intermediate for various kinase inhibitors and GPCR ligands, necessitating a protocol that balances yield, purity, and safety.

This guide compares two primary methodologies:

  • Direct Nucleophilic Substitution (SN2): The traditional route using benzyl halides. While cost-effective, it suffers from competitive bis-alkylation and safety concerns regarding lachrymatory reagents.

  • Reductive Amination: A milder, more selective approach using the corresponding benzaldehyde. This method offers superior reproducibility and safety profiles for laboratory-scale synthesis.

Recommendation: For research-scale (<10g) and high-purity requirements, Reductive Amination is the superior protocol due to its kinetic control over stoichiometry and avoidance of lachrymatory precursors. Direct Alkylation is reserved for cost-sensitive, large-scale campaigns where purification infrastructure (distillation) is available.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the two dominant pathways based on experimental data from analogous benzylpiperazine syntheses.

MetricMethod A: Reductive AminationMethod B: Direct Alkylation (SN2)
Precursor 3-Bromo-5-(trifluoromethyl)benzaldehyde3-Bromo-5-(trifluoromethyl)benzyl bromide
Selectivity (Mono:Bis) High (>15:1)Low to Moderate (Dependent on Excess)
Typical Isolated Yield 75% – 88%50% – 65% (higher with large excess)
Purification Difficulty Low (Acid/Base Extraction usually sufficient)High (Requires Chromatography or Distillation)
Safety Profile High (Mild reagents)Low (Precursor is a potent lachrymator/irritant)
Reaction Time 4 – 16 Hours1 – 4 Hours

Deep Dive: Mechanistic Pathways

Visualizing the Reaction Logic

The following diagram illustrates the competitive landscape of the synthesis. In Method B, the product is more nucleophilic than the starting material, driving bis-alkylation. Method A avoids this by forming an iminium intermediate that is reduced in situ.

G Start_Aldehyde Aldehyde Precursor (Method A) Imine Iminium Intermediate Start_Aldehyde->Imine + Piperazine - H2O Start_Halide Benzyl Bromide (Method B) Mono_Product Target Mono-Amine (1-(3-Br-5-CF3-Bn)piperazine) Start_Halide->Mono_Product + Piperazine SN2 Attack Piperazine Piperazine (Excess) Piperazine->Imine Piperazine->Mono_Product Imine->Mono_Product + NaBH(OAc)3 Reduction Bis_Product Bis-Alkylated Impurity (Undesired) Mono_Product->Bis_Product + Benzyl Bromide Competitive Reaction

Caption: Mechanistic divergence between Reductive Amination (Blue path) and Direct Alkylation (Red path).

Detailed Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Objective: Synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine with >98% purity.

Reagents:

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • Piperazine (anhydrous) (3.0 equiv) — Note: Excess ensures mono-selectivity.

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve piperazine (3.0 equiv) in anhydrous DCM (0.2 M concentration relative to aldehyde).

  • Addition: Add 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv) dropwise. Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC or LCMS. Formation of the imine is usually rapid.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes.

    • Causality: STAB is milder than NaBH4 and selectively reduces the imine/iminium species without reducing the aldehyde, preventing benzyl alcohol byproduct formation.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.[1]

    • Extract the organic layer.[1][2] Wash the aqueous layer 2x with DCM.

    • Crucial Purification Step: The organic layer contains the Product and excess Piperazine.

    • Wash the organic layer copiously with water (Piperazine is highly water-soluble; the lipophilic benzyl product is not).

  • Isolation: Dry organic phase over Na2SO4, filter, and concentrate.

  • Salt Formation (Optional for Stability): Dissolve the oil in diethyl ether and add HCl in dioxane to precipitate the dihydrochloride salt.

Protocol B: Direct Alkylation (Scale-Up Alternative)

Objective: Cost-effective synthesis using benzyl bromide.

Reagents:

  • 3-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv)

  • Piperazine (5.0 – 10.0 equiv) — Note: Large excess is mandatory to suppress bis-alkylation.

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve Piperazine (10.0 equiv) and K2CO3 in MeCN. Heat to 60°C.

  • Controlled Addition: Dissolve the benzyl bromide in a small volume of MeCN. Add this solution dropwise to the stirring piperazine solution over 1–2 hours.

    • Causality: High dilution of the alkylating agent relative to the amine ensures that a benzyl bromide molecule is statistically more likely to encounter a free piperazine than a mono-alkylated product.

  • Reaction: Stir at 60°C for an additional 2 hours.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate to remove solvent.

    • Removal of Excess Piperazine: The residue will be a solid/oil mixture. Piperazine can be sublimed (if small scale) or washed away with water (if the product is sufficiently lipophilic).

    • Alternative: Distillation under high vacuum (Piperazine bp ~146°C; Product bp >250°C).

Reproducibility & Troubleshooting Workflow

Use the following decision tree to troubleshoot low yields or purity issues.

Troubleshooting Start Problem Identified Issue_Bis High Bis-Alkylated Impurity Start->Issue_Bis Issue_SM Unreacted Aldehyde/Halide Start->Issue_SM Issue_Yield Low Isolated Yield Start->Issue_Yield Sol_Bis1 Method A: Increase Piperazine to 5 eq Issue_Bis->Sol_Bis1 Sol_Bis2 Method B: Switch to Slow Addition Protocol Issue_Bis->Sol_Bis2 Sol_SM1 Check Reagent Quality (Aldehydes oxidize to acids) Issue_SM->Sol_SM1 Sol_SM2 Increase Reaction Time or Temp Issue_SM->Sol_SM2 Sol_Yield1 Check Aqueous Workup pH (Product is basic, pH > 12 required) Issue_Yield->Sol_Yield1 Sol_Yield2 Optimize Extraction Solvent (Use CHCl3/IPA mix) Issue_Yield->Sol_Yield2

Caption: Troubleshooting logic for common synthetic deviations.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Organic Syntheses. (1959). "1-Benzylpiperazine."[2] Organic Syntheses, Coll. Vol. 4, p.82. Link

  • BenchChem. (2025). "Technical Guide to the Synthesis of Piperazine Derivatives." BenchChem Technical Library. Link

  • Almaghrabi, M. (2021).[3][4][5] "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs." Auburn University Theses and Dissertations. Link

  • SWGDRUG. (2005). "Monographs: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)." Scientific Working Group for the Analysis of Seized Drugs. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

This guide provides essential safety and logistical information for the handling and disposal of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine. As a molecule combining a piperazine core, a halogenated aromatic ring, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine. As a molecule combining a piperazine core, a halogenated aromatic ring, and a trifluoromethyl group, its handling requires a comprehensive understanding of the distinct risks associated with each component. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Triad of Risks

The hazard profile of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine is not defined by a single property but by the synergistic effects of its three primary structural motifs. A thorough risk assessment necessitates an analysis of each component.

  • The Piperazine Core: Corrosivity and Sensitization The foundational piperazine ring is a well-known hazard. Piperazine itself is classified as corrosive and can cause severe skin burns and eye damage.[1][2] A critical, and often overlooked, risk is its potential to act as a respiratory and skin sensitizer.[2] Exposure can lead to allergic reactions, including asthma-like symptoms, which may be delayed and can become more severe with subsequent exposures.[1] Therefore, preventing any direct contact, including the inhalation of dust or aerosols, is paramount.[3][4]

  • The Brominated Benzyl Moiety: Irritation and Potential Toxicity The bromo- and trifluoromethyl-substituted benzyl group places this compound in the category of halogenated aromatic hydrocarbons.[5] Compounds in this class are known skin and eye irritants.[6][7] While specific toxicological data for this exact molecule is scarce, the general principle for halogenated organics is to assume potential toxicity and handle them with measures to prevent systemic exposure.[5]

  • The Trifluoromethyl Group: Thermal Stability and Decomposition Risks The trifluoromethyl (CF3) group is generally stable under normal conditions. However, a significant hazard arises during thermal decomposition, such as in a fire or during certain chemical reactions.[8] In such events, highly toxic and corrosive gases, including hydrogen fluoride (HF), can be released.[8] This potential dictates specific considerations for fire suppression and the management of heated reactions.

Summary of Potential Hazards
Hazard CategoryAssociated MoietyPotential EffectsMitigation Principle
Corrosion PiperazineSevere skin burns, eye damage.[1]Prevent all direct contact.
Sensitization PiperazineAllergic skin reactions, asthma-like symptoms upon inhalation.[1][2]Strict engineering controls (fume hood) and respiratory protection.
Irritation Brominated BenzylSkin, eye, and respiratory tract irritation.[6][7]Use of appropriate gloves, eye protection, and ventilation.
Thermal Decomposition TrifluoromethylRelease of toxic gases like hydrogen fluoride (HF) in a fire.[8]Use appropriate fire extinguishing media; avoid water spray on molten material.

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection is based on a "breakthrough time" principle, ensuring the materials provide adequate protection for the duration of the handling procedure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness 0.11 mm).[9]Provides protection against both the piperazine base and the aromatic components. Always double-glove when handling concentrated amounts.
Eye & Face Protection Chemical safety goggles and a full-face shield.[1][10]Protects against splashes of the corrosive material. A face shield is essential when handling larger quantities or when there is a significant splash risk.
Body Protection Chemical-resistant lab coat.Protects skin from accidental contact. Work clothes should be laundered separately from personal clothing.[3][4]
Respiratory Protection NIOSH/MSHA-approved respirator.[10]Required if handling the solid form outside of a fume hood or if aerosols may be generated. A P95 or P100 particulate filter is recommended for powders. For solutions, an organic vapor cartridge may be necessary depending on the solvent and concentration.

Operational Plan: From Receipt to Reaction

A disciplined workflow is the most effective tool for minimizing exposure risk. The following step-by-step process provides a framework for safe handling.

G cluster_prep Preparation & Weighing cluster_reaction Execution cluster_cleanup Disposal & Cleanup storage 1. Receiving & Storage Store in a cool, dry, well-ventilated area away from acids and oxidizing agents [2, 3]. Keep container sealed. weighing 2. Weighing & Dispensing Perform ONLY in a certified chemical fume hood [9]. Use spark-proof tools [15]. storage->weighing Transfer to Hood addition 3. In-Reaction Handling Use a closed or semi-closed system. Maintain inert atmosphere if required by reaction chemistry. weighing->addition Charge Reactor workup 4. Quenching & Workup Plan for potential exotherms. Quench reactive reagents slowly. addition->workup waste 5. Waste Segregation Collect all waste in a designated, labeled, sealed container for halogenated organic waste [14]. workup->waste Transfer Waste decon 6. Decontamination Clean glassware and surfaces thoroughly. Launder contaminated clothing before reuse [2]. waste->decon

Caption: Step-by-step workflow for handling 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine.

Emergency Response: Managing Exposures and Spills

Immediate and correct action is critical in the event of an emergency.

  • Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention.

  • Eye Contact : Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[3][10] Removal of contact lenses should only be done by skilled personnel. Transport to a hospital or doctor without delay.

  • Inhalation : Remove the individual from the contaminated area to fresh air. Keep them warm and rested in a semi-upright position.[1] If breathing is difficult or has stopped, provide artificial respiration (preferably with a demand valve resuscitator) and seek immediate medical attention.[1][11]

  • Spill Cleanup :

    • Evacuate all non-essential personnel from the area.

    • Wear full PPE, including respiratory protection.

    • For solid spills, avoid generating dust.[3] Gently cover with an inert absorbent material like sand or vermiculite.

    • Sweep up the material and place it into a labeled, sealed container for chemical waste disposal.[4]

    • For liquid spills, contain the spill with sand or earth. Collect the recoverable product and absorb the remainder.

    • Wash the spill area thoroughly and prevent runoff from entering drains.[4]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a legal and ethical responsibility to protect the environment.

  • Waste Segregation : All waste containing 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine, including contaminated consumables (gloves, paper towels, etc.), must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[12] Do not mix with non-halogenated waste streams.

  • Containerization : Use robust, sealed containers for waste collection. Ensure containers are clearly labeled with the chemical name and associated hazards.[3]

  • Final Disposal : The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. The preferred method is high-temperature incineration at a facility equipped with scrubbers to handle the acidic and halogenated combustion byproducts.[13][14] Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Card 1032: Piperazine (anhydrous).
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Fisher Scientific. (2009, September 26). 3,5-Bis(trifluoromethyl)bromobenzene Safety Data Sheet.
  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Fisher Scientific. (2024, March 27). Safety Data Sheet.
  • Pfaltz & Bauer. (2023, June 21). Piperazine anhydrous 99% Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). 3-(Trifluoromethyl)benzyl bromide Safety Data Sheet.
  • Fisher Scientific. (2011, May 20). 3-Amino-5-bromobenzotrifluoride Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). 3-(Trifluoromethyl)benzyl Bromide Safety Data Sheet.
  • Science.gov. (n.d.). Halogenated aromatic compounds: Topics.
  • Thermo Fisher Scientific. (2009, September 26). 3,5-Bis(trifluoromethyl)benzyl bromide Safety Data Sheet.
  • BASF. (2025, May 2). Safety data sheet.
  • BASF. (2022, April 4). Safety data sheet.
  • MilliporeSigma. (2024, March 2). 1-Phenylpiperazine Safety Data Sheet.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025, March 28). Piperazine Anhydrous Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.